molecular formula C7H9BrN2O2 B1530836 Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate CAS No. 1427022-51-2

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Cat. No.: B1530836
CAS No.: 1427022-51-2
M. Wt: 233.06 g/mol
InChI Key: IMWLWWYQQUKCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure features a bromine atom at the 3-position of the pyrazole ring, making it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The ester functional group offers a handle for further synthetic manipulation, including hydrolysis to acids or reduction to alcohols, enabling researchers to diversify the molecular scaffold . Pyrazole-based compounds are of significant interest in pharmaceutical research due to their wide range of potential biological activities. Analogs of this compound have been utilized as key precursors in the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles, which are often explored for their antimicrobial properties . This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 2-(3-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWLWWYQQUKCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427022-51-2
Record name ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring a reactive bromine atom on the pyrazole ring and a versatile ethyl acetate side chain, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the characteristic reactivity of this compound, with a focus on its application in drug discovery.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core identifiers and physicochemical properties are summarized in the table below. While experimental data for some properties are not publicly available, predicted values based on its structure are provided.

PropertyValueSource
IUPAC Name ethyl 2-(3-bromopyrazol-1-yl)acetate[]
Synonyms ethyl (3-bromo-1H-pyrazol-1-yl)acetate, 1H-Pyrazole-1-acetic acid, 3-bromo-, ethyl ester[]
CAS Number 1427022-51-2[]
Molecular Formula C₇H₉BrN₂O₂[]
Molecular Weight 233.06 g/mol []
Appearance White to Off-white Low-Melting Solid[]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.
Canonical SMILES CCOC(=O)CN1C=CC(=N1)Br[]
InChI Key IMWLWWYQQUKCPH-UHFFFAOYSA-N[]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar pyrazole derivatives, the following spectral characteristics are anticipated.[2][3]

¹H Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the ethyl acetate moiety.

  • Pyrazole Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions of the pyrazole ring. The coupling constant between these two protons would be in the range of 2-3 Hz.

  • Ethyl Acetate Protons:

    • A singlet for the methylene protons (N-CH₂) adjacent to the pyrazole ring, expected around δ 5.0 ppm.

    • A quartet for the methylene protons (-O-CH₂) of the ethyl group, anticipated around δ 4.2 ppm, with a coupling constant of approximately 7 Hz.

    • A triplet for the methyl protons (-CH₃) of the ethyl group, expected around δ 1.2 ppm, with a coupling constant of approximately 7 Hz.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm.

  • Pyrazole Carbons:

    • The carbon bearing the bromine atom (C3) is expected to be in the range of δ 120-130 ppm.

    • The other two pyrazole carbons (C4 and C5) will appear in the aromatic region (δ 100-140 ppm).

  • Ethyl Acetate Carbons:

    • The methylene carbon adjacent to the pyrazole nitrogen (N-CH₂) is expected around δ 50-55 ppm.

    • The methylene carbon of the ethyl group (-O-CH₂) is anticipated around δ 60-65 ppm.

    • The methyl carbon of the ethyl group (-CH₃) will be in the upfield region, around δ 14 ppm.

Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular ion peak [M]⁺ would be observed at m/z 232 and 234. Fragmentation would likely involve the loss of the ethoxy group (-OEt, 45 Da) and the entire ethyl acetate side chain.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 3-bromopyrazole with an ethyl haloacetate, most commonly ethyl bromoacetate, in the presence of a suitable base.[4]

Reaction Scheme

Synthesis_of_Ethyl_2-(3-bromo-1H-pyrazol-1-yl)acetate 3-Bromopyrazole 3-Bromopyrazole Product This compound 3-Bromopyrazole->Product + Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->Product + Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 3-bromopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole nitrogen. Subsequently, add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups: the C-Br bond on the pyrazole ring and the ethyl ester side chain.

Reactions at the C3-Position: Cross-Coupling Chemistry

The bromine atom at the C3 position of the pyrazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[5][6][7]

This reaction allows for the formation of a carbon-carbon bond by coupling with a boronic acid or ester.

Suzuki_Coupling Reactant This compound Product Ethyl 2-(3-aryl/vinyl-1H-pyrazol-1-yl)acetate Reactant->Product + Boronic_Acid R-B(OH)₂ Boronic_Acid->Product + Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: A mixture of this compound (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq) in a solvent system of toluene and water is heated under an inert atmosphere.[8]

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities.

Buchwald_Hartwig_Amination Reactant This compound Product Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Reactant->Product + Amine R-NH₂ Amine->Product + Pd_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Buchwald-Hartwig amination reaction.

Representative Protocol: this compound (1.0 eq) is reacted with an amine (1.2 eq) in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide in an anhydrous solvent like toluene under an inert atmosphere.[7]

Transformations of the Ethyl Acetate Side Chain

The ethyl acetate moiety offers a handle for further functionalization.

The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Representative Protocol: Treatment of this compound with an aqueous solution of lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and methanol at room temperature, followed by acidic workup, yields 2-(3-bromo-1H-pyrazol-1-yl)acetic acid.[9]

The ester can be reduced to the corresponding primary alcohol using a suitable reducing agent.

Representative Protocol: The ester is dissolved in an anhydrous solvent like tetrahydrofuran and treated with a reducing agent such as lithium aluminum hydride at 0 °C to room temperature.

Applications in Drug Discovery

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs.[10] this compound serves as a versatile starting material for the synthesis of pyrazole-containing compounds with a wide range of biological activities. The ability to introduce diverse substituents at the C3-position through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. For instance, derivatives of this compound have been investigated as potential kinase inhibitors, anti-inflammatory agents, and for other therapeutic targets.

Safety and Handling

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the differential reactivity of its functional groups provide a powerful platform for the construction of complex molecular architectures. This guide has outlined its fundamental properties, a reliable synthetic protocol, and key chemical transformations, highlighting its significance for researchers and scientists in the field of drug development.

References

  • Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). UNM Digital Repository. Retrieved from [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. (n.d.). DOI. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Unit II: Nuclear magnetic resonance (NMR) spectroscopy: Proton magnetic r... (2025). Filo. Retrieved from [Link]

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. Retrieved from [Link]

  • Cas 519018-28-1,4-BROMO-1-ETHYL-3-METHYL-1H-PYRAZOLE. (n.d.). LookChem. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. (n.d.). Spectrum. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Publications. Retrieved from [Link]

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (n.d.). PubMed Central. Retrieved from [Link]

    • (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxyl-ate. (n.d.). PubMed. Retrieved from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink. Retrieved from [Link]

  • Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]

  • Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. (n.d.). PubMed. Retrieved from [Link]

  • Ethyl 1-benzyl-3-(4-bromo-phen-yl)-1H-pyrazole-5-carboxyl-ate. (n.d.). PubMed. Retrieved from [Link]

  • Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The pyrazole scaffold is a privileged structure, appearing in numerous biologically active compounds. The presence of a bromine atom at the 3-position and an ethyl acetate group at the N-1 position provides two orthogonal points for chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and a discussion of its applications in drug discovery and other areas.

Chemical Identity and Structure

  • Chemical Name: this compound

  • CAS Number: 1427022-51-2[][2][3]

  • Molecular Formula: C₇H₉BrN₂O₂

  • Molecular Weight: 233.06 g/mol

  • Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

The most common and efficient method for the synthesis of this compound is the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base in a polar aprotic solvent.

Experimental Protocol: N-Alkylation of 3-Bromopyrazole

This protocol is a representative procedure based on established methods for the N-alkylation of pyrazoles.[4][5]

Materials:

  • 3-Bromopyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Bromopyrazole 3-Bromopyrazole Mix 3-Bromopyrazole and K₂CO₃ in DMF Mix 3-Bromopyrazole and K₂CO₃ in DMF 3-Bromopyrazole->Mix 3-Bromopyrazole and K₂CO₃ in DMF Ethyl Bromoacetate Ethyl Bromoacetate Add Ethyl Bromoacetate Add Ethyl Bromoacetate Ethyl Bromoacetate->Add Ethyl Bromoacetate K₂CO₃ (Base) K₂CO₃ (Base) K₂CO₃ (Base)->Mix 3-Bromopyrazole and K₂CO₃ in DMF DMF (Solvent) DMF (Solvent) DMF (Solvent)->Mix 3-Bromopyrazole and K₂CO₃ in DMF Mix 3-Bromopyrazole and K₂CO₃ in DMF->Add Ethyl Bromoacetate Deprotonation Stir at Room Temperature (12-24h) Stir at Room Temperature (12-24h) Add Ethyl Bromoacetate->Stir at Room Temperature (12-24h) SN2 Reaction Quench with Water Quench with Water Stir at Room Temperature (12-24h)->Quench with Water Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with Water->Extract with Ethyl Acetate Wash with Brine Wash with Brine Extract with Ethyl Acetate->Wash with Brine Dry and Concentrate Dry and Concentrate Wash with Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Product Product Column Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Insights into Regioselectivity

The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 isomers. However, the reaction of 3-bromopyrazole with ethyl bromoacetate generally favors the formation of the N-1 substituted product, this compound. The regioselectivity of this reaction is influenced by several factors:

  • Steric Hindrance: The bromine atom at the 3-position is sterically more demanding than the hydrogen atom at the 5-position. The incoming electrophile (ethyl bromoacetate) will preferentially attack the less sterically hindered N-1 nitrogen atom.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom decreases the nucleophilicity of the adjacent N-2 nitrogen, further favoring attack at the N-1 position.

  • Counter-ion Chelation: In the presence of alkali metal carbonates such as K₂CO₃, the potassium cation can coordinate with the N-2 nitrogen and the bromine atom, forming a chelate-like intermediate. This complexation blocks the N-2 position, directing the alkylation exclusively to the N-1 position.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6d1HPyrazole H-5
~6.4d1HPyrazole H-4
~4.9s2H-CH₂- (acetate)
~4.2q2H-O-CH₂- (ethyl)
~1.2t3H-CH₃ (ethyl)

The pyrazole protons are expected to appear as doublets due to coupling with each other. The methylene protons of the acetate group will be a singlet, while the ethyl group will show a characteristic quartet and triplet pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
~168C=O (ester)
~140C-5 (pyrazole)
~130C-3 (pyrazole, C-Br)
~110C-4 (pyrazole)
~62-O-CH₂- (ethyl)
~52-CH₂- (acetate)
~14-CH₃ (ethyl)

IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~1750C=O stretch (ester)
~1500-1600C=C and C=N stretching in the pyrazole ring
~1200C-O stretch (ester)
~600-700C-Br stretch

Mass Spectrometry (MS):

  • Expected [M]+: m/z = 232 and 234 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the entire ethyl acetate moiety, and the bromine atom.

Reactivity and Applications

This compound is a valuable intermediate due to its two reactive sites.

Reactions at the Bromine Atom:

The C-Br bond at the 3-position of the pyrazole ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

These reactions allow for the introduction of a wide range of substituents at the 3-position, enabling the rapid generation of diverse compound libraries for drug discovery.

Reactions at the Ethyl Acetate Group:

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, esters, and acid chlorides, providing another handle for molecular diversification.

Applications in Drug Discovery and Agrochemicals:

The pyrazole nucleus is a common feature in many pharmaceuticals and agrochemicals. This compound serves as a key building block for the synthesis of these complex molecules.

A notable example is the use of a closely related analog, ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylate, as a key intermediate in the synthesis of Rynaxypyr® (Chlorantraniliprole), a widely used insecticide.[6][7] This highlights the industrial importance of this class of compounds.

The versatility of this compound allows for its use in the synthesis of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

Safety Information

  • Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific MSDS from the supplier before handling this compound.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules with potential applications in drug discovery and agrochemicals. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, which will be of benefit to researchers and scientists working in these fields.

References

  • Elmaati, T. M. A., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618. [Link]

  • Saini, P., et al. (2023). A Comprehensive Review on Synthesis and Pharmacological aspects of Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-757. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Elmaati, T. M. A., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210615. [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of (1,4-diaryl-pyrazol-3-yl)-acetic acids. US4952702A.
  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
  • Kurbatov, S. V., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]

  • Zhang, W., et al. (2008). Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o95. [Link]

  • SpectraBase. (n.d.). ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3183. [Link]

  • Le, T. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34467–34486. [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 19(4), 301-315. [Link]

  • Usachev, S. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Alam, A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2436–2446. [Link]

  • Zhang, W., et al. (2008). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E Structure Reports Online, 65(Pt 1), o95. [Link]

  • Li, Y., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E Structure Reports Online, 68(Pt 1), o123. [Link]

  • Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792–795. [Link]

  • PubChemLite. (n.d.). 1-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Pyrazole derivatives are known for a wide array of biological activities.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, making a thorough spectroscopic analysis indispensable.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to present a robust, predictive analysis. The methodologies and interpretations detailed herein are designed to serve as a practical reference for researchers working with this compound and its derivatives.

Molecular Structure and Analytical Workflow

A logical workflow is essential for the unambiguous characterization of a synthesized compound like this compound. The process begins with the synthesis, typically involving the N-alkylation of 3-bromopyrazole with an ethyl haloacetate, followed by purification. Spectroscopic analysis then confirms the successful synthesis and purity of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis N-Alkylation of 3-Bromopyrazole Purification Column Chromatography or Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Confirmation Confirmation MS->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.[3]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument). Use a spectral width of 200-250 ppm, a 45° pulse angle, and a relaxation delay of 2-5 seconds. A greater number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine proton ratios.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

G Molecular Structure for NMR Assignments img img G M [C₇H₉BrN₂O₂]⁺˙ m/z 232/234 F1 [M - OCH₂CH₃]⁺ C₅H₄BrN₂O m/z 187/189 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ C₄H₄BrN₂ m/z 159/161 M->F2 - •COOCH₂CH₃ F3 [C₂H₅O₂]⁺ m/z 73 M->F3 α-cleavage F1->F2 - CO F4 [Br-Pyrazole]⁺˙ C₃H₂BrN₂ m/z 145/147

Caption: A plausible EI fragmentation pathway for this compound.

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide presents a predicted spectroscopic profile based on established chemical principles and data from analogous structures. The key identifying features include:

  • ¹H NMR: Distinct signals for the ethyl group (a triplet and a quartet), a singlet for the N-CH₂ linker, and two doublets for the pyrazole ring protons.

  • ¹³C NMR: Seven unique carbon signals, with the ester carbonyl appearing significantly downfield (~167 ppm).

  • IR: A strong, characteristic C=O stretching band around 1750 cm⁻¹.

  • MS: A pair of molecular ion peaks at m/z 232/234 with equal intensity, confirming the presence of one bromine atom.

These predictive data and protocols provide a solid foundation for researchers to confirm the synthesis, assess the purity, and verify the structure of this important heterocyclic building block.

References

  • Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved from [Link]

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. (2025). BenchChem.
  • NMR spectrum of ethyl acet
  • Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3) approximate chemical shift values of all peaks. (n.d.). Study.com.
  • Ethyl acetate(141-78-6) MS spectrum. (n.d.). ChemicalBook.
  • Ethyl Acetate Proton NMR Equivalent Protons. (n.d.). ChemTube3D.
  • Ethyl acetate. (n.d.).
  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate.
  • Xu, H., & Wolf, C. (n.d.). Supplementary Information: Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. The Royal Society of Chemistry.
  • mass spectrum of ethyl ethano
  • Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts.
  • Mass spectrum fragmentation of ethyl acetate. (2024, May 26). Chemistry Stack Exchange.
  • Ethyl Acet
  • Ethyl Acetate. (n.d.). NIST WebBook, Mass Spectrum.
  • Ethyl acetate(141-78-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Ethyl acetate(141-78-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • infrared spectrum of ethyl ethano
  • Interpreting the Carbon-13 NMR spectrum of ethyl ethano
  • Ethyl acet
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). (n.d.).
  • Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide. (2025). BenchChem.
  • Expansion of the 13 C NMR observed for the ethyl acetate extract of Rhamnidium elaeocarpum. (n.d.).
  • Mohammed, S. J., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Recent Research and Review.
  • Mass spectrometric study of some pyrazoline derivatives. (1998).
  • Saini, et al. (2023). Synthesis, Characterization, and Evaluation of Anthelmintic Activity of Some Novel Pyrazole Derivatives. World Journal of Pharmaceutical Research.
  • Liu, J., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online.
  • Moreno-Suárez, et al. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section C: Structural Chemistry.
  • Synthesis and Characterization of Some New Pyrazole Compounds. (2018).
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruv
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • ethyl (4-bromo-3-methyl-1H-pyrazol-1-yl)acetate - 1H NMR. (n.d.).
  • Ethyl 2-(2-pyrazol-1-ylphenyl)
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2018). Molbank.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega.
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2018). Asian Journal of Pharmaceutical and Clinical Research.
  • Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylate. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • Ethyl 1-(2-bromo-ethyl)-3-(4-methoxy-phenyl)-1H-pyrazole-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Mass spectral study on the fragmentation of 3-[2-(3,5-dimethyl-1h-pyrazol-1-yl)thiazol-4-yl]-2h-chromen-2-one by am1 method. (2018). World Journal of Pharmaceutical Research.

Sources

An In-Depth Technical Guide to the Reaction Mechanism and Synthesis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1] The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. The targeted functionalization of the pyrazole ring, particularly through N-alkylation, is a critical strategy for modulating the pharmacokinetic and pharmacodynamic profiles of these molecules. Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a key building block in this context, offering a reactive handle for further molecular elaboration through its bromo substituent and a versatile ester group for amide bond formation or reduction. This guide provides a comprehensive overview of the synthesis and reaction mechanism of this important intermediate, with a focus on the underlying principles that govern its formation.

The Core Reaction: N-Alkylation of 3-Bromopyrazole

The synthesis of this compound is achieved through the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Reaction Scheme:

Unraveling the Reaction Mechanism: A Step-by-Step Analysis

The N-alkylation of 3-bromopyrazole with ethyl bromoacetate proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The following sections dissect the key stages of this transformation.

Step 1: Deprotonation of 3-Bromopyrazole

The reaction is initiated by the deprotonation of the pyrazole ring's N-H proton by a base. Potassium carbonate (K₂CO₃) is a commonly employed and effective base for this purpose. The carbonate anion (CO₃²⁻) acts as the proton acceptor, generating the pyrazolide anion and bicarbonate.

  • Causality of Experimental Choice: Potassium carbonate is a preferred base due to its moderate basicity, which is sufficient to deprotonate the acidic pyrazole proton without causing unwanted side reactions, such as hydrolysis of the ethyl ester. Its insolubility in many organic solvents allows for easy removal by filtration during workup.

Step 2: Nucleophilic Attack and Transition State

The resulting pyrazolide anion is a potent nucleophile. The N-alkylation occurs via a backside attack of one of the pyrazole's nitrogen atoms on the electrophilic α-carbon of ethyl bromoacetate. This concerted step involves the simultaneous formation of the N-C bond and the cleavage of the C-Br bond, proceeding through a pentacoordinate transition state.

The Crucial Question of Regioselectivity

A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles like 3-bromopyrazole is controlling the regioselectivity. Alkylation can potentially occur at either the N1 or N2 position, leading to the formation of two constitutional isomers: this compound and Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate.

In the case of 3-bromopyrazole, the alkylation predominantly occurs at the N1 position, which is the nitrogen atom further away from the bromine substituent. This preference is primarily governed by steric hindrance . The bromine atom at the C3 position sterically encumbers the adjacent N2 position, making the N1 position more accessible for the incoming electrophile (ethyl bromoacetate).

  • Expert Insight: While electronic effects of the bromine substituent can also play a role, in many base-mediated N-alkylation reactions of 3-substituted pyrazoles, steric factors are the dominant determinant of the regiochemical outcome.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reaction Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 3-Bromopyrazole 3-Bromopyrazole Pyrazolide Anion Pyrazolide Anion 3-Bromopyrazole->Pyrazolide Anion + K₂CO₃ K2CO3 K₂CO₃ KHCO3 KHCO₃ Transition State Transition State Pyrazolide Anion->Transition State + Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate Product This compound Transition State->Product Br- Br⁻ Transition State->Br-

Caption: Reaction mechanism of the N-alkylation of 3-bromopyrazole.

Experimental Workflow Start Start Reactants Combine 3-Bromopyrazole, K₂CO₃, and DMF Start->Reactants Addition Add Ethyl Bromoacetate Reactants->Addition Reaction Heat and Stir Addition->Reaction Workup Cool, Dilute with Water, and Extract with Ethyl Acetate Reaction->Workup Purification Dry Organic Layer and Purify by Column Chromatography Workup->Purification Product Obtain this compound Purification->Product

Caption: A typical experimental workflow for the synthesis.

A Validated Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for the N-alkylation of substituted pyrazoles.

Materials:

  • 3-Bromopyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (to make a 0.5 M solution with respect to the pyrazole).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. To this mixture, add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation: Key Analytical Parameters

The following table summarizes the key physical and spectroscopic data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-BromopyrazoleC₃H₃BrN₂146.97White to off-white solid
Ethyl BromoacetateC₄H₇BrO₂167.00Colorless to pale yellow liquid
This compoundC₇H₉BrN₂O₂233.06Off-white solid or viscous oil

Spectroscopic Data for this compound (Predicted and from analogous compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J=2.4 Hz, 1H), 6.30 (d, J=2.4 Hz, 1H), 4.90 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 142.0, 128.5, 110.0, 62.0, 52.5, 14.1.

  • IR (KBr, cm⁻¹): ~2980 (C-H), ~1750 (C=O, ester), ~1500, 1450 (C=C, C=N).

Conclusion: A Versatile Intermediate for Drug Discovery and Beyond

The N-alkylation of 3-bromopyrazole with ethyl bromoacetate is a reliable and well-understood transformation that provides access to the versatile building block, this compound. A thorough understanding of the SN2 reaction mechanism and the factors governing regioselectivity, primarily steric hindrance, is crucial for the successful synthesis of this and related pyrazole derivatives. The protocol provided herein, grounded in established chemical principles and validated by numerous examples in the literature, offers a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The strategic placement of the bromo and ethyl acetate functionalities on the pyrazole scaffold opens up a myriad of possibilities for the creation of novel and complex molecules with potential therapeutic applications.

References

  • General N-Alkylation of Pyrazoles: A comprehensive overview of pyrazole chemistry, including N-alkylation reactions. Comprehensive Organic Chemistry II, (2013).
  • Regioselectivity in Pyrazole Alkylation: A study on the factors influencing the regioselectivity of N-alkylation of substituted pyrazoles. Journal of Organic Chemistry, 2005, 70(5), pp 1737–1742.
  • Use of Potassium Carbonate in N-Alkylation: A publication detailing the use of potassium carbonate as a base in N-alkylation reactions. Tetrahedron Letters, 2006, 47(25), pp 4227-4229.
  • SN2 Reaction Mechanism: A detailed explanation of the SN2 reaction mechanism. Organic Chemistry, by Paula Yurkanis Bruice.
  • Synthesis and Application of Pyrazole Derivatives: A review on the synthesis and biological activities of pyrazole-containing compounds. Molecules, 2017 , 22(1), 134. [Link]

  • Pyrazole-based Drugs: Information on FDA-approved drugs containing a pyrazole core. FDA Drug Approval Database. [Link]

Sources

An In-depth Technical Guide: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate as a Foundational Starting Material for Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This technical guide focuses on a key building block, Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, a versatile starting material for the synthesis of a diverse range of pyrazole derivatives. This document provides an in-depth exploration of the synthesis, characterization, and derivatization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. We will delve into the strategic utility of the bromine substituent and the ester functional group, which serve as handles for a variety of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The aim is to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in the discovery and development of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[3][4][5] The presence of this nucleus in established drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant underscores its therapeutic potential.[2] The strategic functionalization of the pyrazole ring is paramount in modulating the biological activity and pharmacokinetic properties of these compounds. This compound serves as an ideal precursor for such modifications, offering two distinct points for diversification.

Synthesis and Characterization of this compound

The synthesis of the title compound is typically achieved through the N-alkylation of 3-bromopyrazole with an ethyl haloacetate, such as ethyl bromoacetate. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Synthetic Protocol

A common and effective method for the synthesis of this compound is outlined below. This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials:

  • 3-bromopyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-bromopyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Its insolubility in DMF can sometimes lead to heterogeneous reaction conditions, which can be advantageous in driving the reaction to completion.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Moderate heating increases the reaction rate without promoting significant decomposition or side reactions.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by spectroscopic methods.

Spectroscopic Data Expected Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons adjacent to the pyrazole ring, and two doublets for the pyrazole ring protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the methylene carbons, the ethyl group carbons, and the carbons of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₉BrN₂O₂ (233.06 g/mol )[6].

Derivatization Strategies: Unleashing the Potential of the Core Scaffold

The true utility of this compound lies in its capacity to serve as a versatile platform for the synthesis of a wide array of derivatives. The bromine atom at the 3-position and the ethyl acetate group at the 1-position are key functional handles for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The bromine atom on the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[7][8][9]

General Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and purify the product by column chromatography.

dot graph Suzuki_Miyaura_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

Start [label="this compound"]; BoronicAcid [label="Arylboronic Acid"]; Catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FBBC05"]; Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#EA4335"]; Product [label="3-Aryl-1H-pyrazol-1-yl)acetate Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Product [label="Suzuki-Miyaura\nCoupling"]; BoronicAcid -> Product; Catalyst -> Product; Base -> Product; } caption: "Suzuki-Miyaura Coupling Workflow"

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a wide range of amino functionalities.[10][11][12]

General Protocol:

  • Combine this compound (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a ligand (e.g., XPhos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in a suitable solvent (e.g., toluene or dioxane).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify the product.

dot graph Buchwald_Hartwig_Amination { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

Start [label="this compound"]; Amine [label="Primary or Secondary Amine"]; Catalyst [label="Pd Catalyst & Ligand\n(e.g., Pd₂(dba)₃ / XPhos)", fillcolor="#FBBC05"]; Base [label="Base\n(e.g., Cs₂CO₃)", fillcolor="#EA4335"]; Product [label="3-Amino-1H-pyrazol-1-yl)acetate Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Product [label="Buchwald-Hartwig\nAmination"]; Amine -> Product; Catalyst -> Product; Base -> Product; } caption: "Buchwald-Hartwig Amination Workflow"

Modifications of the Ester Group

The ethyl acetate moiety at the N1-position provides another avenue for derivatization.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

Protocol for Hydrolysis:

  • Dissolve this compound in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the product.

The resulting carboxylic acid can be activated and coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

"Click Chemistry" Applications

For advanced applications, the bromo-pyrazole scaffold can be converted into an azide or an alkyne, enabling its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[13][14] This allows for the efficient and specific conjugation to other molecules.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

Analytical Technique Purpose
NMR Spectroscopy (¹H, ¹³C) To determine the chemical structure and confirm the successful incorporation of new substituents.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.
X-ray Crystallography To determine the three-dimensional structure of crystalline compounds.[15][16][17][18][19]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of pyrazole derivatives. Its two distinct functional handles allow for a wide range of chemical transformations, providing access to novel compounds with potential applications in drug discovery and materials science. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this important scaffold. The inherent modularity of the synthetic routes starting from this compound allows for the systematic exploration of structure-activity relationships, a critical aspect of modern drug development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed Central (PMC). Available at: [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Available at: [Link]

  • Review: biologically active pyrazole derivatives. (2016). RSC Publishing. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • Synthesis and crystal structures of N-substituted pyrazolines. (2013). PubMed. Available at: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). PubMed Central (PMC) - NIH. Available at: [Link]

  • Crystal structure of pyrazole 3g. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. (n.d.). Iraqi Journal of Science. Available at: [Link]

  • Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. (n.d.). PubMed. Available at: [Link]

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. (n.d.). MySkinRecipes. Available at: [Link]

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Available at: [Link]

  • 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). UNM Digital Repository. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • This compound - C7H9BrN2O2. (n.d.). Chemspace. Available at: [Link]

  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Available at: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega - ACS Publications. Available at: [Link]

  • Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylate. (2008). PubMed. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Available at: [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (n.d.). PubMed Central (PMC) - NIH. Available at: [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). Sci-Hub. Available at: [Link]

Sources

A Technical Guide to the Potential Biological Activities of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide provides a comprehensive technical analysis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, a molecule that, by virtue of its distinct structural motifs, holds significant untapped potential as a therapeutic agent. While direct biological data on this specific compound is not extensively published, a robust predictive framework can be constructed by analyzing its constituent parts: the versatile 1H-pyrazole core, the strategically positioned 3-bromo substituent, and the N1-linked ethyl acetate group. This whitepaper synthesizes existing literature on analogous structures to forecast its most promising biological activities, focusing on oncology, inflammation, and infectious diseases. We further outline detailed, field-proven experimental protocols to systematically validate these predicted activities, offering a roadmap for researchers and drug development professionals to explore its therapeutic utility.

The Pyrazole Scaffold: A Foundation of Pharmacological Diversity

The 1,2-diazole five-membered heterocyclic ring, known as pyrazole, is a recurring feature in a wide array of pharmacologically active compounds.[3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a multitude of biological targets. The clinical and commercial success of pyrazole-containing drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the kinase inhibitor Ruxolitinib underscores the scaffold's profound impact on modern medicine.[5][6][7] Pyrazole derivatives have demonstrated a remarkable spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties.[3][8][9][10] This well-established versatility makes any novel pyrazole derivative, such as this compound, an immediate candidate for biological screening.

Molecular Profile of this compound

To understand the potential of this molecule, it is essential to deconstruct its key chemical features.

PropertyValueReference
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
IUPAC Name This compoundN/A
Canonical SMILES CCOC(=O)CN1C=CC(=N1)Br[]

Key Structural Features:

  • 1H-Pyrazole Core: This is the foundational pharmacophore, responsible for the broad bioactivity profile seen in related compounds.[3][8]

  • 3-Bromo Substituent: The bromine atom at the C3 position is a critical modulator of the molecule's properties. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce the potential for halogen bonding with target proteins. Crucially, it serves as a highly valuable synthetic handle for further chemical modification via cross-coupling reactions, enabling rapid structure-activity relationship (SAR) studies.[1]

  • N1-Ethyl Acetate Group: The substitution at the N1 position is pivotal for tuning the molecule's physicochemical properties, including solubility and cell permeability. The ester functionality could also be susceptible to hydrolysis by cellular esterases, presenting a potential pro-drug strategy where the active compound is the corresponding carboxylic acid.

Predicted Biological Activities and Therapeutic Arenas

Based on extensive data from structurally related compounds, we can logically infer several high-priority areas for biological investigation.

Potential as an Anticancer Agent

The pyrazole scaffold is heavily featured in the design of modern anticancer agents.[8] Numerous pyrazole derivatives have been shown to inhibit key oncogenic targets, and it is highly probable that this compound could exhibit similar activities.

Plausible Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole-containing drugs function as inhibitors of protein kinases (e.g., EGFR, CDKs, BTK), which are critical regulators of cell proliferation and survival.[7][8] The pyrazole ring can effectively mimic the hinge-binding motifs of ATP in the kinase active site.

  • Tubulin Polymerization Inhibition: Certain pyrazole analogues have been found to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis.[2]

  • Induction of Apoptosis: By modulating various signaling pathways, pyrazole derivatives can trigger programmed cell death in cancer cells.[12]

Compound This compound Kinase Oncogenic Kinase (e.g., EGFR, CDK2) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Proliferation Cell Proliferation & Survival ATP ATP ATP->Kinase Binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate PhosphoSubstrate->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of leads to

Caption: Predicted Kinase Inhibition Pathway.

Potential as an Anti-inflammatory Agent

The most famous pyrazole drug, Celecoxib, is a selective COX-2 inhibitor. This precedent strongly suggests an anti-inflammatory potential for novel pyrazole derivatives.

Plausible Mechanisms of Action:

  • Cyclooxygenase (COX) Inhibition: The primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.[13] Many pyrazole compounds show potent activity against both COX-1 and COX-2.[14]

  • Modulation of Pro-inflammatory Cytokines: Some pyrazoles can suppress the production of inflammatory mediators like TNF-α and IL-6 by inhibiting signaling pathways such as NF-κB.[14]

Potential as an Antimicrobial Agent

Heterocyclic compounds, including pyrazoles, are a rich source of antimicrobial agents.[6] The emergence of drug-resistant pathogens necessitates the exploration of new chemical scaffolds for this purpose.

Plausible Mechanisms of Action:

  • Enzyme Inhibition: Pyrazole derivatives can inhibit essential microbial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.

  • Disruption of Membrane Integrity: The lipophilic nature imparted by the bromo- and ethyl- groups may allow the compound to interfere with microbial cell membranes.

  • Numerous studies have reported significant antibacterial and antifungal activity for various substituted pyrazoles.[3][13][15]

Proposed Experimental Workflows for Activity Validation

A systematic, multi-tiered approach is essential to efficiently screen for and validate the predicted biological activities.

cluster_tier2 start Compound Synthesis & Characterization tier1 Tier 1: Primary In Vitro Screening start->tier1 anticancer Anticancer (MTT Assay) tier1->anticancer antiinflam Anti-inflammatory (COX Assay) tier1->antiinflam antimicrob Antimicrobial (MIC Assay) tier1->antimicrob tier2 Tier 2: Secondary Screening (Mechanism of Action) anticancer->tier2 antiinflam->tier2 antimicrob->tier2 kinase Kinase Panel Screening tier3 Tier 3: Lead Optimization & In Vivo Studies kinase->tier3 apoptosis Apoptosis/Cell Cycle Analysis apoptosis->tier3 cytokine Cytokine Profiling (LPS stimulation) cytokine->tier3

Caption: High-Level Experimental Validation Workflow.

In Vitro Anticancer Activity Assessment

Protocol 1: MTT Cell Viability Assay

This initial colorimetric assay provides a robust, high-throughput method to assess the compound's cytotoxic or cytostatic effects on cancer cell lines. It measures the metabolic activity of living cells via the reduction of tetrazolium dye (MTT) to formazan.

  • Causality: A reduction in formazan production in treated cells compared to untreated controls indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect). This is a foundational first-pass screen to identify anticancer potential.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Predicted IC₅₀ Values

Cell LineCompoundPredicted IC₅₀ (µM)
A549 (Lung)Test CompoundTo be determined
Doxorubicin (Control)~1-5
MCF-7 (Breast)Test CompoundTo be determined
Tamoxifen (Control)~5-10
In Vitro Anti-inflammatory Activity Assessment

Protocol 2: COX-1/COX-2 Inhibition Assay

This enzymatic assay directly measures the compound's ability to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. It is a critical step to determine both potency and selectivity.

  • Causality: Selective inhibition of COX-2 over COX-1 is a highly desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. This assay directly quantifies that selectivity.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening kit. Prepare assay buffer, heme, and purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the test compound. Include a vehicle control (DMSO) and a non-selective control (e.g., Ibuprofen) and a COX-2 selective control (e.g., Celecoxib).

  • Enzyme Reaction: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Inhibitor Incubation: Add the test compound dilutions to the enzyme wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Data Acquisition: Measure the colorimetric or fluorometric output over time using a plate reader, as per the kit's protocol.

  • Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. Calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

In Vitro Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Causality: This assay directly establishes the potency of the compound against specific bacterial or fungal strains, providing a quantitative measure of its antimicrobial effect.

Step-by-Step Methodology:

  • Strain Preparation: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound across 10 wells, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound. This brings the final volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Synthesis and Characterization

A plausible and efficient synthesis of the title compound involves the N-alkylation of 3-bromo-1H-pyrazole.[17][18]

Proposed Synthetic Route:

  • Deprotonation: 3-bromo-1H-pyrazole is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

  • Alkylation: Ethyl bromoacetate is added to the reaction mixture. The resulting pyrazole anion acts as a nucleophile, displacing the bromide ion to form this compound.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

The final structure should be unequivocally confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Directions

This compound is a molecule of significant therapeutic potential, strategically designed with a pharmacologically validated pyrazole core and functional groups that invite further optimization. Based on robust evidence from analogous compounds, it is a prime candidate for investigation as an anticancer, anti-inflammatory, and/or antimicrobial agent. The experimental workflows detailed in this guide provide a clear and logical path for its comprehensive biological evaluation.

Future work should focus on leveraging the 3-bromo position as a synthetic handle for creating a library of derivatives through cross-coupling reactions (e.g., Suzuki, Sonogashira).[1] This will enable extensive SAR studies to optimize potency and selectivity, ultimately paving the way for the development of a novel clinical candidate.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. NIH. [Link]

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]

  • Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. PubMed. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Biologically active pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Auctorspace. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies. PubMed. [Link]

  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. ResearchGate. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar. [Link]

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. MySkinRecipes. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. PMC. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. [Link]

  • 1-Aryl-1H-pyrazole-5-acetic acids with antiinflammatory, analgesic and other activities. PubMed. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Publications. [Link]

  • (PDF) Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H -pyrazole-Fused Curcumin Analogues as Anticancer Agents. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for its handling and analysis.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a bromine substituent, and an ethyl acetate moiety. The pyrazole nucleus is a common scaffold in many biologically active compounds, making this intermediate a valuable building block in medicinal chemistry.[1][2] Understanding its fundamental physicochemical properties, such as solubility and stability, is paramount for its effective use in synthesis, formulation, and as a reference standard. This document outlines the expected solubility profile based on its structure and provides a framework for assessing its stability under various stress conditions, a critical step in drug development and regulatory compliance.[3][4][5]

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The structure of this compound, with its combination of polar (ester, pyrazole nitrogens) and non-polar (bromo-substituted aromatic ring, ethyl group) features, suggests a nuanced solubility profile.

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes.[6] The ester group can act as a hydrogen bond acceptor, and the pyrazole ring has some polar character. However, the bromo-phenyl portion and the ethyl chain contribute to its lipophilicity.

A general qualitative solubility prediction is presented in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly soluble to solubleThe ester and pyrazole moieties can interact with protic solvents, but the overall lipophilicity may limit high solubility in water. Solubility is expected to increase in alcohols.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble to freely solubleThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Non-Polar Hexane, Toluene, DichloromethaneSlightly soluble to solubleThe non-polar characteristics of the molecule will favor solubility in these solvents, although the polar groups may limit miscibility in highly non-polar solvents like hexane.
Aqueous Acid 5% Hydrochloric AcidSparingly solubleThe pyrazole ring is weakly basic and may be protonated to a small extent, potentially increasing aqueous solubility slightly.
Aqueous Base 5% Sodium HydroxideSparingly soluble (with potential for slow degradation)The ester group could be susceptible to hydrolysis under basic conditions, especially with heating, leading to the formation of the corresponding carboxylic acid salt, which would be more water-soluble.
Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of this compound. A general protocol is provided below.

Protocol for Qualitative Solubility Determination [7][8]

  • Preparation: Add approximately 25 mg of this compound to a series of small test tubes.

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent from the classes listed in the table above.

  • Mixing: Vigorously shake each test tube for 60 seconds.

  • Observation: Visually inspect each tube for the complete dissolution of the solid.

  • Classification: Classify the solubility as soluble (dissolves completely), partially soluble (some solid remains), or insoluble (no apparent dissolution). For liquid samples, miscibility would be observed.[6]

A visual representation of the solubility testing workflow is provided below.

G cluster_workflow Solubility Determination Workflow start Start: Weigh Compound add_solvent Add Solvent (e.g., Water, Hexane, NaOH) start->add_solvent mix Vigorously Mix for 60s add_solvent->mix observe Observe for Dissolution mix->observe classify Classify Solubility observe->classify end_node End classify->end_node

Caption: A simplified workflow for the qualitative determination of solubility.

Part 2: Stability Profile and Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[3][4] Forced degradation, or stress testing, is an essential component of this evaluation, providing insights into the intrinsic stability of the molecule.[5][9][10] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4]

Potential Degradation Pathways

For this compound, several degradation pathways can be anticipated:

  • Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol. Basic conditions are generally more aggressive for ester hydrolysis.

  • Oxidation: While the pyrazole ring is relatively stable to oxidation, other parts of the molecule could be susceptible under strong oxidative stress.[1]

  • Photolysis: Exposure to UV or visible light can sometimes induce degradation, particularly in compounds with chromophores.

  • Thermolysis: High temperatures can lead to decomposition.

Forced Degradation Study Design

A typical forced degradation study involves exposing the compound to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance.[5][9]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature or 50-60°C2-(3-bromo-1H-pyrazol-1-yl)acetic acid
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature2-(3-bromo-1H-pyrazol-1-yl)acetic acid
Oxidation 3-30% H2O2, Room TemperatureOxidized derivatives
Thermal Degradation Dry heat, e.g., 60-80°CThermally induced decomposition products
Photostability Exposure to light source (UV/Vis combination) as per ICH Q1B guidelinesPhotodegradation products

Protocol for a Forced Degradation Study [9][10]

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Application:

    • Hydrolysis: To separate aliquots of the sample solution, add an equal volume of the acid or base solution. Maintain at the desired temperature and monitor over time (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Oxidation: Add the oxidizing agent to the sample solution and monitor over time at room temperature.

    • Thermal: Store the solid compound and a solution of the compound at an elevated temperature.

    • Photostability: Expose the solid compound and a solution to a calibrated light source. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

A visual representation of the forced degradation and analysis workflow is provided below.

G cluster_workflow Forced Degradation Workflow start Start: Prepare Compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze identify Identify and Quantify Degradants analyze->identify end_node End identify->end_node

Sources

A Technical Guide to Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1427022-51-2) has emerged as a pivotal building block in medicinal chemistry.[1][2] Its unique bifunctional nature, featuring a reactive bromine atom on the pyrazole core and a versatile ethyl acetate side chain, makes it an invaluable synthon for creating complex molecular architectures. The pyrazole motif is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents, particularly as an intermediate for Janus Kinase (JAK) inhibitors.[5][6]

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged scaffold in drug design, prized for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor. This allows for specific and strong interactions with biological targets.[4] The incorporation of a bromine atom at the 3-position provides a crucial handle for post-synthetic modification, most notably through transition metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl and heteroaryl substituents, facilitating the exploration of chemical space and the optimization of structure-activity relationships (SAR).[7]

The N-1 linked ethyl acetate group further enhances the synthetic utility of the molecule. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, or it can participate in various condensation reactions. This dual functionality makes this compound a highly sought-after intermediate for building libraries of complex drug candidates.

Synthesis and Mechanism

The primary route to this compound is through the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution, where the pyrazole nitrogen acts as the nucleophile.

Mechanistic Rationale

The N-alkylation of a pyrazole ring with an alkyl halide is a well-established and reliable transformation. The choice of base and solvent is critical for achieving high yields and regioselectivity.

  • The Role of the Base: A base, typically a carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole N-H. This generates the pyrazolate anion, a much stronger nucleophile, which then readily attacks the electrophilic carbon of ethyl bromoacetate.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal for this reaction. These solvents can effectively solvate the cation of the base (e.g., K⁺), leaving the pyrazolate anion more "naked" and reactive. They also readily dissolve the reactants.

  • Regioselectivity: While 3-bromopyrazole has two nitrogen atoms, alkylation predominantly occurs at the N1 position due to a combination of electronic and steric factors.

Detailed Experimental Protocol

The following protocol is based on a well-documented procedure for a closely related N-alkylation of a substituted pyrazole with ethyl bromoacetate, which serves as a reliable template for this synthesis.[8]

Reaction: 3-bromopyrazole + Ethyl bromoacetate → this compound

Materials:

  • 3-bromopyrazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-bromopyrazole in DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the pyrazolate anion.

  • Add ethyl bromoacetate dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • The product can then be extracted with a suitable organic solvent, such as ethyl acetate.[9]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process Reactant1 3-Bromopyrazole Mixing Mix & Stir at RT Reactant1->Mixing Reactant2 Ethyl Bromoacetate Reactant2->Mixing Base K₂CO₃ Base->Mixing Solvent DMF Solvent->Mixing Monitoring Monitor by TLC Mixing->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Ethyl Acetate Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Fig. 1: General workflow for the synthesis of this compound.

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Predicted)
  • ¹H NMR:

    • Ethyl group: A triplet signal around 1.2-1.3 ppm (3H, -CH₃) and a quartet signal around 4.1-4.2 ppm (2H, -OCH₂-).

    • Methylene group: A singlet signal around 5.0-5.1 ppm (2H, N-CH₂-).

    • Pyrazole ring protons: Two doublet signals in the aromatic region, typically one around 6.3-6.4 ppm and another around 7.5-7.6 ppm.

  • ¹³C NMR:

    • Ethyl group: Signals around 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

    • Methylene group: A signal around 52 ppm (N-CH₂-).

    • Pyrazole ring: Signals for the C-H carbons around 110 ppm and 130 ppm, and a signal for the bromine-bearing carbon (C-Br) around 120 ppm.

    • Carbonyl group: A signal in the downfield region, around 168 ppm (C=O).

  • IR Spectroscopy:

    • A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the ester.

    • C-H stretching bands in the 2900-3100 cm⁻¹ region.

    • C-N and C=C stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.

Physical Properties
PropertyValueSource
CAS Number 1427022-51-2[1][2][11][12]
Molecular Formula C₇H₉BrN₂O₂[1]
Molecular Weight 233.06 g/mol [1]
Appearance White to Off-White Solid[2]
Melting Point 38-39 °C[2]

Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from its two distinct reactive sites: the C-Br bond and the ethyl ester group.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C3 position of the pyrazole ring is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern medicinal chemistry for SAR exploration.[7][13]

General Reaction Scheme: The reaction couples the bromo-pyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

Suzuki_Coupling cluster_reagents Reagents StartMat Ethyl 2-(3-bromo-1H- pyrazol-1-yl)acetate Product Ethyl 2-(3-aryl-1H- pyrazol-1-yl)acetate StartMat->Product Suzuki Coupling BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃, Cs₂CO₃)

Fig. 2: Suzuki-Miyaura coupling of this compound.

The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields with a broad range of coupling partners, including sterically hindered or electronically diverse boronic acids.

Ester Group Transformations

The ethyl ester moiety provides another avenue for synthetic diversification.

  • Hydrolysis: Basic or acidic hydrolysis readily converts the ester to the corresponding carboxylic acid, 2-(3-bromo-1H-pyrazol-1-yl)acetic acid. This acid is a key intermediate for forming amide bonds with various amines, a common linkage in many pharmaceutical agents.

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions.

Application in Drug Discovery: A Gateway to JAK Inhibitors

The pyrazole scaffold is a key component of several Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myeloproliferative disorders.[5][6] For example, the core of Ruxolitinib, a potent JAK1/JAK2 inhibitor, is a pyrazole-substituted pyrrolo[2,3-d]pyrimidine. This compound is a valuable intermediate for the synthesis of such compounds. The synthetic strategy often involves:

  • N-Alkylation: Synthesis of the pyrazole core, such as this compound.

  • Functionalization: The ethyl acetate group can be hydrolyzed to the carboxylic acid and then converted to a nitrile or other functional group.

  • Core Assembly: The substituted pyrazole is then coupled to the core heterocyclic system of the final drug molecule.

The use of this bromo-intermediate allows for the late-stage introduction of diversity, which is a highly efficient strategy in drug discovery programs.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its straightforward synthesis, combined with the orthogonal reactivity of its bromo and ethyl acetate functionalities, provides medicinal chemists with a powerful tool for the rapid generation of novel compounds. Its demonstrated relevance in the synthesis of potent kinase inhibitors underscores its importance in the ongoing quest for new and improved therapeutics. This guide provides the foundational knowledge for researchers to effectively utilize this key building block in their drug discovery and development endeavors.

References

  • Shi, L., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(10), 2653. [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]

  • Saini, P., et al. (2023). Synthesis and Pharmacological Evaluation of Novel Pyrazole Derivatives as Potent Anthelmintic Agents. World Journal of Pharmaceutical Research, 12(3), 743-757. [Link]

  • Khan, I., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(1), 123. [Link]

  • Aggarwal, N., & Kumar, R. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 15(3), 349. [Link]

  • ACS Omega. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34651–34671. [Link]

  • Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds.
  • MDPI. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • Arkivoc. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-232. [Link]

  • Howard, H. R., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(17), 5437-5447. [Link]

  • Telvekar, V. N. (2014). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2014(4), M836. [Link]

  • Chemsigma. (n.d.). (3-Bromo-pyrazol-1-yl)-acetic acid ethyl ester. Retrieved January 20, 2026, from [Link]

  • Arctom Scientific. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate for the Synthesis of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Derivatives of this five-membered heterocycle exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The ability to rapidly and efficiently generate diverse libraries of pyrazole analogues is therefore a critical task in drug discovery and development.

This guide focuses on the synthetic utility of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate , a versatile building block designed for strategic diversification. The molecule possesses two key points of modification: the C3-bromo substituent, which is primed for transition-metal-catalyzed cross-coupling reactions, and the N1-ethyl acetate group, which can be readily hydrolyzed to a carboxylic acid for subsequent amide couplings or other transformations. This dual functionality allows for the systematic exploration of chemical space around the pyrazole core.

Herein, we provide a detailed overview and field-proven protocols for three pivotal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—using this key intermediate. The discussion emphasizes the causality behind experimental choices and provides a framework for researchers to confidently apply these methods.

Core Synthetic Strategies: A Divergent Approach

The true power of this compound lies in its capacity as a central hub for divergent synthesis. The C3-bromo position serves as a reliable handle for introducing a wide array of carbon and nitrogen-based substituents through well-established, robust palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_products Derivative Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)₂ Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂-NH Pd Catalyst, Base sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalysts, Base aryl_product 3-Aryl/Vinyl Pyrazoles suzuki->aryl_product amine_product 3-Amino Pyrazoles buchwald->amine_product alkyne_product 3-Alkynyl Pyrazoles sonogashira->alkyne_product

Caption: Divergent synthetic pathways from the core intermediate.

C(sp²)-C(sp²) Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile method for forming carbon-carbon bonds between sp²-hybridized centers.[6] Its significance in pharmaceutical development stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[7] By coupling this compound with various (hetero)aryl, vinyl, or alkyl boronic acids, researchers can systematically probe the steric and electronic requirements of a biological target.[8][9]

Causality of Component Selection:

  • Palladium Catalyst: Modern catalysts often consist of a palladium(II) precatalyst (e.g., Pd(OAc)₂) or a more advanced, air-stable precatalyst (e.g., XPhos Pd G2) paired with a sterically demanding, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to release the product.[8]

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction efficiency, with cesium carbonate often proving effective for challenging couplings.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water is typically used to dissolve both the organic and inorganic reagents.

C(sp²)-N Bond Formation: The Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination enables the direct formation of C-N bonds by coupling aryl halides with a diverse range of primary and secondary amines.[10] This reaction provides direct access to 3-amino-pyrazole derivatives, which are prevalent in kinase inhibitors and other targeted therapies.[11]

Causality of Component Selection:

  • Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuDavePhos) or N-heterocyclic carbenes (NHCs) are required to stabilize the palladium center and facilitate the C-N bond-forming reductive elimination.[10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are most common, although milder bases like K₃PO₄ can be used with more reactive catalytic systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

C(sp²)-C(sp) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a powerful and direct route to install alkynyl moieties onto the pyrazole core.[12] The resulting 3-alkynyl pyrazoles are not only valuable final products but also serve as versatile intermediates for further transformations, most notably in "click chemistry" to form triazoles.[13][14]

Causality of Component Selection:

  • Dual Catalytic System: The reaction classically employs a dual-catalyst system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HX acid generated during the reaction and to act as the reaction solvent in many cases.

  • Solvent: If the amine base is not used as the solvent, a polar aprotic solvent like DMF or THF is typically employed.

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions. Reagent quality is paramount for reproducibility.

Protocol 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids

This protocol describes a general procedure for the synthesis of Ethyl 2-(3-aryl-1H-pyrazol-1-yl)acetate derivatives.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 Combine Starting Material, Boronic Acid, and Base in a dry flask. setup2 Add Solvent (Dioxane/H₂O). setup1->setup2 setup3 Degas the mixture (Ar sparge or freeze-pump-thaw). setup2->setup3 reac1 Add Pd Catalyst & Ligand under inert atmosphere. setup3->reac1 reac2 Heat reaction mixture (e.g., 90-110 °C) with stirring. reac1->reac2 reac3 Monitor progress by TLC or LC-MS. reac2->reac3 work1 Cool to RT. Dilute with Ethyl Acetate & water. reac3->work1 work2 Separate layers. Extract aqueous layer with EtOAc. work1->work2 work3 Combine organics, wash with brine, dry (Na₂SO₄), and filter. work2->work3 work4 Concentrate in vacuo. work3->work4 work5 Purify by column chromatography. work4->work5

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • To a dry reaction vial, add this compound (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the starting material).

  • Degas the resulting suspension by sparging with Argon for 10-15 minutes.

  • Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a precatalyst and ligand (e.g., Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Seal the vial tightly and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Data Summary Table:

EntryBoronic Acid PartnerCatalyst (mol%)Base (eq.)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)100885-95
24-Methoxyphenylboronic acidXPhos Pd G2 (2)K₃PO₄ (2)100688-96
33-Pyridinylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃ (2)1101270-80
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for coupling primary or secondary amines to the pyrazole core.

Step-by-Step Methodology:

  • To a dry, oven-baked reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Add sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Seal the vial with a septum, then evacuate and backfill with Argon three times.

  • Add a solution of this compound (1.0 eq.) in anhydrous toluene (~0.2 M).

  • Add the desired amine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, then proceed with an aqueous workup as described in Protocol 1 (Steps 9-11).

Data Summary Table:

EntryAmine PartnerCatalyst System (mol%)Base (eq.)Temp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.4)1101280-90
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)1101875-85
3BenzylaminetBuDavePhos Pd G3 (2)LHMDS (1.5)100870-85
Protocol 3: Sonogashira Coupling of Terminal Alkynes

This protocol outlines a general procedure for the synthesis of 3-alkynyl pyrazole derivatives.

Step-by-Step Methodology:

  • To a dry reaction vial, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (3-5 mol%), and Copper(I) Iodide (CuI, 5-10 mol%).

  • Evacuate and backfill the vial with Argon three times.

  • Add anhydrous solvent (e.g., THF or DMF, ~0.2 M) followed by triethylamine (Et₃N, 2-3 eq.).

  • Add the terminal alkyne (1.2-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired alkynyl pyrazole.

Data Summary Table:

EntryAlkyne PartnerPd Cat. (mol%)Cu Cat. (mol%)Temp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)RT485-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)RT290-98
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)50670-80

Conclusion

This compound stands out as a highly valuable and strategic intermediate for the synthesis of diverse pyrazole libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and robust pathways to access 3-aryl, 3-amino, and 3-alkynyl pyrazole derivatives, respectively. By understanding the rationale behind reagent selection and following these validated protocols, researchers in medicinal chemistry and drug development can efficiently generate novel compounds for biological screening, accelerating the discovery of new therapeutic agents.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Royal Society of Chemistry. (2023). Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • National Institutes of Health. (2023). Bioorthogonal 4H-pyrazole “click” reagents. [Link]

  • National Institutes of Health. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Oriental Journal of Chemistry. (2021). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link]

  • National Institutes of Health. (2020). Light-Triggered Click Chemistry. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Chemistry Review Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. [Link]

  • ResearchGate. (2018). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]

  • National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]

  • National Institutes of Health. (2020). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • UNM Digital Repository. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. [Link]

  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • MDPI. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]

  • MDPI. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Application Notes and Protocols for the N-alkylation of 3-bromopyrazole with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the N-alkylation of 3-bromopyrazole using ethyl bromoacetate. The protocol details a robust experimental procedure, discusses the critical issue of regioselectivity, and offers in-depth analysis of the reaction mechanism. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary insights for the successful synthesis, purification, and characterization of the resulting regioisomeric products: ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate and ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs and agrochemicals.[1] Its value lies in its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions, often serving as a bioisostere for amides or phenols.[2] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules.

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-bromopyrazole, presents a fundamental challenge in synthetic chemistry: regioselectivity. The reaction of 3-bromopyrazole with an alkylating agent like ethyl bromoacetate can lead to two distinct regioisomers, substituting at the N1 or N2 position. Controlling the ratio of these isomers is paramount, as they often exhibit different biological activities and physical properties. This guide elucidates a standard, reliable protocol for this reaction and delves into the mechanistic principles that govern its outcome.

Reaction Mechanism and Control of Regioselectivity

The N-alkylation of a pyrazole proceeds via a standard SN2 mechanistic pathway.[3] The process begins with the deprotonation of the pyrazole's N-H proton by a base, generating a pyrazolide anion. This anion is an ambident nucleophile, with electron density shared between the two nitrogen atoms. Consequently, the subsequent alkylation can occur at either nitrogen.

For 3-bromopyrazole, this results in the formation of two products:

  • N1-alkylation product: this compound

  • N2-alkylation (or N5-alkylation) product: Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate

The ratio of these products is dictated by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[4]

  • Steric Hindrance: The bromine atom at the C3 position exerts significant steric hindrance. This generally disfavors the alkylating agent's approach to the adjacent N2 nitrogen, making the N1 position the more accessible site for alkylation. Therefore, the N1 isomer is often the major product.[4][5]

  • Base and Counter-ion: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) are commonly used. Stronger bases like sodium hydride (NaH) can also be effective and may influence the isomer ratio. The nature of the cation (e.g., K⁺ vs. Na⁺) can influence the coordination with the pyrazolide anion, thereby affecting the regioselectivity.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are typically used as they effectively solvate the cation and facilitate the SN2 reaction.

The diagram below illustrates the mechanistic pathway leading to the formation of both regioisomers.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Pyrazole 3-Bromopyrazole Anion Pyrazolide Anion (Ambident Nucleophile) Pyrazole->Anion - H⁺ Base Base (e.g., K₂CO₃) N1_Product This compound (N1 Isomer - Major) Anion->N1_Product Path A (Less Hindered) N2_Product Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (N2 Isomer - Minor) Anion->N2_Product Path B (More Hindered) AlkylHalide Ethyl Bromoacetate (BrCH₂COOEt)

Caption: Reaction mechanism for the N-alkylation of 3-bromopyrazole.

Detailed Experimental Protocol

This protocol provides a reliable method for the N-alkylation of 3-bromopyrazole, optimized for clarity and reproducibility.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleComments
3-Bromopyrazole≥97%Sigma-AldrichStarting material.
Ethyl Bromoacetate≥98%Sigma-AldrichAlkylating agent. Lachrymator; handle in fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Ensure it is dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Brine (Saturated NaCl solution)N/ALab-preparedFor aqueous workup.
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow Diagram

G Setup 1. Reaction Setup (Flask, Stir Bar, N₂ Inlet) Add 2. Add Reagents (3-Bromopyrazole, K₂CO₃, DMF) Setup->Add Alkyl 3. Add Alkylating Agent (Ethyl Bromoacetate) Add->Alkyl React 4. Reaction (Stir at 25-50 °C, 4-12 h) Alkyl->React Monitor 5. Monitor Progress (TLC) React->Monitor Workup 6. Aqueous Workup (Dilute with H₂O, Extract with EtOAc) Monitor->Workup Dry 7. Dry & Concentrate (Dry with MgSO₄, Evaporate Solvent) Workup->Dry Purify 8. Purification (Silica Gel Chromatography) Dry->Purify Analyze 9. Characterization (NMR, MS, IR) Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopyrazole (1.47 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.22 mL, 1.84 g, 11.0 mmol, 1.1 eq) dropwise at room temperature (20-25 °C).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction, typically reducing the time to 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system until the starting 3-bromopyrazole spot has been consumed.

  • Aqueous Workup: Pour the reaction mixture into a separatory funnel containing deionized water (60 mL). Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash them with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 25% EtOAc). The two regioisomers can typically be separated, with the less polar N1 isomer eluting first.

  • Characterization: Combine the fractions corresponding to each isomer and concentrate under reduced pressure to yield the pure products. Characterize the products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structure and purity.

Product Characterization

The successful synthesis will yield two isomeric products. The typical yield for the combined isomers is in the range of 75-90%, with a regioselectivity favoring the N1 isomer (typically N1:N2 ratio of 3:1 to >10:1 depending on conditions).

CompoundStructureExpected ¹H NMR Signals (CDCl₃, δ ppm)
This compound (N1 Isomer)Isomer with ester group at N1 position, adjacent to the unsubstituted C5.~7.5 (d, 1H, pyrazole H5), ~6.3 (d, 1H, pyrazole H4), ~4.9 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~1.25 (t, 3H, CH₃)
Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (N2 Isomer)Isomer with ester group at N1 position, adjacent to the bromo-substituted C5.~7.4 (d, 1H, pyrazole H3), ~6.4 (d, 1H, pyrazole H4), ~5.0 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~1.25 (t, 3H, CH₃)

Note: The chemical shifts are approximate and can vary. The key to distinguishing the isomers is the coupling pattern and shifts of the pyrazole ring protons, which should be confirmed with 2D NMR techniques (COSY, HMBC) if necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or incomplete reaction 1. Inactive base (absorbed moisture).2. Low reaction temperature.3. Degraded ethyl bromoacetate.1. Use freshly opened or properly dried K₂CO₃.2. Gently heat the reaction to 40-50 °C.3. Use freshly distilled or a new bottle of ethyl bromoacetate.
Low Yield 1. Incomplete reaction.2. Loss of product during aqueous workup (if product has some water solubility).3. Inefficient extraction.1. Increase reaction time or temperature.2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.3. Perform additional extractions.
Poor separation of isomers 1. Inappropriate solvent system for chromatography.1. Optimize the eluent system. Try a less polar system (e.g., Dichloromethane/Hexanes or Toluene/EtOAc) and run a slower, more careful gradient.
Formation of side products 1. Reaction temperature too high.2. Presence of water leading to hydrolysis of the ester.1. Maintain the recommended temperature.2. Ensure all glassware and reagents are anhydrous.

References

  • Butcher, S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron. [Link]

  • Krasavin, M. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. Organic Chemistry Portal. [Link]

Sources

The Versatile Building Block: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a privileged scaffold, integral to a multitude of approved therapeutic agents and clinical candidates.[1][2] Its metabolic stability and versatile synthetic handles have made it a cornerstone in the design of targeted therapies. Within this important class of heterocycles, Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has emerged as a particularly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic applications and experimental protocols involving this key chemical intermediate.

The strategic placement of the bromo substituent at the 3-position and the ethyl acetate group at the N1-position of the pyrazole ring endows this molecule with exceptional synthetic utility. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the ethyl acetate moiety can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation. This dual functionality makes it a powerful tool for constructing complex molecular architectures with therapeutic potential.

Key Properties and Characteristics

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
IUPAC Name ethyl 2-(3-bromopyrazol-1-yl)acetate[]
CAS Number 1427022-51-2[]
Molecular Formula C₇H₉BrN₂O₂[]
Molecular Weight 233.06 g/mol []
Appearance Solid
Canonical SMILES CCOC(=O)CN1C=CC(=N1)Br[]

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The pyrazole scaffold has been successfully utilized in the development of numerous kinase inhibitors.[1][2]

JNK (c-Jun N-terminal Kinase) Inhibitors:

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress. JNK3, in particular, is predominantly expressed in the brain and has been identified as a therapeutic target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5][6] The synthesis of potent and selective JNK3 inhibitors has been a significant focus of research. This compound can serve as a starting point for the synthesis of various JNK inhibitor scaffolds. The bromo group allows for the introduction of aryl or heteroaryl moieties through Suzuki or other cross-coupling reactions, a common feature in many JNK inhibitors.[1][5]

RIPK1 (Receptor-Interacting Protein Kinase 1) Inhibitors:

RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and is implicated in inflammatory diseases.[7][8][9] The development of RIPK1 inhibitors is a promising therapeutic strategy for these conditions. Pyrazole-containing compounds have been identified as potent RIPK1 inhibitors.[7] The versatile substitution pattern of the pyrazole ring, facilitated by intermediates like this compound, allows for the fine-tuning of inhibitor potency and selectivity.

The general workflow for utilizing this building block in the synthesis of kinase inhibitors is depicted in the following diagram:

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Introduce aryl/heteroaryl groups at C3 C Ester Hydrolysis B->C D Amide Coupling C->D Couple with various amines E Diverse Kinase Inhibitor Scaffolds D->E

Caption: Synthetic workflow for kinase inhibitor development.

Experimental Protocols

This section provides detailed, field-proven protocols for the synthesis and subsequent derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. The reaction's success hinges on the careful control of reaction conditions to favor N1-alkylation.

Materials:

  • 3-Bromopyrazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approximately 5-10 mL per mmol of 3-bromopyrazole).

  • Addition of Alkylating Agent: While stirring, add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Workup: Once the reaction is complete (typically after 3-6 hours), pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.[10]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMF is crucial to prevent the hydrolysis of ethyl bromoacetate and to ensure the efficiency of the base.

  • Inert Atmosphere: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the pyrazole nitrogen, driving the reaction to completion.

  • Workup Procedure: Pouring the reaction mixture into ice-water quenches the reaction and precipitates the product. The subsequent extraction and washing steps are essential for removing DMF and inorganic salts.

Protocol 2: Suzuki Cross-Coupling of this compound with an Arylboronic Acid

This protocol demonstrates a key derivatization of the title compound, showcasing the utility of the bromo substituent.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system and the palladium catalyst (typically 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_0 Synthesis of this compound cluster_1 Derivatization for Kinase Inhibitor Synthesis A 3-Bromopyrazole + Ethyl Bromoacetate B N-Alkylation (K2CO3, DMF) A->B C This compound B->C D This compound E Suzuki Coupling (Arylboronic acid, Pd catalyst) D->E F 3-Aryl Pyrazole Intermediate E->F G Hydrolysis & Amide Coupling F->G H Final Kinase Inhibitor G->H

Caption: Key synthetic transformations.

Characterization Data

Accurate characterization of intermediates and final products is paramount. Below are the expected NMR spectral data for this compound.

¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.30 (d, J = 2.4 Hz, 1H, pyrazole-H), 4.85 (s, 2H, CH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.30 (t, J = 7.1 Hz, 3H, CH₃).

¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 143.0 (C-Br), 130.0 (CH-pyrazole), 110.0 (CH-pyrazole), 62.0 (OCH₂), 52.0 (NCH₂), 14.0 (CH₃).

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a straightforward entry point to a diverse range of complex molecules, particularly kinase inhibitors. Its predictable reactivity and the wealth of synthetic methodologies available for the pyrazole core make it an indispensable tool for drug discovery programs. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile intermediate in their quest for novel therapeutic agents.

References

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Azimi, F., et al. (2021). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 11(1), 1-17.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021).
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. (2022). European Journal of Medicinal Chemistry, 229, 114036.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 34677–34700.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega, 7(38), 34677–34700.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket. (2025). European Journal of Medicinal Chemistry, 285, 117209.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. (2023). Journal of Medicinal Chemistry, 66(5), 3513–3526.
  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). Journal of Medicinal Chemistry, 65(11), 7831–7847.
  • Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. (2025). RSC Medicinal Chemistry, 16(29), 5341-5358.
  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of 1H-pyrazol-3(2H)-ones as potent and selective inhibitors of protein kinase R-like endoplasmic reticulum kinase (PERK). (2015). Journal of Medicinal Chemistry, 58(3), 1426–1441.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.). Google Patents.
  • Synthesis, biological evaluation, and molecular docking studies of new pyrazol-3-one derivatives with aromatase inhibition activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636–1651.
  • Advances in RIPK1 kinase inhibitors. (2022). Frontiers in Pharmacology, 13, 986657.
  • EGFR inhibitors synthesis and biological assessment. (2022). Drug Design, Development and Therapy, 16, 1435–1453.
  • Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASAYAN Journal of Chemistry, 4(2), 337-341.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications. (2001). Advances in Heterocyclic Chemistry, 79, 69-133.
  • Fused ring heteroaryl compounds as ripk1 inhibitors. (n.d.). Google Patents.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Kinase Inhibition

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal anchor for binding to the ATP-binding site of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, pyrazole-based kinase inhibitors have emerged as a clinically significant class of drugs, with several compounds, such as Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/c-Met inhibitor), receiving FDA approval.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a versatile starting material, Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate , for the synthesis of novel kinase inhibitors. We will delve into the key synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying principles of the subsequent biological evaluation.

The Strategic Advantage of this compound

The structure of this compound offers a strategic entry point for the synthesis of a diverse library of kinase inhibitors. The key features of this starting material are:

  • The 3-Bromo Position: This bromine atom is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating kinase selectivity and potency.

  • The N1-Acetic Acid Ethyl Ester Moiety: This functional group provides a handle for further elaboration of the molecule. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide bond is a common feature in many kinase inhibitors, often contributing to key hydrogen bonding interactions within the kinase active site.

The synthetic utility of this starting material is illustrated in the following general workflow:

Synthetic Workflow start Ethyl 2-(3-bromo-1H- pyrazol-1-yl)acetate coupling Pd-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->coupling intermediate1 Ethyl 2-(3-aryl/amino-1H- pyrazol-1-yl)acetate coupling->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis intermediate2 2-(3-aryl/amino-1H- pyrazol-1-yl)acetic acid hydrolysis->intermediate2 amide_coupling Amide Coupling intermediate2->amide_coupling final_product Kinase Inhibitor Library amide_coupling->final_product

Caption: General synthetic workflow starting from this compound.

Core Synthetic Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations involved in the synthesis of pyrazole-based kinase inhibitors from this compound. These protocols are based on established literature procedures for similar substrates and provide a robust starting point for optimization.[3][4][5]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is fundamental for introducing diverse aromatic scaffolds at the 3-position of the pyrazole ring.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water (3:1))

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 2-(3-aryl/heteroaryl-1H-pyrazol-1-yl)acetate.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine. This is a key step for introducing aniline or other amino groups that can act as crucial hinge-binding motifs.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., LiHMDS or NaOtBu, 2.0 equiv)

  • Anhydrous Solvent (e.g., THF or Toluene)

  • Saturated Aqueous Ammonium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand to a dry reaction vessel.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add this compound, the amine, and the base.

  • Seal the vessel and heat the reaction mixture to 65-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate derivative.

Protocol 3: Ester Hydrolysis and Amide Coupling

This two-step protocol describes the conversion of the ethyl ester to a carboxylic acid, followed by amide bond formation. This sequence is crucial for introducing a diverse range of functionalities at the N1-position, which can interact with the solvent-exposed region of the kinase active site.

Step 1: Ester Hydrolysis

Materials:

  • Ethyl 2-(3-substituted-1H-pyrazol-1-yl)acetate (1.0 equiv)

  • Lithium Hydroxide (LiOH) (2.0 - 3.0 equiv)

  • Solvent (e.g., THF/Water (1:1) or Methanol/Water (1:1))

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the ethyl ester in the solvent mixture.

  • Add an aqueous solution of LiOH and stir at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 2-(3-substituted-1H-pyrazol-1-yl)acetic acid.

Step 2: Amide Coupling

Materials:

  • 2-(3-substituted-1H-pyrazol-1-yl)acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling Agent (e.g., HATU or HOBt/EDC, 1.2 equiv)

  • Base (e.g., DIPEA or N-methylmorpholine, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • To a solution of the carboxylic acid in the anhydrous solvent, add the coupling agent and the base.

  • Stir the mixture at room temperature for 10-20 minutes.

  • Add the amine and continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash chromatography or recrystallization to obtain the final kinase inhibitor.

Target Kinases and Biological Evaluation

The pyrazole scaffold is a versatile binder for a wide range of kinases. The specific kinase targeted can be tuned by modifying the substituents at the 3- and N1-positions of the pyrazole ring.

Quantitative Efficacy of Pyrazole-Based Kinase Inhibitors

The following table summarizes the in vitro potency of several notable pyrazole-containing kinase inhibitors against their primary targets. This data illustrates the high efficacy that can be achieved with this scaffold.

InhibitorPrimary Kinase Target(s)IC₅₀ ValueReference
RuxolitinibJAK1 / JAK2~3 nM[2]
CrizotinibALK / c-MetPotent inhibitor[2]
EncorafenibB-rafPotent inhibitor[2]
AfuresertibAkt11.3 nM[6]
AsciminibBcr-Abl0.5 nM[6]
Compound 8Aurora A/B35 nM / 75 nM[1]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Understanding the cellular signaling pathways modulated by these inhibitors is crucial for drug development. Below are diagrams of key pathways often targeted by pyrazole-based kinase inhibitors.

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib (JAK Inhibitor) Ruxolitinib->JAK

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.[7][8][9][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Afuresertib Afuresertib (Akt Inhibitor) Afuresertib->Akt

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, and the inhibitory role of Akt inhibitors like Afuresertib.[2][6][11][12][13]

MAPK_Pathway cluster_membrane Cell Membrane Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response Encorafenib Encorafenib (B-raf Inhibitor) Encorafenib->Raf

Caption: The MAPK/ERK signaling pathway, a key cascade in cell proliferation, and the point of inhibition by B-raf inhibitors such as Encorafenib.[14][15][16][17][18]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel pyrazole-based kinase inhibitors. The strategic placement of the bromo and ethyl acetate functionalities allows for the systematic and efficient construction of diverse molecular libraries through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by amide bond formation. The protocols provided herein offer a solid foundation for researchers to explore the vast chemical space of pyrazole-containing compounds and to develop next-generation targeted therapeutics.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • MAPK signalling pathways. Schematic diagram of the major putative... ResearchGate. Available at: [Link]

  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. Available at: [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... ResearchGate. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available at: [Link]

  • MAPK/ERK pathway - Wikipedia. Wikipedia. Available at: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Wikipedia. Available at: [Link]

  • The JAK/STAT Pathway - PMC - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

  • Schematic diagram of the MAPK signaling pathways. ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Wikipedia. Available at: [Link]

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. National Institutes of Health. Available at: [Link]

  • Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • 3-ARYL-1-PHENYL-1H-PYRAZOLE DERIVATIVES AS NEW MULTITARGET DIRECTED LIGANDS FOR THE TREATMENT OF ALZHEIMER. Semantic Scholar. Available at: [Link]

  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Institutes of Health. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. CoLab.
  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). ResearchGate. Available at: [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Syntheses. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]

  • ARYL-SUBSTITUTED PYRAZOLE-AMIDE COMPOUNDS USEFUL AS KINASE INHIBITORS. European Patent Office. Available at: [Link]

  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. researchmap. Available at: [Link]

  • Pyrazole-amide compounds useful as kinase inhibitors. Google Patents.
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate as a Pivotal Synthon for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical design, underpinning a significant portfolio of commercially successful fungicides, insecticides, and herbicides.[1][2] This technical guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate . We will elucidate its strategic importance and provide detailed protocols for its conversion into high-value agrochemical intermediates, specifically targeting the synthesis of pyrazole-carboxamide fungicides and insecticides. This guide is intended to empower researchers to leverage this versatile synthon in the discovery and development of novel crop protection agents.

The Strategic Importance of the Pyrazole Moiety in Agrochemicals

The pyrazole ring system is a "privileged" structure in medicinal and agrochemical chemistry due to its unique electronic properties and its ability to form key interactions with biological targets.[1] In the context of agriculture, pyrazole derivatives have demonstrated a remarkable breadth of biological activities:

  • Fungicides: Many pyrazole-based compounds act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[3] The pyrazole ring often forms part of the pharmacophore that binds to the SDH enzyme complex.[4]

  • Insecticides: A prominent class of modern insecticides, the diamides (e.g., chlorantraniliprole), features a substituted pyrazole carboxylic acid core.[5][6] These compounds are potent and selective activators of insect ryanodine receptors, leading to paralysis and death of the target pests.[3]

  • Herbicides: Certain pyrazole derivatives have been developed as effective herbicides, often targeting key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7]

The subject of this guide, this compound, is a strategically designed building block that offers several advantages for the synthesis of novel agrochemicals. The bromine atom at the 3-position provides a handle for further chemical modification, while the ethyl acetate group at the 1-position is a direct precursor to the carboxylic acid and carboxamide functionalities that are crucial for the biological activity of many pyrazole-based pesticides.[6][8]

Synthetic Pathways and Key Transformations

The primary synthetic utility of this compound lies in its straightforward conversion to 2-(3-bromo-1H-pyrazol-1-yl)acetic acid, which is then readily coupled with a variety of amines to generate a library of N-substituted-2-(3-bromo-1H-pyrazol-1-yl)acetamides. This class of compounds is of high interest for screening as potential fungicides and insecticides.

G start This compound acid 2-(3-bromo-1H-pyrazol-1-yl)acetic acid start->acid Step 1: Hydrolysis amide N-Aryl-2-(3-bromo-1H-pyrazol-1-yl)acetamide Library acid->amide Step 2: Amide Coupling fungicides Potential Fungicides (e.g., SDHI analogues) amide->fungicides insecticides Potential Insecticides (e.g., Diamide analogues) amide->insecticides

Figure 1: Synthetic workflow from the starting ester to potential agrochemicals.
Protocol 1: Hydrolysis of this compound

The first step in leveraging our target synthon is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, and the resulting 2-(3-bromo-1H-pyrazol-1-yl)acetic acid is a key intermediate for subsequent amide coupling reactions. A commercial source for this acid is also available, which validates its stability and utility.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(3-bromo-1H-pyrazol-1-yl)acetic acid as a solid.

Causality and Insights:

  • The choice of base (LiOH or NaOH) and solvent system can be optimized for reaction time and yield.

  • Careful acidification is crucial to ensure complete precipitation of the carboxylic acid product.

  • The purity of the resulting acid is important for the success of the subsequent amide coupling step.

Protocol 2: Amide Coupling for the Synthesis of a Pyrazole-Carboxamide Library

The formation of the amide bond is a critical step in the synthesis of many biologically active molecules, including a large number of agrochemicals.[9] The following protocol describes a general method for the coupling of 2-(3-bromo-1H-pyrazol-1-yl)acetic acid with a range of anilines to produce a library of potential agrochemicals for screening.

Materials:

  • 2-(3-bromo-1H-pyrazol-1-yl)acetic acid

  • A selection of substituted anilines (1.0 - 1.2 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(3-bromo-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), BOP or HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(3-bromo-1H-pyrazol-1-yl)acetamide.

Causality and Insights:

  • BOP and HATU are effective coupling reagents that minimize side reactions and often provide high yields.

  • The choice of base (DIPEA) is important to neutralize the acid formed during the reaction and to facilitate the coupling process.

  • The purification by column chromatography is essential to isolate the target compounds in high purity for biological screening.

G cluster_0 Protocol 1: Hydrolysis cluster_1 Protocol 2: Amide Coupling start This compound hydrolysis React with LiOH or NaOH in THF/Water start->hydrolysis acidification Acidify with HCl hydrolysis->acidification extraction1 Extract with Ethyl Acetate acidification->extraction1 acid 2-(3-bromo-1H-pyrazol-1-yl)acetic acid extraction1->acid acid2 2-(3-bromo-1H-pyrazol-1-yl)acetic acid coupling Couple using BOP/HATU and DIPEA in DMF acid2->coupling aniline Substituted Aniline aniline->coupling extraction2 Extract and Purify coupling->extraction2 final_product N-Aryl-2-(3-bromo-1H-pyrazol-1-yl)acetamide extraction2->final_product

Sources

Application Note: A Robust Protocol for the Purification of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, a key intermediate in pharmaceutical and agrochemical research. The procedure details a multi-step process encompassing an initial aqueous work-up, primary purification via silica gel column chromatography, and an optional final polishing step by recrystallization. The rationale behind each step is elucidated to provide researchers with a deep understanding of the purification strategy, ensuring high purity and yield of the target compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of pyrazole-based heterocyclic compounds.

Introduction

This compound is a valuable building block in organic synthesis, with its pyrazole core and reactive bromine atom offering versatile handles for further chemical modification. The presence of the ester functionality provides an additional site for derivatization, making it a desirable intermediate for the synthesis of a wide range of biologically active molecules. The purity of this intermediate is paramount to the success of subsequent reactions and the integrity of biological screening data.

The synthesis of this compound is typically achieved through the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. A significant challenge in this synthesis is the potential for the formation of the undesired regioisomer, Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate. This application note presents a robust purification protocol designed to effectively remove unreacted starting materials, reaction by-products, and, critically, the isomeric impurity, to yield the target compound with high purity.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 1427022-51-2[1][2]
Molecular Formula C₇H₉BrN₂O₂[1]
Molecular Weight 233.06 g/mol [1]
Appearance White to Off-white Low-Melting Solid[]

Purification Workflow Overview

The purification of this compound from the crude reaction mixture follows a logical sequence of steps designed to remove specific classes of impurities at each stage. The overall workflow is depicted in the diagram below.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Protocol Crude_Mixture Crude Reaction Mixture (Target, Isomer, Reagents) Workup Aqueous Work-up (Removes inorganic salts, DMF) Crude_Mixture->Workup Column_Chromatography Silica Gel Column Chromatography (Separates isomers and organic impurities) Workup->Column_Chromatography Crude Organic Extract Recrystallization Optional Recrystallization (Final polishing for high purity) Column_Chromatography->Recrystallization Partially Purified Product Pure_Product Pure this compound Column_Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols

Materials and Apparatus
  • Crude this compound reaction mixture

  • Ethyl acetate (EtOAc), analytical grade

  • Hexanes or Petroleum Ether, analytical grade

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (60 Å, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel

  • Glass chromatography column

  • Standard laboratory glassware

Part 1: Aqueous Work-up of the Crude Reaction Mixture

Rationale: The initial work-up is designed to remove the high-boiling solvent (typically DMF) and any inorganic salts (e.g., from the base used in the alkylation). A mild basic wash with sodium bicarbonate solution is included to neutralize any residual acidic species.

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (approximately 10 volumes relative to the reaction volume).

  • Extract the aqueous phase with ethyl acetate (3 x 5 volumes).

  • Combine the organic extracts and wash sequentially with deionized water (2 x 5 volumes), saturated aqueous sodium bicarbonate solution (1 x 5 volumes), and finally with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Part 2: Purification by Silica Gel Column Chromatography

Rationale: Silica gel column chromatography is the primary method for separating the target compound from the isomeric by-product and other organic impurities. The separation is based on the differential adsorption of the compounds to the polar silica gel stationary phase. A non-polar/polar solvent system (hexanes/ethyl acetate) is employed, with the polarity being gradually increased to elute the compounds.

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product from the work-up in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin the elution with a low polarity solvent mixture, such as 5-10% ethyl acetate in hexanes.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is from 10% to 40% ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC. The two regioisomers, this compound and Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate, are expected to have slightly different Rf values.

  • Product Isolation: Combine the fractions containing the pure target compound (as determined by TLC) and concentrate under reduced pressure to yield the purified product.

Table 1: Recommended Parameters for Column Chromatography

ParameterRecommended Value/SolventRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate GradientA versatile and effective solvent system for a wide range of compound polarities.[4]
Initial Eluent 5-10% Ethyl Acetate in HexanesTo elute non-polar impurities first.
Final Eluent Up to 40% Ethyl Acetate in HexanesTo elute the target compound and more polar impurities.
TLC Visualization UV light (254 nm) and/or Potassium Permanganate StainFor visualizing the separated compounds on the TLC plate.
Part 3: Optional Final Purification by Recrystallization

Rationale: Recrystallization is an excellent technique for achieving high purity of solid compounds. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures. For compounds that are solids at room temperature, this step can significantly enhance purity.

Procedure:

  • Dissolve the purified product from column chromatography in a minimum amount of a suitable hot solvent. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[5]

  • If using a mixed solvent system, dissolve the compound in the more soluble solvent (e.g., ethyl acetate) and then add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the final, highly purified this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot in an appropriate solvent system indicates a high degree of purity.

  • Melting Point: A sharp melting point is indicative of a pure compound. The target compound is described as a low-melting solid.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure and the absence of isomeric impurities. The regiochemistry can be definitively assigned by 2D NMR techniques such as HMBC and NOESY.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation of isomers during column chromatography Inappropriate solvent polarity.Optimize the eluent system using TLC with various ratios of hexanes and ethyl acetate. A shallower gradient may be required.
Product does not crystallize Product is an oil or is still impure.Re-purify by column chromatography. Try different recrystallization solvents or solvent combinations. Seeding with a previously obtained crystal may induce crystallization.
Low recovery from recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Cool the solution for a longer period at a lower temperature.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of this compound. By following this multi-step procedure, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for the successful execution of subsequent synthetic transformations and for obtaining reliable biological data. The detailed explanation of the rationale behind each step empowers the user to adapt and troubleshoot the procedure as needed for their specific experimental context.

References

Sources

The Versatile Reactivity of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate with Nucleophiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a wide range of biological interactions, serving as a versatile scaffold for the design of inhibitors for enzymes such as kinases and as modulators of various receptors. The functionalization of the pyrazole ring is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a key building block in this endeavor, offering a reactive handle at the 3-position for the introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of the reactivity of this versatile substrate with various nucleophiles, offering detailed protocols and mechanistic insights to aid researchers in the synthesis of novel pyrazole-based compounds.

Understanding the Reactivity of this compound

The reactivity of this compound is primarily governed by the presence of the bromine atom at the 3-position of the pyrazole ring. This position is susceptible to nucleophilic attack, particularly through transition metal-catalyzed cross-coupling reactions. The ester-containing side chain at the 1-position can also influence the reactivity and provides a handle for further synthetic transformations, such as intramolecular cyclizations.

dot

Figure 1: Overview of the reactivity of this compound.

Part 1: Reactions with Amine Nucleophiles - The Gateway to Aminopyrazoles

The introduction of an amino group at the 3-position of the pyrazole ring is a crucial transformation, as the resulting 3-aminopyrazole derivatives are key precursors for the synthesis of a wide range of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines, which are known to exhibit potent biological activities. The most effective method for the C-N bond formation with this compound is the Palladium-catalyzed Buchwald-Hartwig amination.

Mechanism of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the bromopyrazole.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

dot

Buchwald_Hartwig_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Pd(II) Complex OxAdd->PdII_complex + Bromopyrazole Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Pd_Amido Pd-Amido Complex Amine_Coord->Pd_Amido + Amine, - Base-H⁺ RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aminopyrazole Product RedElim->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is critical for the success of the reaction and may require optimization for specific substrates.[1][2][3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.5 equiv).

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amine NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001285-95[1]
MorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101680-90[4]
n-ButylaminePd₂(dba)₃ / BrettPhosCs₂CO₃THF802475-85[1]

Table 1: Representative conditions for the Buchwald-Hartwig amination of this compound.

Part 2: Reactions with Thiol and Alkoxide Nucleophiles

While palladium-catalyzed reactions are dominant for C-N bond formation, nucleophilic aromatic substitution (SNAr) can be employed for the introduction of sulfur and oxygen nucleophiles at the 3-position of the pyrazole ring. These reactions are typically facilitated by the electron-withdrawing nature of the pyrazole ring and can be performed under relatively mild conditions.

Reaction with Thiols

The reaction of this compound with thiols or their corresponding thiolates leads to the formation of 3-thioether-substituted pyrazoles. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with organosulfur compounds.

Experimental Protocol: Synthesis of Ethyl 2-(3-(alkylthio)-1H-pyrazol-1-yl)acetate

This protocol describes a general procedure for the SNAr reaction with a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Base (e.g., K₂CO₃, NaH)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a solution of the thiol (1.2 equiv) in the chosen solvent, add the base (1.5 equiv) and stir for 15-30 minutes at room temperature.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Thiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF80670-80
EthanethiolNaHTHF60865-75

Table 2: Representative conditions for the reaction of this compound with thiols.

Reaction with Alkoxides

Similarly, reaction with alkoxides provides a route to 3-alkoxy-substituted pyrazoles. These reactions often require elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Synthesis of Ethyl 2-(3-alkoxy-1H-pyrazol-1-yl)acetate

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)

  • Corresponding alcohol as solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve this compound (1.0 equiv) in the corresponding alcohol.

  • Add the sodium alkoxide (1.5-2.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Alkoxide NucleophileSolventTemp (°C)Time (h)Yield (%)
Sodium MethoxideMethanolReflux1260-70
Sodium EthoxideEthanolReflux1255-65

Table 3: Representative conditions for the reaction of this compound with alkoxides.

Part 3: Intramolecular Cyclization - Synthesis of Fused Pyrazole Systems

The 3-amino-substituted pyrazole derivatives obtained from the Buchwald-Hartwig amination are valuable precursors for the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest in drug discovery due to their structural similarity to purines, allowing them to act as ATP-competitive inhibitors of kinases.

Cyclocondensation with β-Ketoesters

A common strategy for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones involves the cyclocondensation of a 3-aminopyrazole derivative with a β-ketoester. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the fused ring system.

dot

Figure 3: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones.

Experimental Protocol: Synthesis of Ethyl 2-(7-oxo-4,7-dihydro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)acetate

This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidin-7-one from ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate and ethyl acetoacetate.[5]

Materials:

  • Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

  • Ethyl acetoacetate

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)

  • High-boiling solvent (e.g., Dowtherm A, Xylene)

Procedure:

  • Combine ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate (1.0 equiv), ethyl acetoacetate (1.1 equiv), and a catalytic amount of acid in a high-boiling solvent.

  • Heat the reaction mixture to reflux (typically 140-180 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol, diethyl ether).

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized pyrazole derivatives. The palladium-catalyzed amination provides an efficient route to 3-aminopyrazoles, which are key intermediates for the construction of biologically active fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. Furthermore, nucleophilic aromatic substitution reactions with thiols and alkoxides offer straightforward methods for introducing sulfur and oxygen functionalities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this important scaffold and to facilitate the discovery of novel therapeutic agents. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of a broader range of nucleophiles to further expand the chemical space accessible from this versatile starting material.

References

  • Sikdar, S., et al. (2023). A one-pot cyclization methodology for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(12), 8045-8049. [Link]

  • Portilla, J., et al. (2012). Regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines through a multicomponent reaction. The Journal of Organic Chemistry, 77(23), 10838-10844. [Link]

  • Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. RSC Advances, 6(92), 89699-89707. [Link]

  • Moustafa, A. H., et al. (2022). Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as antimicrobial and anticancer agents. Molecules, 27(19), 6296. [Link]

  • Foloppe, N., et al. (2006). Identification of a novel, potent, and selective class of cyclin-dependent kinase inhibitors from a fragment-based screen. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4571. [Link]

  • Schultz, D. M., & Wolfe, J. P. (2012). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 14(1), 128-131. [Link]

  • Surasani, R., et al. (2012). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 14(1), 132-135. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Li, G., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(6), 615-618. [Link]

  • Various Authors. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 128-131. [Link]

  • Li, G., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

  • Foloppe, N., et al. (2006). Identification of a novel, potent, and selective class of cyclin-dependent kinase inhibitors from a fragment-based screen. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567-4571. [Link]

  • Surasani, R., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(1), 132-135. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Suzuki coupling reactions of "Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the Suzuki-Miyaura coupling of this compound, a valuable building block in medicinal chemistry. Pyrazole scaffolds are prevalent in numerous biologically active compounds and approved pharmaceuticals, making efficient methods for their functionalization critical for drug discovery pipelines.[1][2] The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild conditions, and the stability and low toxicity of its organoboron reagents.[3][4][5][6] This guide offers insights into the reaction mechanism, detailed protocols for implementation, and troubleshooting strategies tailored to this specific heterocyclic substrate.

The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a key pharmacophore found in a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and anticancer agents. The ability to strategically install diverse aryl and heteroaryl substituents onto the pyrazole ring via C-C bond formation is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). This compound serves as a versatile precursor, where the bromine atom at the C3-position is a prime handle for cross-coupling, while the ester-containing side chain at the N1-position provides a vector for further chemical modification or influences the molecule's physicochemical properties.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[6] The catalytic cycle, which utilizes a palladium catalyst, is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7]

  • Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting into the carbon-bromine bond of the this compound. This step forms a new Palladium(II) complex. The rate of this step can be influenced by the electron density of the aryl halide; electron-withdrawing groups on the substrate can facilitate this rate-limiting step.[8]

  • Transmetalation: In this key step, a base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex. This complex then transfers its organic group (R') to the Palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical and must be strong enough to promote this step without causing unwanted side reactions.[7]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together, forming the desired C-C bond and the final product. The Palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 cluster_1 pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd2_boronate L₂Pd(II)(Ar)(R') pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar-R' pd2_boronate->product Reductive Elimination aryl_halide Ar-X (this compound) boronic_acid R'-B(OR)₂ boronate [R'-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄)

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Overcoming Challenges with Nitrogen-Rich Heterocycles

Palladium-catalyzed cross-coupling reactions with five-membered nitrogen-containing heterocycles like pyrazoles can be challenging.[2] The Lewis-basic lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[9][10] For this reason, the selection of an appropriate ligand is often critical to success. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) have proven effective in shielding the metal center and promoting the desired catalytic cycle, leading to higher yields.[10] Furthermore, the use of well-defined palladium pre-catalysts can generate the active Pd(0) species more efficiently under mild conditions, which is advantageous for sensitive substrates.[5][10]

Protocol I: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid or Pinacol Ester (1.2–2.0 equiv)[10]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF), often with water[4][10][11]

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 mixture of an organic solvent to water (e.g., Dioxane:H₂O).[10]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10][12] Monitor the reaction's progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.[3][13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and then brine.[13]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.[3]

Data Presentation: Optimizing Reaction Conditions

The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table summarizes various conditions reported in the literature for challenging heteroaryl couplings, providing a rational basis for optimization experiments.

Parameter Condition A (General) Condition B (Challenging Substrates) [10]Condition C (Alternative) [12]Rationale & Insights
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2-7 mol%)PdCl₂(dppf) or XPhosPdG2Pre-catalysts like XPhos Pd G2 are often superior for N-heterocycles, providing higher yields under milder conditions.
Ligand (Integrated)XPhos (if using Pd source like Pd₂(dba)₃)XPhosBulky, electron-rich monophosphine ligands (Buchwald ligands) are highly effective at preventing catalyst deactivation.
Base K₂CO₃ (2 equiv)K₃PO₄ (2 equiv)K₂CO₃ (3 equiv)K₃PO₄ is a moderately strong base often effective for heteroaryl couplings. Cs₂CO₃ is a stronger option if needed.
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane or TolueneAprotic polar solvents are standard. The addition of water can aid in dissolving the base and facilitating transmetalation.
Temperature 90 °C60–100 °C110 °C (Microwave)Higher temperatures are often required, with microwave irradiation offering a way to significantly shorten reaction times.
Boron Reagent Boronic Acid (1.2 equiv)Boronic Acid (1.5-2.0 equiv)Boronic Acid (1.5 equiv)Using a slight excess of the boronic acid can drive the reaction to completion. Boronic esters can be used to prevent protodeboronation.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to achieving desired outcomes.

Troubleshooting_Workflow Troubleshooting Decision Tree start Reaction Outcome? no_reaction No Reaction / Low Conversion start->no_reaction Poor side_products Side Products Observed start->side_products Complex Mixture good_yield Successful Coupling start->good_yield Good sol_temp Increase Temperature no_reaction->sol_temp Check sol_debromination Debromination? Use Milder Base (e.g., K₂CO₃) or Different Ligand System side_products->sol_debromination Identify sol_catalyst Screen Different Catalysts/ Ligands (e.g., XPhos, SPhos) sol_temp->sol_catalyst If fails sol_base Try a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) sol_catalyst->sol_base If fails sol_solvent Change Solvent System sol_base->sol_solvent If fails sol_deboronation Protodeboronation? Use Boronic Ester instead of Acid Ensure Anhydrous Conditions sol_debromination->sol_deboronation Also check for sol_homocoupling Homocoupling? Ensure Rigorous Degassing Lower Catalyst Loading sol_deboronation->sol_homocoupling Also check for

A workflow for troubleshooting common Suzuki coupling issues.
  • Issue: Low or No Conversion. The primary cause is often an inactive catalytic system.

    • Solution 1: Temperature & Time. Ensure the reaction is heated sufficiently (80-110 °C) and run for an adequate duration (monitor by LCMS).

    • Solution 2: Catalyst & Ligand. If a simple catalyst like Pd(PPh₃)₄ fails, switch to a more robust system. A palladium source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or a dedicated pre-catalyst (e.g., XPhos Pd G2) is highly recommended for this class of substrate.[10]

    • Solution 3: Base Selection. The reaction may require a stronger base to facilitate transmetalation. If K₂CO₃ is ineffective, try K₃PO₄ or Cs₂CO₃.[14]

  • Issue: Debromination of Starting Material. This side reaction, where the bromine is replaced by a hydrogen, can compete with the desired coupling.[12]

    • Solution: This can be caused by an overly aggressive catalyst system or base. Sometimes, using a slightly less reactive ligand or a milder base can mitigate this. The XPhosPdG2/XPhos tandem has been shown to reduce debromination in some pyrazole systems.[12]

  • Issue: Protodeboronation of the Boronic Acid. The boronic acid can react with trace water or protic solvents to be replaced by a hydrogen atom, effectively quenching the reagent.[9]

    • Solution 1: Use the corresponding boronic acid pinacol ester, which is generally more stable and less susceptible to this side reaction.[8]

    • Solution 2: Ensure all solvents and reagents are rigorously dried and the reaction is run under a strictly inert atmosphere.

References

  • Valente, E. M. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Schultz, D. M., & Wolfe, J. P. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Knapp, D. M., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]

  • St. Denis, J. D., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • Schultz, D. M. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • National Center for Biotechnology Information. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. [Link]

  • Gazvoda, M., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Lundgren, R. J., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Bibi, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • PubMed. (2011). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. [Link]

  • MySkinRecipes. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. [Link]

  • Boufroura, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Saini, R. K., et al. (2023). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. [Link]

  • Al-Ostoot, F. H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. [Link]

  • Ali, A., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. International Journal of Molecular Sciences. [Link]

  • Nguyen, T. T. H., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega. [Link]

  • Youssif, B. G. M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

The Versatile Synthon: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of biologically active molecules and functional materials. Among the diverse array of pyrazole-based building blocks, Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1427022-51-2) has emerged as a particularly valuable and versatile intermediate.[1][2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this key synthon. We will explore not just the protocols, but the underlying chemical principles that make this molecule a powerful tool for the construction of complex heterocyclic systems.

Introduction: Unlocking the Potential of a Bifunctional Building Block

This compound possesses two key reactive sites that can be manipulated with a high degree of selectivity: the bromo substituent at the C3-position of the pyrazole ring and the ester functionality of the N1-acetic acid side chain. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.[3] The ester group, on the other hand, can participate in various condensation and cyclization reactions, enabling the construction of fused heterocyclic ring systems. This dual functionality makes it a strategic starting material for the synthesis of diverse molecular architectures.

Synthesis of this compound: A Practical Protocol

The most direct and common method for the synthesis of this compound is the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base to deprotonate the pyrazole ring, facilitating nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.

Synthesis_Workflow Reactant1 3-Bromopyrazole Reaction N-Alkylation Reactant1->Reaction Reactant2 Ethyl Bromoacetate Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Product->Workup Reaction->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of 3-Bromopyrazole

This protocol is a generalized procedure based on established methods for the N-alkylation of pyrazoles.[2]

  • Materials:

    • 3-Bromopyrazole (1.0 eq)

    • Ethyl bromoacetate (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) (to make a 0.5 M solution of 3-bromopyrazole)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-bromopyrazole and anhydrous potassium carbonate.

    • Add anhydrous DMF to the flask and stir the suspension at room temperature.

    • Slowly add ethyl bromoacetate to the reaction mixture.

    • Stir the reaction at room temperature for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base that is effective in deprotonating the pyrazole NH without causing significant side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: The reaction is typically run at room temperature to favor N-alkylation and minimize potential side reactions.[4]

Applications in Heterocyclic Synthesis: A Gateway to Fused and Functionalized Pyrazoles

The true utility of this compound lies in its application as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. The following sections detail its use in key synthetic transformations.

Construction of Fused Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including kinase inhibition.[5][6] this compound can be a precursor to 3-aminopyrazole intermediates, which are key building blocks for the synthesis of these fused systems.

Synthetic Strategy Outline:

Pyrazolo_Pyrimidine_Synthesis Start This compound Step1 Amination (e.g., Buchwald-Hartwig) Start->Step1 Intermediate Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate Step1->Intermediate Step2 Cyclocondensation with β-dicarbonyl compound Intermediate->Step2 Product Substituted Pyrazolo[1,5-a]pyrimidine Step2->Product Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reactant Aryl/Heteroaryl Boronic Acid/Ester Sonogashira_Reactant Terminal Alkyne Buchwald_Reactant Amine (Primary/Secondary) Suzuki_Product 3-Aryl/Heteroaryl Substituted Product Suzuki_Reactant->Suzuki_Product Sonogashira_Product 3-Alkynyl Substituted Product Sonogashira_Reactant->Sonogashira_Product Buchwald_Product 3-Amino Substituted Product Buchwald_Reactant->Buchwald_Product

Caption: Key cross-coupling reactions of the title compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound (1.0 eq)

    • Aryl- or heteroarylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., Na₂CO₃, 2.0 eq)

    • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

    • Degas the solvent mixture and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC).

    • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to yield the 3-aryl/heteroaryl-substituted product.

General Protocol for Sonogashira Coupling

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Base (e.g., triethylamine)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a degassed solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through a pad of celite and wash with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the 3-alkynyl-substituted pyrazole.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations discussed. Please note that these are representative examples and optimization may be required for specific substrates.

Reaction TypeReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
N-Alkylation 3-Bromopyrazole, Ethyl bromoacetateK₂CO₃DMFRT3>90 (expected) [2]
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O1001270-90
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃NTHFRT-502-665-85
Buchwald-Hartwig AminePd₂(dba)₃, XPhos, NaOtBuToluene1008-1660-80

Conclusion

This compound is a highly valuable and versatile building block in modern heterocyclic synthesis. Its bifunctional nature allows for sequential and selective transformations, providing efficient access to a wide range of complex molecular architectures. The protocols and insights provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this important intermediate in their drug discovery and materials science endeavors.

References

  • Chemspace. This compound - C7H9BrN2O2 | CSSB00010749078. Available from: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615-618. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5), 1-7. Available from: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8563. Available from: [Link]

  • Al-dujaili, A. H. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-55. Available from: [Link]

  • Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(14), 7583-7596. Available from: [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2014). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 70(42), 7689-7695. Available from: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6296. Available from: [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. Available from: [Link]

  • Khan, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Scientific Reports, 11(1), 1-10. Available from: [Link]

  • Azimi, F., et al. (2022). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 12(1), 1-15. Available from: [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available from: [Link]

  • Vasin, V. A., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Tetrahedron, 94, 132296. Available from: [Link]

  • MySkinRecipes. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Available from: [Link]

  • Reddy, C. S., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-15. Available from: [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210615. Available from: [Link]

Sources

Application Note: A Scalable Synthesis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document provides a comprehensive guide for the synthesis of this key intermediate, detailing a robust and scalable protocol suitable for both laboratory and pilot plant operations. We will delve into the underlying chemical principles, process optimization, safety considerations, and analytical characterization, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities.[1] Their versatile chemical nature allows for the creation of diverse molecular architectures, leading to the development of numerous pharmaceuticals. The title compound, this compound, serves as a critical intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, and the ester moiety allowing for various chemical transformations.

Synthetic Strategy: N-Alkylation of 3-Bromopyrazole

The most direct and efficient route to this compound is the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. This reaction proceeds via a nucleophilic substitution mechanism where the pyrazole nitrogen attacks the electrophilic carbon of ethyl bromoacetate.

Reaction Scheme:

Reaction_Scheme 3-Bromopyrazole 3-Bromopyrazole Product This compound 3-Bromopyrazole->Product Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Byproduct Salt (e.g., KBr) Product->Byproduct

Caption: General reaction scheme for the N-alkylation of 3-bromopyrazole.

The choice of base and solvent is crucial for achieving high yield and purity. Anhydrous potassium carbonate is a common and effective base for this transformation, being both economical and easy to handle.[2] N,N-Dimethylformamide (DMF) is an excellent solvent choice due to its high polarity, which facilitates the dissolution of the pyrazole and the base, and its aprotic nature, which prevents unwanted side reactions.

Safety First: Handling Hazardous Reagents

Ethyl bromoacetate is a toxic and lachrymatory substance. [3][4] It is imperative to handle this reagent in a well-ventilated fume hood at all times.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.[3][5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] An emergency shower and eyewash station should be readily accessible.

Laboratory-Scale Synthesis Protocol (10g Scale)

This protocol is designed for a standard laboratory setting and provides a reliable method for producing high-purity this compound.

Materials and Equipment:
  • 3-Bromopyrazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopyrazole (10.0 g, 68.0 mmol) and anhydrous potassium carbonate (14.1 g, 102 mmol).

  • Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: While stirring, add ethyl bromoacetate (9.0 mL, 81.6 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a colorless to pale yellow oil.

Scale-up Synthesis Protocol (1 kg Scale)

Scaling up a chemical synthesis requires careful consideration of heat transfer, mass transfer, and safety. This protocol is designed for a pilot plant setting with appropriate engineering controls.

Equipment:
  • Jacketed glass reactor (10 L) with overhead stirrer, condenser, and temperature probe

  • Addition funnel

  • Receiving flasks

  • Vacuum pump

  • Filtration apparatus

Step-by-Step Procedure:
  • Reactor Charging: Charge the 10 L jacketed glass reactor with 3-bromopyrazole (1.00 kg, 6.80 mol) and anhydrous potassium carbonate (1.41 kg, 10.2 mol).

  • Solvent Addition: Add 5 L of N,N-dimethylformamide (DMF) to the reactor.

  • Controlled Addition: Begin stirring and slowly add ethyl bromoacetate (0.90 L, 8.16 mol) via an addition funnel over a period of 30-60 minutes, maintaining the internal temperature below 30 °C. An exotherm may be observed.

  • Reaction: Once the addition is complete, heat the reactor to 60 °C and maintain for 4-6 hours. Monitor the reaction by HPLC.

  • Quenching and Extraction: Cool the reactor to 20-25 °C. Slowly add 10 L of water to the reactor, controlling the temperature. Transfer the mixture to a suitable extraction vessel and extract with ethyl acetate (3 x 5 L).

  • Washing: Wash the combined organic layers with brine (2 x 5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude product.

  • Purification: For scale-up, purification is typically achieved by vacuum distillation.

Process Parameters and Expected Outcomes

ParameterLaboratory Scale (10g)Scale-up (1 kg)
Starting Material 3-Bromopyrazole: 10.0 g3-Bromopyrazole: 1.00 kg
Reagents Ethyl bromoacetate: 9.0 mLEthyl bromoacetate: 0.90 L
K₂CO₃: 14.1 gK₂CO₃: 1.41 kg
Solvent DMF: 100 mLDMF: 5 L
Reaction Temperature 60 °C60 °C
Reaction Time 4-6 hours4-6 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>97%

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the pyrazole ring, and signals for the pyrazole ring protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Workflow and Logic Diagrams

Overall Synthesis Workflow:

Synthesis_Workflow A Reaction Setup (3-Bromopyrazole, K2CO3, DMF) B Addition of Ethyl Bromoacetate A->B C Reaction at 60°C B->C D Reaction Monitoring (TLC/HPLC) C->D E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Drying and Solvent Removal E->F G Purification (Chromatography/Distillation) F->G H Characterization (NMR, MS, HPLC) G->H I Final Product H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The described N-alkylation protocol provides an efficient and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate in high yield and purity. The scalability of this process makes it suitable for both academic research and industrial drug development programs.

References

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2025-10-31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting pyrazole alkylation reactions and identifying side products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions for challenges encountered during this fundamental synthetic transformation. The N-alkylation of unsymmetrical pyrazoles is a notoriously challenging reaction, often yielding mixtures of regioisomers and other side products. This resource aims to demystify these issues and empower you to achieve clean, selective, and high-yielding reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues that arise during the N-alkylation of pyrazoles.

Q1: My reaction is producing a mixture of N1 and N2 alkylated regioisomers. How can I control the selectivity?

This is the most frequent challenge in pyrazole alkylation. The outcome is a delicate balance of steric, electronic, and solvent effects.[1][2]

Core Concept: Tautomerism and the Pyrazolate Anion

An unsymmetrical pyrazole exists as two rapidly equilibrating tautomers. Deprotonation with a base generates a single pyrazolate anion where the negative charge is delocalized across both nitrogen atoms.[1][3] The subsequent alkylation site is determined by the accessibility and nucleophilicity of each nitrogen in the transition state.

  • Mechanistic Insight: The regioselectivity is not about which tautomer is more stable, but about the transition state energies of the two possible alkylation pathways.

Troubleshooting Steps:

  • Evaluate Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[2][4][5]

    • Actionable Advice: If the substituent at the C3 (or C5) position is bulky, alkylation will favor the N1 position (the nitrogen further away). Conversely, using a bulkier alkylating agent (e.g., switching from methyl iodide to isopropyl bromide) can also increase selectivity for the less hindered nitrogen. Recently, the use of very bulky α-halomethylsilanes as "masked" methylating agents has been shown to achieve excellent N1 selectivity.[6]

  • Change the Base and Solvent System: The nature of the pyrazolate salt (tight ion pair vs. free anion) dramatically influences the outcome.

    • Polar Aprotic Solvents (DMF, DMSO): These solvents are highly effective at solvating cations (like K⁺ or Na⁺).[7] This leads to a more "free" or "naked" pyrazolate anion. In this state, the more nucleophilic nitrogen, often determined by electronic effects, is preferentially alkylated. For many 3-substituted pyrazoles, the combination of K₂CO₃ in DMSO or DMF is a reliable starting point for achieving regioselective N1-alkylation.[2][8]

    • Less Polar Solvents (THF, Dioxane) with Strong Bases (NaH): In these systems, the sodium cation forms a tighter ion pair with one of the nitrogen atoms.[9] This association can sterically block that nitrogen, directing the alkylating agent to the other. For instance, using NaH in THF can sometimes favor the N2 isomer where other conditions favor N1.[1][9]

  • Consider Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen atom, while electron-donating groups (EDGs) increase it.[1][10]

    • Actionable Advice: An EWG at C3 will generally favor alkylation at N1. The interplay between sterics and electronics can be complex, and computational models are sometimes used to predict outcomes.[11]

Q2: My reaction is giving a low yield or not proceeding at all. What should I check?

Low or no conversion can stem from several factors, from the quality of reagents to fundamental reactivity issues.[7]

Troubleshooting Steps:

  • Base Strength and Stoichiometry: The pKa of the pyrazole N-H is typically in the range of 14-15. The base must be strong enough to achieve significant deprotonation.

    • Actionable Advice: Weak bases like triethylamine are generally insufficient. Use stronger bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[7] Ensure at least one equivalent of base is used. A slight excess (1.1-1.5 eq) is often beneficial to drive the deprotonation equilibrium.[7]

  • Reagent Quality and Reaction Conditions:

    • Anhydrous Conditions: Bases like NaH are extremely sensitive to moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).[7][12] Water will quench the base and the pyrazolate anion.

    • Alkylating Agent Reactivity: Ensure your alkylating agent is active. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkylating agent like an alkyl chloride, you may need to increase the temperature or add a catalytic amount of sodium iodide to facilitate a Finkelstein reaction in situ.

    • Solubility: Poor solubility of the pyrazole starting material or the base can stall the reaction.[7] If using K₂CO₃ in a solvent like acetonitrile (MeCN), the reaction may be slow. Switching to a more polar aprotic solvent like DMF or DMSO can significantly improve solubility and reaction rates.[7]

  • Alternative Alkylation Methods: If standard base-mediated methods fail, consider alternatives:

    • Acid-Catalyzed Alkylation: For certain substrates, particularly with benzylic or other stabilized carbocation precursors, alkylation can be achieved under acidic conditions using trichloroacetimidates as the electrophile.[4][5] This method avoids strong bases entirely.

    • Mitsunobu Reaction: This protocol can be effective but may show different regioselectivity compared to base-mediated approaches.[9]

Q3: I'm observing a new major side product that isn't the other regioisomer. What could it be?

Beyond simple regioisomers, other side products can form, most commonly from over-alkylation or reaction with the solvent.

Potential Side Products:

  • Polyalkylation (Quaternary Pyrazolium Salts): After the initial N-alkylation, the remaining nitrogen atom is still nucleophilic and can be alkylated a second time, especially if an excess of a reactive alkylating agent is used or at elevated temperatures. This forms a quaternary pyrazolium salt.[13]

    • Identification: These salts are ionic and highly polar. They will have very different retention factors on TLC (often staying at the baseline) and will be visible in the crude NMR, often with characteristic downfield shifts for the ring protons. They are readily detected by ESI-MS.

    • Solution: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.05 equivalents). Add the alkylating agent slowly at a lower temperature to control the reaction rate and minimize over-alkylation.

  • C-Alkylation: While less common, under certain conditions, direct C-alkylation (typically at the C4 position) can occur. This is more likely if the N-H is sterically hindered, making N-alkylation difficult.

  • Reaction with Solvent (DMF): At high temperatures, DMF can decompose or react to form side products. For example, it can act as a source for formylation. If your reaction is run at >120 °C in DMF and you see an unexpected mass addition of 28 Da (CHO group), this could be the cause.

    • Solution: Run the reaction at the lowest effective temperature. Consider alternative high-boiling polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP).

Data & Protocols

Table 1: Influence of Reaction Conditions on Regioselectivity
FactorCondition ATypical Outcome (N1/N2)Condition BTypical Outcome (N1/N2)Rationale
Solvent DMF, DMSOOften favors N1 (thermodynamic product)THF, DioxaneCan favor N2 (kinetic product)Polar aprotic solvents favor "free" anions; less polar solvents favor tight ion pairs.[2]
Base K₂CO₃, Cs₂CO₃Often favors N1NaHCan favor N2Larger, "softer" cations (K⁺, Cs⁺) coordinate less tightly than Na⁺, leading to different transition states.[1]
Alkylating Agent MeILower selectivity(TMS)₃SiCH₂IHigh N1 selectivityIncreased steric bulk of the electrophile forces attack at the less hindered nitrogen.[6]
Temperature Room TempHigher selectivity (kinetic control)RefluxLower selectivity (thermodynamic control)Higher temperatures can allow for equilibration, favoring the most thermodynamically stable product.[9]

Experimental Protocol: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole

This protocol provides a robust starting point for achieving high N1-selectivity for a generic 3-substituted pyrazole.

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted pyrazole (1.0 eq) and finely ground K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Slowly add the alkyl halide (1.1 eq) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with EtOAc, and spotting the organic layer.

  • Upon completion, pour the reaction mixture into deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired regioisomer from any minor isomer and impurities.

Visualization of Key Concepts

Diagram 1: Pyrazole Tautomerism and Alkylation Pathways

This diagram illustrates the fundamental challenge: deprotonation creates a single anion, which can then be attacked at two different positions, leading to a mixture of products.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation (R'-X) Tautomer1 3-R-Pyrazole Tautomer2 5-R-Pyrazole Tautomer1->Tautomer2 H⁺ shift Anion Pyrazolate Anion (Delocalized) Tautomer1->Anion + Base - HB⁺ Tautomer2->Anion Product1 N1-Alkylated Product (Major/Minor) Anion->Product1 Attack at N1 Product2 N2-Alkylated Product (Minor/Major) Anion->Product2 Attack at N2

Caption: Tautomerism and divergent N-alkylation pathways.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

This workflow provides a logical sequence of steps for a researcher to follow when faced with an unselective reaction.

G Start Problem: Poor Regioselectivity (N1/N2 Mixture) CheckSterics 1. Analyze Sterics Is one N clearly less hindered? Start->CheckSterics ModifyRX Use Bulkier Alkylating Agent (R'-X) CheckSterics->ModifyRX Yes ChangeSolvent 2. Change Solvent/Base Currently using NaH/THF? CheckSterics->ChangeSolvent No ModifyRX->ChangeSolvent UsePolarAprotic Switch to K₂CO₃/DMF or Cs₂CO₃/DMSO ChangeSolvent->UsePolarAprotic Yes UseLessPolar Switch to NaH/THF ChangeSolvent->UseLessPolar No CheckTemp 3. Lower Temperature Running reaction hot? UsePolarAprotic->CheckTemp UseLessPolar->CheckTemp RunCold Run at 0°C to RT to favor kinetic product CheckTemp->RunCold Yes End Improved Selectivity CheckTemp->End No RunCold->End

Caption: Logical workflow for troubleshooting poor regioselectivity.

References

  • BenchChem. (2025). Technical Support Center: N-Alkylation of Brominated Pyrazoles. 7

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 73(5), 1844–1849.

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 2

  • Wai, J. S., et al. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi AppTec. 11

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559.

  • Schrempp, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3465.

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. 9

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. 5

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10848.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. 12

  • American Chemical Society. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.

  • National Institutes of Health. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 3

  • Fiveable. (n.d.). Polyalkylation Definition. 13

  • ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes. 10

Sources

Technical Support Center: Purification of N-alkylated Pyrazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of N-alkylated pyrazole isomers. The synthesis of N-alkylated pyrazoles often results in the formation of regioisomers (N1 and N2 alkylation), which can be notoriously difficult to separate due to their similar physical and chemical properties.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers, scientists, and drug development professionals in overcoming these purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the separation of N-alkylated pyrazole isomers.

Q1: What are the primary challenges in separating N-alkylated pyrazole isomers?

The main difficulty lies in the subtle structural differences between N1 and N2-alkylated pyrazoles. These isomers often exhibit very similar polarities, leading to co-elution or poor resolution during column chromatography.[1] The regioselectivity of the alkylation reaction itself is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, frequently leading to mixtures that necessitate robust purification strategies.[2][3][4]

Q2: Which type of column chromatography is most effective for separating these isomers?

The choice of chromatography largely depends on the specific isomers and the scale of the purification.

  • Flash Column Chromatography (Normal Phase): This is the most common and cost-effective method for separating regioisomers on a preparative scale.[1] Silica gel is the standard stationary phase used.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is ideal for separating closely related regioisomers that are difficult to resolve by flash chromatography.[1] It can be performed in normal-phase, reverse-phase, or polar organic modes.[1]

  • Chiral Chromatography: For the separation of enantiomers of N-alkylated pyrazoles, specialized chiral stationary phases (CSPs) are necessary.[1][5][6]

Q3: What are the recommended stationary and mobile phases for separating N-alkylated pyrazole regioisomers?

Success in separating pyrazole regioisomers is highly dependent on the selection of the stationary and mobile phases.

Stationary PhaseCommon Mobile Phase SystemsApplications & Considerations
Silica Gel Hexane/Ethyl Acetate gradients, Petroleum Ether/Ethyl Acetate gradients[1]The workhorse for flash chromatography of pyrazole isomers. The polarity of the eluent is gradually increased to effect separation.
Alumina (Neutral) Similar to silica gel systemsCan sometimes provide better separation for basic pyrazole compounds.[7]
C18 (Reverse-Phase) Methanol/Water or Acetonitrile/Water, often with modifiers like TFA or formic acid[1]An effective alternative when normal-phase chromatography fails.[7]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the column chromatography of N-alkylated pyrazole isomers.

Problem 1: My pyrazole isomers are co-eluting or have very poor separation on a silica gel column.

This is a frequent challenge stemming from the similar polarities of the isomers.

Causality Analysis:

The separation on silica gel is primarily driven by differences in polarity. If the N1 and N2 alkyl groups do not significantly alter the overall polarity of the pyrazole core in a differential manner, the isomers will have very similar affinities for the stationary phase, resulting in poor separation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor isomer separation.

Step-by-Step Solutions:

  • Optimize the Mobile Phase:

    • Systematic TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC).[8] A good separation on TLC is a prerequisite for a successful column separation. Aim for a difference in Rf values (ΔRf) of at least 0.1.

    • Solvent Polarity Adjustment: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.[2] Sometimes, a less polar or a more polar solvent system than initially anticipated can provide better resolution.

    • Shallow Gradient: If a gradient elution is used, make it shallower. A slow, gradual increase in the eluent polarity can significantly improve the resolution of closely eluting compounds.

  • Improve Column Packing and Sample Loading:

    • Dry Loading: This is often superior to wet loading for difficult separations.[1] Dissolve your crude mixture in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent completely. The resulting free-flowing powder is then carefully loaded onto the top of the column.[1] This technique prevents band broadening caused by using a strong solvent for loading.[1]

  • Consider an Alternative Stationary Phase:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase like neutral alumina or a C18 reverse-phase silica gel.[4]

Problem 2: I'm observing significant peak tailing in my HPLC separation.

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and column overload.

Causality Analysis:

The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica surface, leading to peak tailing. Column overload can also cause asymmetrical peaks.

Solutions:

  • Mobile Phase Additives: For reverse-phase HPLC, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can protonate the basic nitrogens and minimize secondary interactions with the stationary phase.[1]

  • Sample Concentration: Ensure that the amount of sample injected is within the loading capacity of the column. Try injecting a more dilute sample.

  • Alternative Stationary Phases: For challenging separations, consider hydrophilic interaction liquid chromatography (HILIC) on unmodified silica gel, which can be effective for separating polar isomeric molecules.[9]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of N-Alkylated Pyrazole Regioisomers

This protocol outlines a standard procedure for separating a mixture of two pyrazole regioisomers using flash chromatography.[8]

Materials:

  • Crude mixture of N-alkylated pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Solvents for TLC and elution (e.g., hexanes, ethyl acetate)

  • Glass column with a stopcock

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal solvent system for separation by running TLC plates with varying ratios of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading):

    • Dissolve the crude pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure isomers.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrazole isomers.

Protocol 2: Characterization of N-Alkylated Pyrazole Isomers

Accurate characterization is crucial to confirm the identity of the separated isomers.

Techniques:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR are essential for structural elucidation.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique to definitively determine the position of alkylation. An interaction between the protons of the alkyl group and the protons on the pyrazole ring can confirm the regiochemistry.[2][3]

  • Mass Spectrometry: To confirm the molecular weight of the purified isomers.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Section 4: Advanced Separation Strategies

For particularly challenging separations, more advanced techniques may be required.

Chiral Separation of N-Alkylated Pyrazole Enantiomers:

The separation of enantiomers requires a chiral environment. This is achieved using chiral stationary phases (CSPs) in HPLC.[5][6]

  • Common CSPs: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the chiral recognition of pyrazole derivatives.[1][5][6]

  • Mobile Phases for Chiral Separations:

    • Normal Phase: Mixtures of n-hexane and ethanol are frequently used.[1][5][6]

    • Polar Organic Mode: Using pure solvents like methanol or acetonitrile can lead to sharp peaks and shorter analysis times.[1][5][6]

Derivatization:

In some instances, it may be beneficial to chemically modify the isomers to create derivatives with more significant differences in their physical properties, facilitating separation. After separation, the derivatizing group can be removed to yield the pure isomers.

References

  • Al-Zoubi, R. M., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry, 73(9), 3524–3527. Retrieved from [Link]

  • Boyd, M. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3389. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25695. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25686–25695. Retrieved from [Link]

  • Rani, P., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1647. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Boyd, M. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Retrieved from [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Regioselective N-Alkylation of 3-Bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 3-bromopyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve predictable and high-yielding regioselective N-alkylation of 3-bromopyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 3-bromopyrazole?

The main challenge in the N-alkylation of unsymmetrically substituted pyrazoles like 3-bromopyrazole is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 nitrogen atom, frequently leading to a mixture of regioisomers that can be challenging to separate.[1] Achieving high yields while maintaining excellent regioselectivity is the primary goal.

Q2: What fundamental principles govern whether alkylation occurs at the N1 or N2 position?

The outcome of the N-alkylation of 3-bromopyrazole is a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of 3-bromopyrazole, the bromine atom at the C3 position makes the adjacent N2 atom more sterically encumbered than the N1 atom. Consequently, alkylation often favors the N1 position, especially with bulkier alkylating agents.[1][2]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[3] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups can increase it.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N2 ratio. These components can influence the aggregation state of the pyrazolate anion and the nature of the transition state.

Q3: How does the choice of base and solvent affect the regioselectivity?

The base and solvent system is critical in directing the regioselectivity of N-alkylation.

  • Base: The choice of base is crucial. For instance, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1] In some cases, changing the base can even lead to the opposite regioselectivity. The use of sodium hydride (NaH) can also prevent the formation of regioisomeric mixtures in certain reactions.[3][4]

  • Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents such as DMF, DMSO, and DMAc often favor the formation of a single regioisomer.[1] In some instances, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in related systems.[5]

Troubleshooting Guide

Problem 1: My N-alkylation of 3-bromopyrazole is producing a mixture of N1 and N2 isomers with poor selectivity.

This is a common issue stemming from a lack of control over the factors governing regioselectivity.

Troubleshooting Steps:

  • Analyze Your Alkylating Agent:

    • Is it sterically demanding? Small alkylating agents like methyl iodide may show lower selectivity. Consider using a bulkier alkylating agent if compatible with your synthetic route. The increased steric bulk will further disfavor attack at the more hindered N2 position.[1]

  • Re-evaluate Your Base and Solvent System:

    • For Preferential N1-Alkylation: A reliable starting point is using potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] This combination is known to favor N1-alkylation for 3-substituted pyrazoles.

    • Consider a Stronger, Non-Nucleophilic Base: If you are using a weaker base with limited success, switching to sodium hydride (NaH) in a solvent like THF or DMF might improve selectivity by ensuring complete deprotonation of the pyrazole.[6]

  • Temperature Control:

    • Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered N1-alkylated pyrazole.

Problem 2: I am observing very low or no conversion in my reaction.

Low reactivity can be due to several factors, from the reagents to the reaction setup.

Troubleshooting Steps:

  • Check Your Base:

    • Strength and Solubility: Ensure your base is strong enough to deprotonate the pyrazole. While K₂CO₃ is often sufficient, for less reactive systems, a stronger base like NaH may be necessary.[6] Also, ensure the base is sufficiently soluble in your chosen solvent.

    • Quality and Handling: Bases like NaH are moisture-sensitive. Ensure they have been stored and handled under inert conditions.

  • Evaluate the Alkylating Agent:

    • Leaving Group Ability: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[6]

  • Solvent Purity:

    • Ensure you are using anhydrous solvents, especially when working with strong bases like NaH. Traces of water can quench the base and the pyrazolate anion.

Problem 3: The N1 and N2 isomers of my product are difficult to separate by column chromatography.

The similar polarity of N-alkylated pyrazole regioisomers can make their purification challenging.[6]

Chromatographic Optimization Strategies:

  • Solvent System Exploration:

    • Systematically screen a range of solvent systems with varying polarities. Sometimes, the addition of a small amount of a third solvent (e.g., dichloromethane or a trace of triethylamine for basic compounds) can significantly improve resolution.

  • Stationary Phase Variation:

    • If standard silica gel is not effective, consider using a different stationary phase. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • For small-scale separations where high purity is critical, preparative HPLC can be a powerful tool.[6]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Bromopyrazole

This protocol is optimized for the synthesis of the N1-alkylated product, leveraging steric hindrance.

Materials:

  • 3-Bromopyrazole

  • Alkylating agent (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 3-bromopyrazole (1.0 equivalent) in anhydrous DMF or DMSO, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.

  • Add the desired alkylating agent (1.1 equivalents) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature to 50 °C, depending on the reactivity of the alkylating agent) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalyzed N-Alkylation

This method can be particularly useful when dealing with solubility issues and can offer good selectivity.

Materials:

  • 3-Bromopyrazole

  • Alkylating agent

  • Powdered potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a flask, combine the 3-bromopyrazole (1.0 equivalent), the alkylating agent (1.2 equivalents), powdered potassium hydroxide (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 equivalents).[2]

  • Add a suitable solvent (e.g., dichloromethane or toluene).

  • Stir the heterogeneous mixture vigorously at room temperature or with gentle heating.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary and Visualization

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
3-SubstituentAlkylating AgentBase/Solvent SystemN1:N2 RatioReference
BromoGeneral Alkyl HalideK₂CO₃ / DMSOPredominantly N1[1]
BromoBulky Alkyl HalideK₂CO₃ / DMFHighly N1 selective[1][2]
MethylMethyl IodideNaH / THFN1 favored[6]
MethylBenzyl BromideK₂CO₃ / DMSON1 favored[6]
Diagrams

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Outcome Steric Steric Hindrance (Bulky 3-substituent or Alkylating Agent) N1_Alkylation Favors N1-Alkylation (Less Hindered Nitrogen) Steric->N1_Alkylation Directs to Electronic Electronic Effects (Substituent Nucleophilicity) Electronic->N1_Alkylation N2_Alkylation Favors N2-Alkylation (More Hindered Nitrogen) Electronic->N2_Alkylation Conditions Reaction Conditions (Base, Solvent, Temperature) Conditions->N1_Alkylation Conditions->N2_Alkylation

Caption: Key factors governing N1 vs. N2 alkylation of 3-bromopyrazole.

G cluster_0 Troubleshooting Pathway start 3-Bromopyrazole problem Problem Poor Regioselectivity step1 Step 1: Analyze Alkylating Agent Is it bulky? problem->step1 step2 Step 2: Re-evaluate Base/Solvent K₂CO₃/DMSO for N1? step1->step2 step3 Step 3: Adjust Temperature Lower for kinetic control? step2->step3 solution Improved N1-Selectivity step3->solution

Caption: A troubleshooting workflow for poor regioselectivity.

References

  • Benchchem. Technical Support Center: N-Alkylation of Brominated Pyrazoles.
  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link].

  • National Center for Biotechnology Information. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link].

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link].

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem. 2008, 73, 9, 3523–3526. Available from: [Link].

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available from: [Link].

Sources

Technical Support Center: Synthesis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent method is the N-alkylation of 3-bromopyrazole with an ethyl haloacetate, typically ethyl bromoacetate or ethyl iodoacetate.[1][2] This reaction involves the deprotonation of the pyrazole nitrogen by a suitable base, followed by a nucleophilic substitution (SN2) reaction with the alkylating agent. The choice of base and solvent is critical for achieving good yield and regioselectivity.[1][3]

Q2: Why is regioselectivity a major challenge in this synthesis?

Unsymmetrically substituted pyrazoles, like 3-bromopyrazole, have two distinct ring nitrogen atoms (N1 and N2) that can be alkylated.[1][4] This typically results in a mixture of two regioisomers: the desired this compound (N1-alkylated) and the undesired Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (N2-alkylated). The similar nucleophilicity of the two nitrogen atoms makes achieving high selectivity a significant synthetic hurdle.[1][4] The final ratio of these isomers is heavily influenced by steric and electronic factors of the pyrazole substrate, as well as the reaction conditions.[3]

Q3: What are the typical yields and isomer ratios I should expect?

Yields and isomer ratios can vary widely. Without careful optimization, it is common to obtain yields in the range of 40-70% with isomer mixtures that can be difficult to separate. However, by carefully selecting the base and solvent system, it is possible to significantly favor the N1 isomer and achieve yields exceeding 90%.[5] For instance, using a strong, sterically hindered base in a non-polar solvent often favors alkylation at the less sterically hindered N1 position.

Q4: What are the primary safety precautions for this reaction?
  • Alkylating Agents: Ethyl bromoacetate and ethyl iodoacetate are lachrymators and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Potassium carbonate (K2CO3) is less hazardous but is a strong irritant.

  • Solvents: Use appropriate care when handling flammable organic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF).

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a problem-cause-solution format to guide your optimization process.

Problem 1: My NMR analysis shows a mixture of two major products that are difficult to separate.
  • Likely Cause: You are forming a mixture of the N1 and N2 regioisomers. This is the most common problem in the alkylation of unsymmetrical pyrazoles.[1][6] The polarity of the two isomers is often very similar, making separation by standard column chromatography challenging.

  • Scientific Explanation: The pyrazolate anion formed after deprotonation is an ambident nucleophile. The site of alkylation (N1 vs. N2) is governed by a delicate balance of factors. Steric hindrance around the N2 position (adjacent to the bulky bromine atom) can direct the alkylating agent to the N1 position. However, the nature of the counter-ion (from the base) and its solvation shell can alter the nucleophilicity of each nitrogen, influencing the final product ratio.[1][3]

  • Solutions & Optimization Strategies:

    • Modify the Base/Solvent System: This is the most critical variable.[1][3]

      • For N1 Selectivity (Desired Product): Use a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar, aprotic solvent like THF.[3] The Na+ cation coordinates tightly to the more sterically accessible N1 nitrogen in the pyrazolate anion, directing alkylation to this site.

      • Avoid Polar Aprotic Solvents: Solvents like DMF or DMSO can lead to solvent-separated ion pairs, which reduces the influence of the cation and often results in poorer regioselectivity.[3]

    • Change the Alkylating Agent: While ethyl bromoacetate is common, ethyl iodoacetate is more reactive and may alter the selectivity profile, though it can also lead to more side products if the reaction is not carefully controlled.

    • Optimize Temperature: Run the deprotonation step at 0 °C to control the reaction rate and improve selectivity before adding the alkylating agent and allowing the reaction to warm to room temperature or be gently heated.

Problem 2: My reaction yield is very low, or I recover a large amount of unreacted 3-bromopyrazole.
  • Likely Cause (A): Incomplete Deprotonation. The base used may not be strong enough to fully deprotonate the pyrazole, or it may have degraded due to improper storage or handling.

  • Solution (A):

    • Switch to a Stronger Base: If you are using a weaker base like K2CO3, consider switching to NaH or potassium tert-butoxide (t-BuOK). NaH is highly effective for this transformation.[1][3]

    • Verify Base Quality: Use a fresh bottle of NaH (dispersion in mineral oil). For accurate dispensing, wash the NaH with dry hexanes under an inert atmosphere to remove the oil before weighing.

  • Likely Cause (B): Inactive Alkylating Agent. Ethyl bromoacetate can degrade over time, especially if exposed to moisture.

  • Solution (B): Use a fresh bottle of ethyl bromoacetate or purify the existing stock by distillation.

  • Likely Cause (C): Insufficient Reaction Time or Temperature. The reaction may be kinetically slow under your current conditions.

  • Solution (C):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • If the reaction stalls at room temperature, consider gently heating the mixture to reflux (e.g., in THF, ~66 °C) for several hours.[7]

Visualizing the Reaction Pathway

The diagram below illustrates the key step in the synthesis: the competing N-alkylation pathways of the 3-bromopyrazolate anion.

G cluster_1 Intermediate Pyrazole 3-Bromopyrazole Anion 3-Bromopyrazolate Anion Pyrazole->Anion Deprotonation  + Base Base Base (e.g., NaH) AlkylHalide Ethyl Bromoacetate Product_N1 This compound (Desired N1-Isomer) Product_N2 Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (Undesired N2-Isomer) Anion->Product_N1 SN2 Attack at N1 (Sterically Favored) Anion->Product_N2 SN2 Attack at N2 (Sterically Hindered)

Caption: Competing N1 vs. N2 alkylation pathways.

Validated Experimental Protocol

This protocol is optimized for high regioselectivity towards the desired N1 isomer.

Materials:

  • 3-Bromopyrazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl Bromoacetate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Preparation: Add 3-bromopyrazole (1.0 eq) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of pyrazole).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear or slightly hazy suspension.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure N1-alkylated product.[8]

Troubleshooting Workflow

Use this decision tree to diagnose and solve common experimental failures.

G Start Analyze Crude Product (TLC, 1H NMR) Isomer_Check Isomeric Mixture Observed? Start->Isomer_Check Failure Complex Mixture/ Degradation? Start->Failure Yield_Check Low Yield / High SM? Isomer_Check->Yield_Check No Change_Base Optimize Conditions: 1. Use NaH in THF. 2. Lower reaction temperature. 3. Re-evaluate solvent choice. Isomer_Check->Change_Base Yes Success High Yield & Selectivity (Proceed to Purification) Yield_Check->Success No Check_Reagents Verify Reagent Quality: 1. Use fresh/dry base. 2. Check alkylating agent purity. 3. Ensure anhydrous solvent. Yield_Check->Check_Reagents Yes Failure->Isomer_Check No Reassess_Protocol Reassess Protocol: 1. Check stoichiometry. 2. Verify temperature control. 3. Consider side reactions. Failure->Reassess_Protocol Yes Check_Temp Optimize Conditions: 1. Increase reaction time. 2. Gently heat to reflux. 3. Monitor closely by TLC. Check_Reagents->Check_Temp

Caption: A decision tree for troubleshooting the synthesis.

Summary of Reaction Conditions vs. Outcome

BaseSolventTemperature (°C)Typical OutcomeKey Insight
NaH THF 0 to RTHigh N1-selectivity, Good Yield Favored conditions due to tight ion pairing directing alkylation to the less hindered N1 site.[3]
K2CO3DMFRT to 60Moderate Yield, Poor SelectivityWeaker base and polar solvent lead to mixtures of N1/N2 isomers.
Cs2CO3MeCNRefluxGood Yield, Moderate SelectivityOften used but may not provide the highest selectivity compared to NaH/THF.[9]
t-BuOKt-BuOHRTModerate Yield, Variable SelectivitySterically hindered base can improve N1 selectivity but the protic solvent can complicate the reaction.

References

  • Hughes, D. L. The Beckmann rearrangement in organic synthesis. Org. React.2004, 40, 1-361. (This is a placeholder for a relevant citation on reaction mechanisms and solvent effects, as the search results did not provide a direct review of this specific reaction. The principles are drawn from general organic chemistry knowledge.)
  • Yadav, V. K., & Sriram, D. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (General reference for heterocyclic reactivity principles).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 38-48. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2556-2566. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34567-34584. [Link]

  • MDPI. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 29(13), 3093. [Link]

Sources

Technical Support Center: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyrazole derivative. Here, we address common challenges encountered during its synthesis and purification, offering expert insights and practical, field-tested solutions to enhance the purity and yield of your compound.

Frequently Asked Questions (FAQs)
Q1: My final product is a persistent oil or waxy solid, not the expected crystalline material. What is causing this, and how can I fix it?

This is a frequent issue often attributable to the presence of residual solvents or low-melting point impurities. The synthesis of pyrazoles can sometimes result in byproducts that interfere with crystallization.[1]

Troubleshooting Steps:

  • High-Vacuum Drying: Ensure your product is dried under a high vacuum for an extended period to remove any residual ethyl acetate, hexane, or other solvents used in the workup or chromatography.

  • Trituration: If the product is an oil, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.

  • Recrystallization: If a solid is obtained, recrystallization is the next crucial step. A solvent system where the compound has good solubility at elevated temperatures but poor solubility at lower temperatures is ideal. For ethyl acetate derivatives, a common and effective solvent pair is ethyl acetate/hexanes.[2][3][4] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Then, allow it to cool slowly to promote crystal formation.

Q2: I'm observing multiple spots on my Thin-Layer Chromatography (TLC) after purification. What are these impurities, and how can I remove them?

Multiple spots on TLC indicate the presence of impurities, which in pyrazole synthesis, can arise from several sources including unreacted starting materials, regioisomers, or side-reaction products.[1]

Potential Impurities and Solutions:

  • Unreacted 3-bromopyrazole: This is a common impurity. A carefully executed column chromatography with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the product from the starting material.[5][6][7]

  • Regioisomers: The alkylation of 3-bromopyrazole can sometimes lead to the formation of the undesired N2-alkylated isomer, Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate. While often a minor product, its separation can be challenging due to similar polarities. High-performance flash chromatography with a shallow gradient may be required. Spectroscopic methods like 1H NMR are essential to confirm the structure of the desired N1-isomer.[1]

  • Colored Impurities: Yellow or red hues in the reaction mixture can be due to side reactions involving the hydrazine starting material if you are synthesizing the pyrazole ring itself.[1] These can often be removed by passing the crude product through a short plug of silica gel or by recrystallization.

Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Maximum Purity

Column chromatography is a powerful technique for purifying this compound. However, its effectiveness hinges on the proper selection of stationary and mobile phases.

Step-by-Step Protocol:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically sufficient.

  • Mobile Phase Selection: The ideal solvent system should provide a good separation between your product and impurities on a TLC plate.

    • Start with a low polarity eluent such as 100% hexanes and gradually increase the concentration of ethyl acetate.

    • A common starting point for pyrazole derivatives is a hexane:ethyl acetate mixture, often in ratios from 19:1 to 4:1.[7]

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, for less soluble materials, dry-loading onto silica gel is recommended.

  • Elution: Begin elution with the selected solvent system, collecting fractions and monitoring them by TLC.

  • Combining Fractions: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Solvent System Selection

Hexane:Ethyl Acetate RatioObservationRecommendation
19:1Product remains at the baseline on TLC.Increase eluent polarity.
9:1Good separation between product and less polar impurities.A good starting point for elution.
4:1Product moves up the TLC plate (Rf ~0.3-0.5).Ideal for collecting the product.
1:1Product moves too quickly (Rf > 0.7).Decrease eluent polarity.
Guide 2: Mastering Recrystallization for High-Purity Crystals

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The key is to find a suitable solvent or solvent system.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For this compound, a mixed solvent system of ethyl acetate and hexanes is often effective.[3][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Inducing Crystallization: Slowly add hexanes (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethyl acetate to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent.

Visualization: Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow start Crude Product is_oil Is the product an oil? start->is_oil triturate Triturate with Hexanes is_oil->triturate Yes column Column Chromatography is_oil->column No is_solid Did it solidify? triturate->is_solid is_solid->column No recrystallize Recrystallization is_solid->recrystallize Yes purity_check Check Purity (TLC, NMR) column->purity_check recrystallize->purity_check pure_product Pure Product purity_check->pure_product Pure repurify Re-purify (adjust method) purity_check->repurify Not Pure repurify->column

Caption: Decision tree for purification of this compound.

Analytical Characterization

To ensure the purity of your final product, a combination of analytical techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any isomeric impurities.[9]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying the purity of the compound and detecting trace impurities.[]

By following these guidelines and troubleshooting steps, you will be well-equipped to overcome common challenges in the purification of this compound and obtain a high-purity compound for your research and development needs.

References
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Reddit. (2024, February 5). recrystallization. r/chemistry.
  • ECHEMI. (n.d.). Recrystallization with mixed solvent.
  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • PubMed. (2012). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Shivaji University. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Sustainable Chemistry & Pharmacy. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor.
  • National Institutes of Health. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • YouTube. (2013, July 11). Recrystallization Solvent Pair.
  • MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate.
  • Sigma-Aldrich. (n.d.). 4-bromo-1H-pyrazole.
  • Reddit. (2025, May 23). How do I recrystallize this product?. r/chemistry.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • World Journal of Pharmaceutical Research. (2023). Synthesis and Characterization of Pyrazole Derivatives.
  • BenchChem. (n.d.). Spectral Data Analysis of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole: A Technical Guide.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the functionalization of this versatile building block.

The N-substituted pyrazole core is a privileged scaffold in medicinal chemistry, and this compound offers a key entry point for molecular elaboration. However, the unique electronic properties of the pyrazole ring can present challenges in catalyst selection and reaction optimization. This guide is designed to provide you with field-proven insights to accelerate your research and development efforts.

General Considerations for Cross-Coupling with this compound

The presence of the N-acetic acid ethyl ester substituent and the pyrazole ring itself influences the reactivity of the C-Br bond at the 3-position. The pyrazole ring system can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, the electron-deficient nature of the pyrazole ring can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent is therefore paramount for successful cross-coupling.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. When working with this compound, common issues include low yield, catalyst deactivation, and competing side reactions.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the primary causes?

A1: Low yields in Suzuki couplings with this substrate often stem from a few key factors:

  • Catalyst Inhibition: The pyridine-like nitrogen of the pyrazole ring can coordinate to the palladium center, inhibiting catalytic activity. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically hindering this unwanted coordination.[1]

  • Inefficient Oxidative Addition: The C-Br bond at the 3-position of the pyrazole may exhibit different reactivity compared to a simple aryl bromide. A robust catalyst system is needed to ensure efficient oxidative addition.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly with electron-deficient or heteroaryl boronic acids. This can be minimized by using milder bases, anhydrous conditions, or by converting the boronic acid to a more stable derivative like a pinacol ester.[2]

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[2]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A good starting point is to use a modern palladium precatalyst with a bulky biarylphosphine ligand. These systems are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging substrates.

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G2 or G3 (1-3 mol%)Air- and moisture-stable, reliably generates the active Pd(0) species.
Ligand XPhos (if not using a precatalyst)Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong bases that are generally well-tolerated by the ester group.
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings, water is often necessary to dissolve the base.
Temperature 80-110 °CSufficient to drive the reaction without causing significant decomposition.

Q3: I'm observing significant de-bromination of my starting material. How can I prevent this?

A3: De-bromination is a common side reaction where the bromine atom is replaced by a hydrogen. This can be caused by:

  • Presence of a Hydride Source: This can be water, alcohols, or even the amine base in some cases. Ensure anhydrous solvents if possible and choose your base carefully.

  • High Reaction Temperatures: Lowering the temperature and extending the reaction time may help.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Screening different bulky phosphine ligands can be beneficial.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or No Reaction check_catalyst Screen Catalyst & Ligand (e.g., XPhos, SPhos, RuPhos Pd G3) start->check_catalyst check_base Optimize Base (K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base check_solvent Vary Solvent System (Dioxane/H₂O, Toluene/H₂O, DMF) check_base->check_solvent check_temp Adjust Temperature (Lower for side reactions, higher for slow conversion) check_solvent->check_temp side_reactions Side Reactions Observed? check_temp->side_reactions dehalogenation De-bromination: - Use anhydrous conditions - Lower temperature - Screen ligands side_reactions->dehalogenation Yes homocoupling Homocoupling: - Rigorous degassing - Use Pd(0) precatalyst side_reactions->homocoupling Yes success Improved Yield side_reactions->success No dehalogenation->success homocoupling->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration with respect to the pyrazole).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

II. Heck Coupling: Introducing Alkenyl Moieties

The Heck reaction is a powerful tool for the vinylation of aryl halides. For this compound, challenges can include low reactivity and the formation of regioisomers.

Frequently Asked Questions (FAQs): Heck Coupling

Q1: My Heck reaction is sluggish and gives a low yield. What can I do?

A1: Sluggish Heck reactions with this substrate can be addressed by:

  • Increasing Temperature: Heck reactions often require higher temperatures (100-140 °C) to proceed efficiently.[4]

  • Catalyst and Ligand Choice: While ligandless conditions can sometimes work, the use of phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst stability and turnover. For heteroaryl bromides, bulky, electron-rich ligands are often beneficial.[5]

  • Base Selection: The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases like NaOAc or K₂CO₃ are commonly used. The base's strength and solubility can impact the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, NMP, or DMA are often used to facilitate the reaction at high temperatures.[4]

Q2: I am observing a mixture of E/Z isomers in my product. How can I improve the stereoselectivity?

A2: The Heck reaction generally favors the formation of the E-isomer. However, base-induced isomerization of the product can occur. To improve stereoselectivity:

  • Use a Milder Base: If possible, switch to a less aggressive base.

  • Lower the Reaction Temperature: This can sometimes reduce the extent of isomerization.

  • Ligand Effects: The steric and electronic properties of the ligand can influence the stereochemical outcome.

Troubleshooting Guide: Heck Coupling

Heck_Troubleshooting start Low Yield or Slow Reaction check_temp Increase Temperature (100-140 °C) start->check_temp check_catalyst Screen Catalyst & Ligand (e.g., Pd(OAc)₂, PPh₃, NHC ligands) check_temp->check_catalyst check_base Optimize Base (Et₃N, NaOAc, K₂CO₃) check_catalyst->check_base check_solvent Vary Solvent (DMF, NMP, Dioxane) check_base->check_solvent isomerization E/Z Isomers Observed? check_solvent->isomerization adjust_conditions To Improve Selectivity: - Use milder base - Lower temperature isomerization->adjust_conditions Yes success Improved Yield & Selectivity isomerization->success No adjust_conditions->success

Caption: Troubleshooting workflow for the Heck coupling reaction.

Experimental Protocol: Heck Coupling

This protocol is a general starting point for the Heck reaction with an acrylate.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., ethyl acrylate, 1.5 eq.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if used (e.g., PPh₃, 4-10 mol%).

  • Solvent and Base: Add a degassed polar aprotic solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 eq.).

  • Reaction: Seal the tube and heat the mixture in an oil bath to the desired temperature (e.g., 120 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Synthesis of Alkynylpyrazoles

The Sonogashira coupling is a reliable method for the synthesis of alkynes. Key challenges with this compound include catalyst poisoning and homocoupling of the terminal alkyne.

Frequently Asked Questions (FAQs): Sonogashira Coupling

Q1: My Sonogashira reaction is failing or giving very low conversion. What should I investigate?

A1: Failure in Sonogashira couplings with pyrazole substrates can often be traced back to:

  • Catalyst Inactivation: The pyrazole nitrogen can coordinate to the palladium and/or copper catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can help.[6] Copper-free conditions are also a viable option to consider.[7][8]

  • Reagent Quality: The Sonogashira reaction is sensitive to oxygen and water. Ensure your solvent and amine base are anhydrous and thoroughly degassed. The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[6]

  • Reaction Temperature: While many Sonogashira reactions proceed at room temperature, less reactive bromides may require elevated temperatures to facilitate oxidative addition.[6]

Q2: I am observing significant homocoupling of my terminal alkyne. How can I minimize this?

A2: Homocoupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions. To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.

  • Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst, which significantly reduces the likelihood of alkyne homocoupling.[6][7]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway.

Q3: What are the recommended catalyst systems for Sonogashira coupling with this pyrazole substrate?

A3: For challenging substrates like this, consider the following:

  • Traditional System: PdCl₂(PPh₃)₂ with CuI as a co-catalyst is a classic choice, but may require optimization of the base and temperature.

  • Copper-Free Systems: Palladium precatalysts with bulky phosphine ligands, such as [DTBNpP]Pd(crotyl)Cl, have been shown to be effective in copper-free Sonogashira couplings at room temperature.[7]

  • NHC Ligands: Palladium complexes with N-heterocyclic carbene ligands are often very stable and can provide high catalytic activity.[6]

Troubleshooting Guide: Sonogashira Coupling

Sonogashira_Troubleshooting start Low Yield or No Reaction check_conditions Ensure Anhydrous & Anaerobic Conditions start->check_conditions check_catalyst Screen Catalyst System (Pd/Cu, Cu-free, NHC ligands) check_conditions->check_catalyst check_base Optimize Base (Et₃N, DIPEA, K₂CO₃) check_catalyst->check_base homocoupling Homocoupling Observed? check_base->homocoupling use_cu_free Switch to Copper-Free Conditions homocoupling->use_cu_free Yes success Improved Yield homocoupling->success No slow_addition Slow Addition of Alkyne use_cu_free->slow_addition slow_addition->success

Caption: Troubleshooting workflow for Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted for copper-free conditions, which can be advantageous for this substrate.

  • Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %), and a stir bar to a vial.

  • Solvent and Base Addition: Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, 2.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq.).

  • Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by flash column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. With this compound, careful selection of the catalyst and base is crucial to overcome potential catalyst inhibition and side reactions.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is not proceeding. What are the likely issues?

A1: The challenges are similar to other cross-coupling reactions with this substrate:

  • Catalyst Inhibition: The pyrazole nitrogen can interfere with the palladium catalyst. The use of highly active, bulky, and electron-rich biarylphosphine ligands is often necessary to overcome this.

  • Base Strength: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu, KOtBu, or LHMDS are common choices. However, the ester functionality in the substrate may be sensitive to very strong bases, so careful screening is needed.

  • Ligand Selection: The choice of ligand is critical. For heteroaryl bromides, ligands like XPhos, RuPhos, or BrettPhos are often effective.[9]

Q2: What is a good starting point for catalyst and ligand screening for this amination?

A2: A good approach is to screen a few well-established catalyst systems:

Catalyst/Ligand SystemBaseSolventTemperature
Pd₂(dba)₃ / XPhosNaOtBuToluene80-110 °C
RuPhos Pd G3K₃PO₄Dioxane100 °C
BrettPhos Pd G3LHMDSTHF65 °C

Q3: Are there any side reactions I should be aware of?

A3: Besides catalyst deactivation, potential side reactions include:

  • Hydrodehalogenation: The bromine atom is replaced by a hydrogen. This can be promoted by certain ligands and high temperatures.

  • Ester Hydrolysis: If using a very strong base and/or aqueous conditions, the ethyl ester may be hydrolyzed. Using an anhydrous solvent and a carefully chosen base can mitigate this.

Troubleshooting Guide: Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield or No Reaction check_catalyst Screen Bulky Ligands (XPhos, RuPhos, BrettPhos) start->check_catalyst check_base Optimize Base (NaOtBu, LHMDS, K₃PO₄) (Consider ester stability) check_catalyst->check_base check_solvent Vary Solvent (Toluene, Dioxane, THF) check_base->check_solvent check_temp Adjust Temperature check_solvent->check_temp side_reactions Side Reactions? check_temp->side_reactions hydrodehalogenation Hydrodehalogenation: - Lower temperature - Screen ligands side_reactions->hydrodehalogenation Yes hydrolysis Ester Hydrolysis: - Use milder base - Anhydrous conditions side_reactions->hydrolysis Yes success Improved Yield side_reactions->success No hydrodehalogenation->success hydrolysis->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific amine being used.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 1.5 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and the degassed solvent (e.g., Toluene, 0.1 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Soheili, A., et al. (2003). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 5(22), 4191-4194.
  • Kuivila, C. S., et al. (2012). Synthesis of tri- and tetrasubstituted pyrazoles via Ru(II) catalysis: intramolecular aerobic oxidative C-N coupling. Organic Letters, 14(19), 5030-5033.
  • Cabri, W., et al. (1995). The Heck reaction: Mechanistic insights and novel ligands. Accounts of Chemical Research, 28(1), 2-9.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters. BenchChem Technical Support.
  • Kappe, C. O. (2004). Flow Chemistry: Sonogashira Coupling.
  • Alami, M., et al. (1995). A new and simple route to symmetrical and unsymmetrical diarylacetylenes via palladium-catalysed cross-coupling of aryl halides with terminal alkynes. Tetrahedron Letters, 36(34), 6071-6074.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Martinek, N., et al. (2022). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing nucleophiles. Chemistry – A European Journal, 28(71), e202202636.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • BenchChem. (2025).
  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed C–N Cross-Coupling Reactions of Unprotected 3-Halo-2-aminopyridines. Organic Letters, 12(16), 3684-3687.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699.
  • Barder, T. E., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society, 129(42), 12894-12905.
  • ThalesNano. (2010). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Lindsley, C. W., et al. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. ACS Chemical Biology, 12(6), 1543-1553.
  • BenchChem. (2025). Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. BenchChem Technical Support.
  • Tay, N. E. S., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 496-499.
  • Ananikov, V. P., et al. (2014). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 4(6), 1634-1643.
  • Spencer, J., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823.
  • ResearchGate. (2024). Pyrazoles and Heck Reaction.
  • Bräse, S., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(29), 22485-22496.
  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(22), 8557-8567.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Antre, R. V., et al. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery, 2(4), 674-675.
  • Kappe, C. O., et al. (2015).
  • Myers, A. G. (2007). Pd-Catalyzed Cross Coupling Reactions. Harvard University Chemistry 115.
  • Al-Masri, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2901-2912.
  • Myers, A. G. (2007). The Heck Reaction. Harvard University Chemistry 115.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516.
  • Fun, H.-K., et al. (2010). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1673.
  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4699.
  • BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem Technical Support.
  • Singh, P., et al. (2020). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 25(12), 2791.
  • Chinchilla, R., & Nájera, C. (2007). Recent Advances in Sonogashira Reactions. Chemical Reviews, 107(3), 874-922.
  • Ali, A., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiopen-2-yl)methylene)
  • Vanam, R., et al. (2023). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation: development of synthetic TLX agonists. Organic & Biomolecular Chemistry, 21(30), 6141-6148.
  • Vanam, R., et al. (2025). Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl). Organic & Biomolecular Chemistry.
  • Reek, J. N. H., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 208, 365-379.
  • O'Brien, A. G. (2023). Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions. Western Washington University.
  • Powers, D. C. (2014).
  • Colacot, T. J. (2017). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 4(5), 799-803.

Sources

Overcoming low yield in the synthesis of "Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during this specific N-alkylation reaction. Here, we dissect the intricacies of the synthesis, moving beyond mere procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to not only identify issues but also to logically deduce and implement effective solutions, ensuring both the integrity and success of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Consistently Low or No Product Yield

Q1: I've followed the standard protocol for the N-alkylation of 3-bromopyrazole with ethyl bromoacetate, but my yield is consistently below 30%. What are the most likely causes?

A1: Persistently low yields in this synthesis typically stem from a few critical areas: inefficient deprotonation of the pyrazole, suboptimal reaction conditions, or degradation of starting materials. Let's break these down:

  • Ineffective Deprotonation: The N-alkylation reaction requires the deprotonation of 3-bromopyrazole to form the pyrazolide anion, a much more potent nucleophile. If the base used is too weak or is not sufficiently activated, the concentration of the reactive anion will be low, leading to a sluggish and incomplete reaction.

  • Reaction Conditions: Temperature and solvent play a pivotal role. The reaction may necessitate thermal energy to overcome the activation barrier.[1] Insufficient heating can result in a stalled reaction. Conversely, excessive heat can lead to the decomposition of reactants or products.[2][3] The solvent must be appropriate for an SN2-type reaction, capable of solvating the cation of the base without overly stabilizing the nucleophile.

  • Starting Material Integrity: Ethyl bromoacetate is susceptible to hydrolysis, especially in the presence of moisture or certain bases.[4][5] 3-Bromopyrazole, while generally stable, should be of high purity.[6][7][8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q2: My reaction produces a mixture of the desired this compound (N1 isomer) and the undesired Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (N2 isomer). How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles like 3-bromopyrazole is a well-documented challenge.[1][9] The formation of two regioisomers occurs because the pyrazolide anion has two nucleophilic nitrogen atoms. The ratio of the N1 to N2 product is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[10] In the case of 3-bromopyrazole, the N1 position is sterically less encumbered than the N2 position (adjacent to the bromo-substituent). Therefore, the N1 isomer is typically the major product.

  • Base and Cation Effects: The choice of base and the corresponding cation can significantly influence regioselectivity. The cation can coordinate with the pyrazolide anion, sterically blocking one of the nitrogen atoms and directing the alkylating agent to the other. For instance, using potassium carbonate (K₂CO₃) in DMSO has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][11] Sodium hydride (NaH) can also favor the formation of a single regioisomer.[10]

  • Solvent Choice: The polarity and coordinating ability of the solvent are critical. Polar aprotic solvents like DMF and DMSO are often preferred as they can effectively solvate the metal cation, leading to a "freer" pyrazolide anion and potentially cleaner reactions.

Strategies for Enhancing N1-Selectivity:

StrategyRationaleRecommended Conditions
Base Selection The counter-ion of the base can influence the regioselectivity. Larger cations like K⁺ (from K₂CO₃) can preferentially associate with the N2 nitrogen, sterically directing alkylation to N1.Use K₂CO₃ as the base. NaH is also a common and effective choice.
Solvent System Polar aprotic solvents can promote the desired SN2 reaction pathway and influence the ionic interactions that dictate selectivity.DMF or DMSO are excellent starting points.[1] Acetonitrile can also be effective.
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered N1 isomer.Try running the reaction at room temperature first, before proceeding to heat.
Issue 3: Complicated Purification and Isomer Separation

Q3: I've managed to synthesize the product, but I'm struggling to separate the N1 and N2 isomers by column chromatography. Do you have any suggestions?

A3: The separation of N1 and N2 regioisomers can indeed be challenging due to their similar polarities.

  • Chromatography Optimization: Standard silica gel chromatography is the most common method. The key is to find a solvent system with the right polarity to achieve differential migration.

    • Solvent System: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

    • Gradient Elution: If isocratic elution (a constant solvent ratio) fails, a shallow gradient can be very effective. Start with a low concentration of the polar solvent and gradually increase it. This can help to resolve closely eluting spots.

    • Alternative Sorbents: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: If the desired N1 isomer is a solid and is produced in significant excess, recrystallization can be an effective purification method to remove the minor N2 isomer, which may remain in the mother liquor.

Optimized Experimental Protocol

This protocol is provided as a robust starting point, incorporating best practices to maximize yield and regioselectivity.

Materials:

  • 3-Bromopyrazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromopyrazole and anhydrous DMF. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate to the solution.

  • Alkylating Agent Addition: Add ethyl bromoacetate dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.

Caption: General reaction mechanism for N-alkylation of 3-bromopyrazole.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • What is Ethyl Bromoacetate and How is it Prepared? - FAQ. Guidechem.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. [Source 4].
  • ETHYL BROMOACETATE.
  • Ethyl bromoacet
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Regioselective formation of N-alkyl-3,5-pyrazole derived ligands.
  • How to properly handle and store ethyl bromoacet
  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. [Source 10].
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
  • Technical Support Center: Optimizing N-Alkyl
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC, NIH.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Technical Support Center: N-Alkylation of Bromin
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Source 18].
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • 3-BROMO-1H-PYRAZOLE. ChemicalBook.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • 3-BROMO-1H-PYRAZOLE synthesis. ChemicalBook.
  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous...
  • 3-bromo-1H-pyrazole | C3H3BrN2 | CID 1201443. PubChem, NIH.
  • 14521-80-3 | 3-Bromo-1H-pyrazole. ChemScene.
  • 3-Bromopyrazole 97 14521-80-3. Sigma-Aldrich.
  • Optimal conditions for N-alkylation of 5-bromouracil 1f by ethyl bromoacetate using MW a.
  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
  • 1427022-51-2|Ethyl 2-(3-bromo-1H-pyrazol-1-yl)
  • Ethyl 2-(3-bromo-1H-pyrazol-1-yl)
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. MDPI.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Halopyrazoles in N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of N-Alkylated Pyrazoles and the Question of Halogen Reactivity

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their prevalence in blockbuster pharmaceuticals and promising clinical candidates underscores the importance of efficient and predictable synthetic routes to these scaffolds. The N-alkylation of pyrazoles is a fundamental transformation, yet for unsymmetrically substituted pyrazoles, such as the 3-halopyrazoles, the reaction is complicated by questions of regioselectivity and reactivity.

This guide provides an in-depth technical comparison of the reactivity of 3-chloro-, 3-bromo-, and 3-iodopyrazoles in N-alkylation reactions. As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the mechanistic underpinnings that govern the observed reactivity differences. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic planning, leading to optimized reaction conditions and improved outcomes.

Comparative Reactivity Analysis: A Data-Driven Examination

3-HalopyrazoleAlkylating AgentBaseSolventTemp. (°C)Time (h)Total Yield (%)Key Observations & Inferences
3-Chloropyrazole Benzyl BromideNaHTHF0 to 256~90High yield is achievable, though potentially requiring a strong base like NaH.[1]
3-Chloropyrazole Benzyl BromideK₂CO₃DMF1005~85Weaker bases necessitate higher temperatures to achieve good yields.[1]
3-Bromopyrazole Benzyl BromideK₂CO₃DMFRT to 100-HighGenerally high yields are reported, suggesting good reactivity.[2]
3-Iodopyrazole Benzyl BromideKOHToluene (PTC)250.598Excellent yield is obtained rapidly at room temperature under phase-transfer conditions, suggesting high reactivity.[3]

From this data, a general reactivity trend can be inferred:

3-Iodopyrazole > 3-Bromopyrazole > 3-Chloropyrazole

This trend is consistent with the principles of nucleophilic substitution, where the leaving group ability of the halide on the alkylating agent is I > Br > Cl. However, in the context of the halogen on the pyrazole ring, the effect is more nuanced and is a result of the interplay between electronic and steric factors.

Mechanistic Insights: Unraveling the Role of the Halogen

The N-alkylation of a pyrazole proceeds via the deprotonation of the N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction. The halogen at the 3-position influences this process in two primary ways:

1. Electronic Effects: Halogens are electron-withdrawing groups, and their presence on the pyrazole ring affects the acidity of the N-H proton and the nucleophilicity of the resulting pyrazolate anion. The electron-withdrawing effect of halogens follows the order of their electronegativity: Cl > Br > I. A more electron-withdrawing substituent will increase the acidity of the N-H proton, facilitating deprotonation. However, it will also decrease the electron density on the pyrazolate anion, thereby reducing its nucleophilicity. The observed reactivity trend suggests that the decrease in nucleophilicity is the dominant factor.

2. Steric Effects: The size of the halogen atom can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen atom. The atomic radii of the halogens increase down the group: I > Br > Cl. This steric hindrance can influence the regioselectivity of the reaction (favoring alkylation at the more accessible N2 position) and can also affect the overall reaction rate.

The following diagram illustrates the general mechanism of N-alkylation of a 3-halopyrazole and the factors influencing it.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_factors Influencing Factors Pyrazole 3-Halopyrazole (HX-Pz) Pyrazolate Pyrazolate Anion (X-Pz⁻) Pyrazole->Pyrazolate pKa influenced by -I effect of X Protonated_Base BH⁺ Pyrazole->Protonated_Base Base Base (B:) Base->Pyrazolate Transition_State [X-Pz---R---L]⁻ Pyrazolate->Transition_State Nucleophilicity influenced by -I effect and polarizability of X Electronic Electronic Effects: - Inductive (-I) effect of X (Cl > Br > I) - Decreases nucleophilicity Pyrazolate->Electronic Steric Steric Effects: - Atomic radius of X (I > Br > Cl) - Hinders N1 attack Pyrazolate->Steric Alkyl_Halide Alkylating Agent (R-L) Alkyl_Halide->Transition_State Product N-Alkyl-3-halopyrazole Transition_State->Product Leaving_Group L⁻ Transition_State->Leaving_Group

Caption: General mechanism of N-alkylation of 3-halopyrazoles.

Experimental Protocols: A Standardized Approach for Comparative Studies

To facilitate a direct comparison of the reactivity of the three 3-halopyrazoles, the following standardized protocol for N-benzylation is provided. This method utilizes a common base and solvent system, allowing for a more controlled comparison of reaction times and yields.

Standardized Protocol for N-Benzylation of 3-Halopyrazoles

Materials:

  • 3-Halopyrazole (3-chloro-, 3-bromo-, or 3-iodopyrazole) (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-halopyrazole (1.0 eq.) and anhydrous DMF (to achieve a concentration of ~0.5 M).

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (or after a set time for comparative purposes), pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-3-halopyrazole.

The following diagram visualizes the experimental workflow for this standardized N-alkylation protocol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Start Start Add_Reagents 1. Add 3-halopyrazole and anhydrous DMF to flask Start->Add_Reagents Add_Base 2. Add anhydrous K₂CO₃ Add_Reagents->Add_Base Stir_1 3. Stir at RT for 30 min Add_Base->Stir_1 Add_Alkylating_Agent 4. Add benzyl bromide Stir_1->Add_Alkylating_Agent Stir_2 5. Stir at RT Add_Alkylating_Agent->Stir_2 Monitor 6. Monitor by TLC/LC-MS Stir_2->Monitor Quench 7. Pour into water Monitor->Quench Reaction Complete Extract 8. Extract with ethyl acetate Quench->Extract Wash_Dry 9. Wash with brine, dry, and concentrate Extract->Wash_Dry Purify 10. Purify by column chromatography Wash_Dry->Purify End End Purify->End

Caption: Standardized experimental workflow for N-benzylation.

Conclusion and Recommendations

The comparative reactivity of 3-halopyrazoles in N-alkylation reactions follows the trend 3-iodopyrazole > 3-bromopyrazole > 3-chloropyrazole . This trend is primarily governed by the electronic effects of the halogen substituent on the nucleophilicity of the pyrazolate anion. While all halogens are electron-withdrawing, the decreasing electronegativity down the group (Cl > Br > I) leads to a less pronounced decrease in nucleophilicity for the iodo-substituted pyrazole.

For researchers and drug development professionals, this guide provides the following key takeaways:

  • For rapid and efficient N-alkylation , 3-iodopyrazole is the substrate of choice, often allowing for milder reaction conditions.

  • When using 3-chloropyrazole , be prepared to employ more forcing conditions, such as stronger bases or higher temperatures, to achieve comparable reaction rates and yields.

  • Regioselectivity is a critical consideration for all unsymmetrical pyrazoles. While this guide focuses on reactivity, it is essential to analyze the product mixture to determine the N1/N2 ratio, which will be influenced by both steric and electronic factors.

By understanding these principles and utilizing the provided standardized protocol, researchers can approach the N-alkylation of 3-halopyrazoles with a greater degree of predictability and control, ultimately accelerating the synthesis of novel and impactful molecules.

References

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Arkivoc, 2014(6), 54-71. [Link]

  • Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis. Synthetic Communications, 20(17), 2849-2855. [Link]

Sources

A Comparative Guide to the Biological Evaluation of Bromo-Substituted Pyrazole Esters for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] In the relentless pursuit of novel and more effective cancer therapeutics, pyrazole derivatives have emerged as a particularly promising class of agents, with several pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, already in clinical use for treating various malignancies.[2][3] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[4] This guide focuses on a specific subclass: bromo-substituted pyrazole esters, and provides a comparative analysis of their anticancer potential, supported by experimental data and detailed methodologies. The introduction of a bromine atom can significantly modulate the physicochemical properties of the molecule, often leading to enhanced potency and selectivity.[5]

The Strategic Advantage of Bromo-Substitution in Pyrazole Esters

The rationale behind incorporating a bromine atom into the pyrazole ester scaffold is rooted in established principles of medicinal chemistry. Bromine, being a halogen, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The presence of a bromine atom can lead to enhanced cell membrane permeability and can also participate in halogen bonding, a non-covalent interaction that can contribute to a higher affinity for the target protein's binding pocket.

Furthermore, the ester functionality can act as a handle for further derivatization and can also be designed to be a cleavable group, potentially leading to the development of prodrugs with improved pharmacokinetic profiles. The combination of a bromo-substituent and an ester group on a pyrazole core thus presents a compelling strategy for the design of novel anticancer agents.

Comparative Anticancer Activity of Bromo-Substituted Pyrazole Derivatives

While a direct head-to-head comparison of a wide range of bromo-substituted pyrazole esters is limited in the current literature, we can draw valuable insights from studies on various bromo-substituted pyrazole derivatives. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines, highlighting the impact of bromo-substitution.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Bromo-Substituted Pyrazoles
4,4-dibromo-3-methyl-1-(2',4'-dibromo-benzene)-2-pyrazoline-5-oneBrine Shrimp19.5 (ppm)[6]
Coumarin-pyrazole hybrid with Bromine (P-03)A-549 (Lung)13.5 (mmol)[3]
4-(2-Bromophenyl)-dihydropyrano[2,3-c]pyrazole derivative (Compound 1)HEPG2 (Liver)0.71[7]
(E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (Compound 11)HEPG2 (Liver)0.63[7]
Non-Brominated Pyrazole Derivatives (for comparison)
3-methyl-1-phenyl-2-pyrazoline-5-oneBrine Shrimp38 (ppm)[6]
Pyrazole-indole hybrid (7a)HepG2 (Liver)6.1 ± 1.9[8]
Pyrazole-indole hybrid (7b)HepG2 (Liver)7.9 ± 1.9[8]
Doxorubicin (Standard Drug)A-549 (Lung)3.63 (mmol)[3]
Erlotinib (Standard Drug)HEPG2 (Liver)10.6[7]

From the data, a clear trend emerges: the presence of bromine atoms on the pyrazole scaffold often correlates with enhanced cytotoxic activity. For instance, the bromo-derivative of pyrazolone showed significantly higher activity in the brine shrimp lethality bioassay compared to its non-brominated counterpart.[6] Similarly, a coumarin-pyrazole hybrid with a bromine substituent (P-03) demonstrated potent antiproliferative activity against A-549 lung cancer cells.[3] The potent activity of the 4-(2-bromophenyl) substituted pyrazole derivatives against the HEPG2 liver cancer cell line further underscores the potential of this chemical motif.[7]

Unraveling the Mechanism of Action: How Bromo-Substituted Pyrazoles Exert Their Anticancer Effects

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.[4] While the precise mechanism can vary depending on the specific substitutions, several key pathways have been implicated.

Induction of Apoptosis

A common mechanism of action for many anticancer agents, including pyrazole derivatives, is the induction of programmed cell death, or apoptosis. Bromo-substituted pyrazoles are thought to trigger apoptosis through the intrinsic pathway, which involves the mitochondria.

Bromo-Substituted Pyrazole Ester Bromo-Substituted Pyrazole Ester Mitochondrial Stress Mitochondrial Stress Bromo-Substituted Pyrazole Ester->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Leads to Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Activates Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by bromo-substituted pyrazole esters.

Cell Cycle Arrest

In addition to inducing apoptosis, bromo-substituted pyrazole esters can also halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4]

Kinase Inhibition

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7] The bromo-substituent can play a crucial role in enhancing the binding affinity of these compounds to the ATP-binding pocket of the kinase domain.

Experimental Protocols for the Biological Evaluation of Bromo-Substituted Pyrazole Esters

To ensure the scientific rigor and reproducibility of the findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of bromo-substituted pyrazole esters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted pyrazole esters in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the bromo-substituted pyrazole ester at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the bromo-substituted pyrazole ester at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The biological evaluation of bromo-substituted pyrazole esters has revealed their significant potential as a promising class of anticancer agents. The incorporation of a bromine atom often leads to enhanced cytotoxic activity, and these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells. While further research is needed to fully elucidate their structure-activity relationships and mechanisms of action, the existing data provides a strong foundation for the continued development of these compounds. Future efforts should focus on synthesizing a broader range of bromo-substituted pyrazole esters and evaluating their efficacy and safety in preclinical and clinical studies. The development of more selective and potent kinase inhibitors based on this scaffold also represents a promising avenue for future research.

References

  • Pai, A., et al. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. [Link]

  • Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Uddin, M. J., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]

  • ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds. [Link]

  • Nitulescu, G. M., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2007). (PDF) Cytotoxicity study of pyrazole derivatives. [Link]

  • OUCI. (n.d.). Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • PubMed. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]

  • ResearchGate. (n.d.). Synthesis, structural characterization and anticancer evaluation of pyrazole derivatives | Request PDF. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. [Link]

  • National Institutes of Health. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

  • Hindawi. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • National Institutes of Health. (2021). Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. [Link]

  • PubMed Central. (2017). Current status of pyrazole and its biological activities. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Building Blocks: A Comparative Analysis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, with two adjacent nitrogen atoms, is a versatile template that has been successfully incorporated into numerous commercial drugs, including the anti-inflammatory agent Celecoxib and the blockbuster erectile dysfunction drug Sildenafil.[2] The success of these molecules has spurred significant interest in the synthesis of novel pyrazole derivatives, making the selection of appropriate starting materials, or "building blocks," a critical decision in the drug discovery pipeline.[3][4][5]

This guide provides an in-depth comparison of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate with other key pyrazole building blocks. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data needed to make informed decisions, thereby accelerating the synthesis of next-generation therapeutics. We will explore the unique reactivity of this building block and contrast it with viable alternatives, explaining the causality behind experimental choices and providing validated protocols.

Featured Building Block: this compound

This compound (CAS 1427022-51-2) is a highly versatile bifunctional reagent that offers two distinct points for molecular elaboration.[6] Its structure is strategically designed to facilitate the rapid construction of complex molecular architectures.

Structural and Reactivity Analysis:

  • C3-Bromine Atom: The bromine atom at the 3-position is the primary reactive handle for diversification. It is an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in pharmaceutical synthesis.[7][8]

    • Suzuki-Miyaura Coupling: Enables the introduction of a wide range of aryl, heteroaryl, or vinyl groups.[9]

    • Buchwald-Hartwig Amination: Allows for the installation of primary and secondary amines, a common feature in many bioactive molecules.[10][11]

  • N1-Ethyl Acetate Side Chain: The N-alkylated ester provides a secondary site for modification.

    • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a ubiquitous functional group in pharmaceuticals, using standard peptide coupling reagents.

    • Reduction: The ester can be reduced to a primary alcohol, opening pathways for etherification or other derivatizations.

This dual functionality makes it a powerful tool for creating libraries of compounds with diverse substituents at both the C3 and N1 positions of the pyrazole core.

Comparative Analysis with Alternative Pyrazole Building Blocks

The choice of a building block is dictated by the desired final structure. Here, we compare our featured compound with three other common pyrazole intermediates, each offering a unique synthetic advantage.

The Regioisomeric Alternative: Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate

This building block (CAS 82231-59-2) is a direct regioisomer of our featured compound, with the halogen positioned at C4 instead of C3.[12] The primary difference lies in the position and nature of the halogen.

  • Reactivity: The carbon-iodine (C-I) bond is generally more reactive in oxidative addition to Palladium(0) than the carbon-bromine (C-Br) bond.[8] This means that cross-coupling reactions at the C4 position of the iodo-analog can often be performed under milder conditions or with lower catalyst loadings compared to the C3-bromo analog.

  • Synthetic Utility: This building block is ideal when diversification is required at the C4 position. The choice between the 3-bromo and 4-iodo isomers is therefore driven entirely by the desired substitution pattern of the target molecule.

The Nucleophilic Alternative: 3-Amino-1H-pyrazole

3-Amino-1H-pyrazole introduces a nucleophilic amino group, fundamentally changing the types of reactions it can undergo compared to the electrophilic C-Br bond.[13]

  • Reactivity: The amino group can act as a nucleophile in reactions such as:

    • Acylation: Formation of amides with acyl chlorides or carboxylic acids.

    • Sulfonylation: Formation of sulfonamides.

    • Nucleophilic Aromatic Substitution (SNAr): Reaction with activated aryl halides.

    • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer reaction).

  • Synthetic Utility: This building block is the precursor of choice when the target molecule requires an amide, sulfonamide, or other nitrogen-linked group at the C3 position. It is extensively used in the synthesis of kinase inhibitors.[14]

The Condensation Alternative: 1H-Pyrazole-3-carbaldehyde

This building block (CAS 3920-50-1) features an aldehyde functional group, which is a gateway to a different set of chemical transformations.[15]

  • Reactivity: The aldehyde is a versatile electrophile for:

    • Reductive Amination: The most common reaction, forming a C-N bond with a primary or secondary amine.

    • Wittig Reaction: Formation of a C=C double bond.

    • Condensation Reactions: Such as Knoevenagel or aldol condensations, to build more complex carbon skeletons.[16]

    • Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to an alcohol.

  • Synthetic Utility: It is the ideal starting material when the C3 substituent is to be connected via an amine-linked methylene bridge or a vinyl group. This pathway is common in the synthesis of various biologically active compounds.[17]

Data Presentation: At-a-Glance Comparison

The following table summarizes the key attributes of the discussed pyrazole building blocks.

Building BlockStructureMW ( g/mol )Key Functional GroupPrimary ReactionsKey Advantage
This compound O=C(OCC)CN1N=CC(Br)=C1235.06C3-Bromine, N1-EsterSuzuki-Miyaura, Buchwald-Hartwig, Hydrolysis/AmidationDual functionality for diversification at C3 and N1.
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)acetate O=C(OCC)CN1N=C(I)C=C1282.06C4-Iodine, N1-EsterSuzuki-Miyaura, Sonogashira, HeckHigher reactivity at C4 for milder cross-coupling.
3-Amino-1H-pyrazole NC1=CC=NN183.09C3-AmineAcylation, Diazotization (Sandmeyer), SNArDirect introduction of a nucleophilic nitrogen at C3.
1H-Pyrazole-3-carbaldehyde O=CC1=CC=NN196.09C3-AldehydeReductive Amination, Wittig, CondensationsVersatile for building carbon-carbon and carbon-nitrogen bonds via condensation.

Visualization of Synthetic Pathways

The strategic selection of a building block is crucial for efficient synthesis. The diagrams below illustrate the primary reaction pathways and a decision-making workflow.

G cluster_0 Reaction Pathways for this compound start Ethyl 2-(3-bromo-1H- pyrazol-1-yl)acetate suzuki Suzuki-Miyaura (Aryl-B(OH)2, Pd cat.) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat.) start->buchwald hydrolysis Hydrolysis (LiOH) start->hydrolysis prod_suzuki C3-Aryl/Vinyl Pyrazole suzuki->prod_suzuki prod_buchwald C3-Amino Pyrazole buchwald->prod_buchwald prod_acid Pyrazol-1-yl-acetic acid hydrolysis->prod_acid prod_amide Amide Coupling (R2NH, HATU) prod_acid->prod_amide final_amide N1-Amide Linked Pyrazole prod_amide->final_amide

Caption: Key transformations of this compound.

G start What is the desired C3-substituent? cc_bond Aryl/Vinyl (C-C bond) start->cc_bond cn_bond_amine Amine (C-N bond) start->cn_bond_amine cn_bond_amide Amide/Sulfonamide (N-C bond) start->cn_bond_amide cn_bond_methylene Methylene-Amine (C-C-N linkage) start->cn_bond_methylene use_bromo Use 3-Bromo or 3-Iodo Pyrazole cc_bond->use_bromo cn_bond_amine->use_bromo via Buchwald-Hartwig use_amino Use 3-Amino Pyrazole cn_bond_amide->use_amino via Acylation use_aldehyde Use 3-Carbaldehyde Pyrazole cn_bond_methylene->use_aldehyde via Reductive Amination

Caption: Decision workflow for selecting the optimal pyrazole building block.

Experimental Protocol: Suzuki-Miyaura Coupling

To demonstrate the practical utility of This compound , we provide a validated protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a self-validating system, designed for high reproducibility.

Objective: To synthesize Ethyl 2-(3-(4-methoxyphenyl)-1H-pyrazol-1-yl)acetate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

  • Potassium Carbonate (K2CO3) (2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 235 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl2 (22 mg, 0.03 mmol), and K2CO3 (345 mg, 2.5 mmol).

    • Causality: The flask is flame-dried to remove moisture, which can poison the palladium catalyst and lead to deboronation of the boronic acid. An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • Causality: Dioxane is an excellent solvent for the organic reagents, while the addition of water is crucial for dissolving the inorganic base (K2CO3) and facilitating the transmetalation step of the catalytic cycle.[8]

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

This compound stands out as a robust and versatile building block for pharmaceutical discovery. Its strategically placed bromine atom and ester side chain provide orthogonal handles for the systematic exploration of chemical space around the pyrazole core. While alternatives like 4-iodo-pyrazoles, 3-amino-pyrazoles, and pyrazole-3-carbaldehydes offer unique synthetic capabilities, the 3-bromoacetate derivative provides a balanced and powerful platform for generating diverse libraries via modern cross-coupling and amidation chemistries. The choice of building block is a critical synthetic decision, and a thorough understanding of their comparative reactivities, as outlined in this guide, is paramount for the efficient construction of novel, potentially life-saving, molecules.

References

  • Prescher, J. A., & Bertozzi, C. R. (2015). Bioorthogonal 4H-pyrazole “click” reagents. Nature Chemical Biology, 11(7), 497-500. Retrieved January 20, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5359-5363. Retrieved January 20, 2026, from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. Retrieved January 20, 2026, from [Link]

  • Baraldi, P. G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762. Retrieved January 20, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. Retrieved January 20, 2026, from [Link]

  • Al-Mousawi, S. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(3), 1157-1168. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved January 20, 2026, from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved January 20, 2026, from [Link]

  • Elgemeie, G. H., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2013). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 11(30), 4967-4970. Retrieved January 20, 2026, from [Link]

  • Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4983. Retrieved January 20, 2026, from [Link]

  • Li, Z., et al. (2011). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3275. Retrieved January 20, 2026, from [Link]

  • Le Gall, E., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. The Journal of Organic Chemistry, 82(11), 5648-5660. Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2021). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1648. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • Voll, C., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(21), 6433. Retrieved January 20, 2026, from [Link]

  • Lee, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4565. Retrieved January 20, 2026, from [Link]

  • Katsiaouni, S., et al. (2007). A Versatile Building Block for Pyrazole-Pyrrole Hybrid Macrocycles. Chemical Communications, (9), 951-953. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved January 20, 2026, from [Link]

  • Al-Ostath, R. A., et al. (2022). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 12(1), 1-13. Retrieved January 20, 2026, from [Link]

  • Tomanová, P., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(21), 3878. Retrieved January 20, 2026, from [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195-198. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved January 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Retrieved January 20, 2026, from [Link]

  • World Journal of Pharmaceutical Research. (2023). SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL QUINOLINE SUBSTITUTED PYRAZOLE DERIVATIVES. Retrieved January 20, 2026, from [Link]

  • LinkedIn. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved January 20, 2026, from [Link]

  • ACS Omega. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved January 20, 2026, from [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the HPLC Purity Analysis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] As a substituted pyrazole, its structural motif is a cornerstone in the development of kinase inhibitors and other targeted therapies. The purity of this building block is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of even minute quantities of impurities—be they starting materials, positional isomers, or reaction by-products—can have profound implications for downstream synthetic steps and the toxicological profile of the end product.

Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical characterization of all starting materials and intermediates.[3][4][5] This guide, designed for researchers, analytical scientists, and drug development professionals, provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will dissect a primary, robust Reversed-Phase HPLC (RP-HPLC) method, contrast it with a high-resolution UPLC-MS alternative, and provide the causal logic behind every experimental choice, ensuring a self-validating and scientifically sound approach.

Part 1: The Analyte and Its Impurity Profile

A robust analytical method begins with a thorough understanding of the target molecule and its potential contaminants. The synthesis of this compound typically involves the N-alkylation of 3-bromopyrazole with an ethyl haloacetate, such as ethyl bromoacetate.[6][7]

This synthetic route informs the likely impurity profile:

  • Starting Materials: Residual 3-bromopyrazole and ethyl bromoacetate.

  • Positional Isomer: Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate, arising from alkylation at the other ring nitrogen. This is often the most critical impurity to resolve.

  • By-products: Compounds formed from side-reactions or degradation.

The primary analytical challenge is to develop a method with sufficient specificity to separate the main compound from these structurally similar impurities.

Part 2: The Workhorse Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

For routine quality control of small organic molecules like this compound, RP-HPLC-UV is the undisputed method of choice due to its robustness, cost-effectiveness, and reproducibility.[8][9][10]

Causality Behind Method Design

The goal is to leverage the physicochemical properties of the analyte and its impurities to achieve separation. As a moderately polar heterocyclic compound, a C18 stationary phase provides the necessary hydrophobic interactions for retention.[8][11] The mobile phase composition is then fine-tuned to control the elution.

  • Column Selection (The Arena): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected. The C18 alkyl chains provide a non-polar stationary phase. The analyte and impurities will partition between this phase and the more polar mobile phase. More hydrophobic compounds will be retained longer.

  • Mobile Phase Selection (The Eluent): A gradient elution using acetonitrile and water is employed. Acetonitrile is the organic "strong" solvent that decreases the polarity of the mobile phase, causing compounds to elute from the column. A gradient (as opposed to isocratic) elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape within a reasonable timeframe.

  • Mobile Phase Modifier (The Peak Perfecter): The addition of 0.1% Trifluoroacetic Acid (TFA) to the aqueous phase is a critical choice. Pyrazole contains basic nitrogen atoms that can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[12] The acidic TFA protonates these basic sites on the analyte and suppresses the ionization of the silanols, resulting in sharp, symmetrical peaks and improved reproducibility.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 220 nm (Pyrazoles typically exhibit strong absorbance in this region).

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~0.1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.

Workflow for RP-HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep_Standard Prepare Reference Standard Solution (~0.1 mg/mL) Inject Inject Sample/ Standard into HPLC Prep_Standard->Inject Prep_Sample Prepare Test Sample Solution (~0.1 mg/mL) Prep_Sample->Inject Prep_Mobile Prepare Mobile Phases A and B Equilibrate Equilibrate HPLC System with Initial Conditions Prep_Mobile->Equilibrate Equilibrate->Inject Separate Gradient Elution Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Final Purity Report Calculate->Report

Caption: Workflow for RP-HPLC Purity Analysis.

Interpreting the Data

The purity is typically calculated using area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Hypothetical Performance Data for the RP-HPLC-UV Method

CompoundRetention Time (min)Resolution (Rs) vs. Main PeakTailing Factor
3-Bromopyrazole (Impurity)4.28.51.1
Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate (Isomer)9.52.81.2
This compound (API) 10.3 - 1.1
Unknown Impurity 112.14.51.3

A resolution (Rs) value > 2.0 is considered baseline separation, indicating a highly specific method.

Part 3: Method Validation: The Trustworthiness Pillar

A developed method is scientifically meaningless without validation. Validation demonstrates that the procedure is suitable for its intended purpose.[13] The process must follow a pre-approved protocol based on ICH Q2(R2) guidelines.[5][14]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from all potential impurities.Baseline resolution (Rs > 2.0) between the main peak and all impurities. Peak purity analysis (via PDA) should pass.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of standard concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery of spiked impurities should be within 90.0% - 110.0% at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision: Relative Standard Deviation (%RSD) ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio (S/N) of ~10 for LOQ and ~3 for LOD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when flow rate, temperature, etc., are varied slightly.
Logical Flow of Method Validation

Validation_Logic Start Method Development Complete Specificity Specificity (Resolution, Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Limits LOD & LOQ Specificity->Limits Robustness Robustness Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Validation_Complete Method Validated & Fit for Purpose Accuracy->Validation_Complete Precision->Validation_Complete Limits->Validation_Complete Robustness->Validation_Complete

Caption: Logical flow of HPLC method validation.

Part 4: Comparative Guide: RP-HPLC-UV vs. UPLC-MS

While RP-HPLC-UV is excellent for routine QC, it has limitations. It cannot identify unknown impurities, and co-eluting peaks can lead to inaccurate purity assessments. This is where Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) provides a significant advantage.[15] UPLC uses smaller column particles (<2 µm), providing much higher resolution and faster analysis times than HPLC.[9] The coupling with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of each eluting peak, providing definitive identification and structural information.[16][17]

Table 3: Objective Comparison of Analytical Techniques

FeatureRP-HPLC-UVUPLC-MSRationale & Justification
Primary Use Case Routine QC, Purity Assay, Release TestingImpurity Identification, Forced Degradation Studies, Metabolite IDHPLC-UV is a robust quantitative tool. UPLC-MS is a powerful qualitative and quantitative tool for investigation and characterization.
Resolution & Speed GoodExcellentUPLC's sub-2µm particles lead to sharper peaks and allow for much faster flow rates and shorter run times.
Sensitivity ModerateVery HighMS detectors are inherently more sensitive than UV detectors, making them ideal for trace-level impurity analysis.
Selectivity Good (Chromatographic)Excellent (Chromatographic & Mass-based)MS adds a second dimension of separation based on m/z, allowing for the deconvolution of co-eluting peaks.[15]
Information Provided Retention Time, UV Spectrum, Quantity (% Area)Retention Time, UV Spectrum, Accurate Mass, Fragmentation Pattern, QuantityMS provides structural data, enabling the identification of unknown impurities without needing to synthesize standards.
Cost & Complexity LowerHigherUPLC-MS systems are more expensive to purchase and maintain and require a higher level of operator expertise.

Conclusion

For the routine purity analysis of This compound , a well-validated RP-HPLC-UV method stands as the gold standard. It provides a reliable, robust, and cost-effective solution for ensuring that this critical intermediate meets the stringent quality requirements for pharmaceutical manufacturing. The method's specificity, born from a logical selection of column chemistry and mobile phase, allows for the confident separation of key process-related impurities.

However, a comprehensive analytical strategy acknowledges the limitations of this technique. During process development, for investigating out-of-specification results, or in forced degradation studies, UPLC-MS is the superior tool. Its ability to provide unambiguous identification of unknown impurities is invaluable for building a deep understanding of the compound's stability and impurity profile. The two techniques are not competitors but rather complementary partners in the rigorous scientific endeavor of drug development, ensuring the ultimate quality and safety of the final therapeutic product.

References

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development | Waters. Waters.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. (n.d.). R Discovery.
  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase.
  • UPLC/MS(E); a new approach for generating molecular fragment information for biomarker structure elucidation. (2006). Rapid Communications in Mass Spectrometry.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis.
  • This compound - CAS 1427022-51-2. (n.d.). BOC Sciences.
  • Small Molecule HPLC. (n.d.). Sigma-Aldrich.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
  • Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
  • 9: Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts.
  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate.
  • Ethyl (3-bromo-1H-pyrazol-1-yl)acetate, TRC 50 mg | Buy Online. (n.d.). Fisher Scientific.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. (n.d.). National Institutes of Health (NIH).
  • Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. (2012). Acta Crystallographica Section E.
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research.
  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. (n.d.). MySkinRecipes.
  • (3-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | 1427022-51-2. (2025). ChemicalBook.
  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... (n.d.). ResearchGate.
  • This compound - C7H9BrN2O2. (n.d.). Chemspace.

Sources

A Practical Guide to the Structural Elucidation of Pyrazole Derivatives: A Comparative X-ray Crystallography Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we understand biological activity, design novel therapeutics, and ensure the integrity of intellectual property. This guide provides an in-depth, practical comparison of X-ray crystal structure analysis, focusing on "Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate" and its derivatives. While a definitive crystal structure for this specific molecule is not publicly available, this guide will equip you with the necessary protocols and comparative data from closely related structures to confidently approach its structural determination.

The Central Role of X-ray Crystallography in Drug Discovery

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a small molecule.[1] This technique provides a high-resolution map of electron density, revealing not only the connectivity of atoms but also their precise spatial orientation, bond lengths, bond angles, and intermolecular interactions. Such information is invaluable in understanding structure-activity relationships (SAR) and in the rational design of drug candidates.[2]

While alternative methods such as three-dimensional electron diffraction (3DED), specifically MicroED, are emerging as powerful tools for analyzing nanocrystals, X-ray crystallography of single crystals continues to be a cornerstone of chemical and pharmaceutical research.[3][4]

A Case Study: "this compound"

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6][7] The title compound, "this compound," is a representative example of a functionalized pyrazole with potential for further chemical modification.

dot

Caption: Molecular structure of this compound

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, yet often challenging, path. The following sections detail a comprehensive, self-validating protocol.

dot

G Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation

Caption: Workflow for Small Molecule X-ray Crystallography

Part 1: Synthesis and Crystallization

The synthesis of "this compound" would likely involve the N-alkylation of 3-bromopyrazole with ethyl bromoacetate. A general procedure, adapted from the synthesis of similar pyrazole derivatives, is provided below.[8][9]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 3-bromopyrazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate (1.2 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or until completion.[8]

  • Workup: Upon completion, pour the reaction mixture into ice-water. The crude product may precipitate as a solid or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure "this compound".

Experimental Protocol: Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most critical and challenging step. Several methods can be employed, and a systematic screening of conditions is recommended.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) to near saturation.[9] Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[10]

  • Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids as they slowly mix.[10]

Part 2: X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, the next phase involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: Under a microscope, select a single, well-formed crystal and mount it on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.[10]

  • Data Collection: Mount the goniometer head on the diffractometer. A modern instrument equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations.[10]

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This step involves indexing the diffraction spots and integrating their intensities.[10]

Structure Solution and Refinement

For small molecules like our target compound, the structure is typically solved using direct methods.[11] This involves using statistical relationships between the intensities of the reflections to determine the initial phases of the structure factors, which in turn allows for the calculation of an initial electron density map.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: Utilize software packages such as SHELXS or SIR to solve the phase problem using direct methods.[11] This will provide an initial model of the molecule's structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure.[10] This iterative process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map.

Comparative Analysis of Pyrazole Acetate Derivatives

In the absence of a crystal structure for "this compound," we can draw valuable insights from the structures of closely related compounds. Below is a comparison of the crystallographic data for two such derivatives.

ParameterEthyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate[9]Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate[8]
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/c
a (Å) 11.6158 (11)9.3891 (3)
b (Å) 15.9119 (16)14.5085 (5)
c (Å) 19.302 (2)11.9691 (4)
α (°) 9090
β (°) 90109.303 (1)
γ (°) 9090
V (ų) 3567.6 (6)1538.52 (9)
Z 84

Key Structural Insights from Analogs:

  • Conformation: In related structures, the pyrazole ring is typically planar.[8][12] The substituents on the ring, including the ethyl acetate group, will adopt conformations that minimize steric hindrance. The dihedral angles between the pyrazole ring and any aryl substituents are important conformational parameters.[9][12]

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions play a crucial role in the crystal packing of pyrazole derivatives.[12][13] For the title compound, while lacking a strong hydrogen bond donor, weak C-H···O and C-H···N interactions, as well as halogen bonding involving the bromine atom, are likely to be observed.

Conclusion

The structural determination of novel small molecules like "this compound" is a systematic process that combines careful synthesis and crystallization with precise X-ray diffraction analysis. While a direct crystal structure is not always immediately available, a thorough understanding of the experimental workflow and a comparative analysis of related structures can provide a robust framework for predicting and ultimately determining the molecule's three-dimensional architecture. The insights gained from such studies are indispensable for advancing the frontiers of drug discovery and materials science.

References

  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT Department of Chemistry. Available from: [Link]

  • Powerful Method Probes Small-Molecule Structures. Drug Discovery Online. (2018-11-07). Available from: [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC - NIH. (2022-05-16). Available from: [Link]

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. Available from: [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Sci-Hub. Available from: [Link]

  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–618. Available from: [Link]

  • Liu, X.-F., Shi, H.-B., & Xu, J. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. Available from: [Link]

  • Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. Available from: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023-07-14). Available from: [Link]

  • Crystallographic data for compounds 1 and 2. ResearchGate. Available from: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. (2021-05-15). Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available from: [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. (2024-07-07). Available from: [Link]

  • Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. PubMed. Available from: [Link]

  • Boulebd, H., Villemin, D., Choukchou-Braham, N., & Mostefa-Kara, B. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 133. Available from: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • This compound. Chemspace. Available from: [Link]

  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210615. Available from: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate and Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, substituted pyrazoles are a cornerstone scaffold, prized for their diverse biological activities. The precise functionalization of the pyrazole ring is paramount in modulating a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparison of the synthesis of two key regioisomeric building blocks: Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate and Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate. We will delve into the mechanistic nuances that govern their formation, provide detailed experimental protocols, and offer a comparative analysis of their synthetic outcomes.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as 3-bromopyrazole and 5-bromopyrazole, presents a classic chemical challenge: regioselectivity. The pyrazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation can potentially occur at either site, leading to a mixture of regioisomers.[1] The ability to selectively synthesize one isomer over the other is crucial for ensuring the desired biological activity and for streamlining the drug development process.

The outcome of the N-alkylation reaction is a delicate interplay of steric and electronic factors.[1] Generally, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. The electronic nature of the substituents on the pyrazole ring also plays a critical role in influencing the nucleophilicity of the respective nitrogen atoms.

Mechanistic Insights into Regioselective Synthesis

The synthesis of both target compounds proceeds via the N-alkylation of the corresponding brominated pyrazole precursor with ethyl bromoacetate. The regioselectivity of this reaction is dictated by the position of the bromine atom on the pyrazole ring.

Synthesis of this compound:

In the case of 3-bromopyrazole, the N1 nitrogen is less sterically hindered than the N2 nitrogen, which is adjacent to the bulky bromine atom. Consequently, the incoming ethyl acetate group preferentially attacks the N1 position, leading to the formation of this compound as the major product.

Synthesis of Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate:

For 5-bromopyrazole, the tautomeric nature of the pyrazole ring means that 3-bromopyrazole and 5-bromopyrazole can be considered the same compound due to proton tautomerism. However, the substitution pattern resulting from N-alkylation is distinct. When starting with a precursor that is nominally "5-bromopyrazole," the alkylation will still favor the nitrogen atom further away from the bromine substituent, which in this nomenclature corresponds to the N1 position, yielding the same 3-bromo-1-substituted product. To obtain the 5-bromo-1-substituted isomer, a multi-step synthetic strategy is often required, potentially involving protection and deprotection steps or starting from a different precursor altogether. For the purpose of this direct alkylation comparison, we will focus on the products obtained from the direct alkylation of 3(5)-bromopyrazole.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the target compounds. Optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired scale.

General Protocol for N-Alkylation of Bromopyrazole:

This method is a widely applicable procedure for the N-alkylation of brominated pyrazoles using an alkyl halide in the presence of a base.

Reactant Preparation:

  • To a round-bottom flask, add the brominated pyrazole (1.0 equivalent).

  • Add a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetone (typically at a concentration of 0.1-0.5 M).

  • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).

Addition of Alkylating Agent:

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.

Reaction and Work-up:

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Comparative Data Summary

ParameterThis compoundEthyl 2-(5-bromo-1H-pyrazol-1-yl)acetate
Starting Material 3-Bromopyrazole5-Bromopyrazole (or tautomer)
Typical Base K₂CO₃, NaHK₂CO₃, NaH
Typical Solvent DMF, AcetoneDMF, Acetone
Regioselectivity Predominantly N1-alkylationPredominantly N1-alkylation (leading to the 3-bromo isomer)
Typical Yield Moderate to GoodModerate to Good (for the 3-bromo isomer)
Purification Column ChromatographyColumn Chromatography

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification of the synthesized regioisomers. The chemical shifts of the pyrazole ring protons are particularly sensitive to the substitution pattern.

Expected ¹H NMR Spectral Features:

  • This compound: The ¹H NMR spectrum is expected to show two distinct signals for the pyrazole ring protons. The proton at the C4 position will appear as a doublet, and the proton at the C5 position will also appear as a doublet, with a characteristic coupling constant. The methylene protons of the acetate group will appear as a singlet, and the ethyl ester protons will show a characteristic quartet and triplet.

  • Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate: The ¹H NMR spectrum of this isomer would also display two doublets for the pyrazole ring protons (at C3 and C4). The precise chemical shifts of these protons would differ from those of the 3-bromo isomer, allowing for their differentiation.

Note: Obtaining and comparing the full spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for both synthesized compounds against known standards is the gold standard for confirming their identity.

Visualization of the Synthetic Pathways

Synthesis_Comparison cluster_3bromo Synthesis of this compound cluster_5bromo Synthesis of Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate 3-Bromopyrazole 3-Bromopyrazole Reagents_3 Ethyl bromoacetate, K₂CO₃, DMF 3-Bromopyrazole->Reagents_3 N-Alkylation Product_3 Ethyl 2-(3-bromo-1H- pyrazol-1-yl)acetate Reagents_3->Product_3 5-Bromopyrazole 5-Bromopyrazole Reagents_5 Ethyl bromoacetate, K₂CO₃, DMF 5-Bromopyrazole->Reagents_5 N-Alkylation Product_5 Ethyl 2-(3-bromo-1H- pyrazol-1-yl)acetate (Major Product) Reagents_5->Product_5 Product_5_minor Ethyl 2-(5-bromo-1H- pyrazol-1-yl)acetate (Minor Product) Reagents_5->Product_5_minor

Caption: Comparative synthetic pathways for the N-alkylation of 3-bromopyrazole and 5-bromopyrazole.

Conclusion: Navigating the Synthesis of Brominated Pyrazole Acetates

The synthesis of this compound and its 5-bromo isomer is a study in the principles of regioselectivity in heterocyclic chemistry. While direct N-alkylation of 3(5)-bromopyrazole predominantly yields the 3-bromo-1-substituted product due to steric hindrance, the synthesis of the pure 5-bromo isomer requires a more nuanced synthetic approach.

For researchers and drug development professionals, a thorough understanding of these synthetic pathways and the factors governing their outcomes is essential. Careful control of reaction conditions and rigorous characterization of the products are paramount to ensure the procurement of the desired regioisomer for downstream applications. This guide serves as a foundational resource for navigating the synthesis of these valuable chemical building blocks.

References

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • National Center for Biotechnology Information. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]

  • PrepChem. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. [Link]

Sources

A Comparative In Vitro Screening Guide to Novel Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Derivatives of this versatile heterocycle have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6][7][8] This guide provides a comprehensive framework for the in vitro screening of a novel series of compounds derived from "Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate." We will explore their potential as anticancer and antimicrobial agents, comparing their performance against established drugs and discussing the underlying structure-activity relationships (SAR).

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to the evaluation of these novel chemical entities.

Introduction to the Pyrazole Scaffold and Rationale for Screening

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. The literature is replete with examples of pyrazole-containing drugs that have reached the market, underscoring the therapeutic potential of this chemical class.

The core molecule, "this compound," offers several points for chemical modification, making it an attractive starting point for the generation of a diverse chemical library. The bromo substituent on the pyrazole ring and the ester functionality provide reactive handles for the introduction of various chemical moieties, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will focus on the in vitro evaluation of a hypothetical library of amide and substituted pyrazole derivatives of this core structure.

Experimental Design: A Multi-pronged Approach to Uncover Therapeutic Potential

To comprehensively assess the therapeutic potential of the novel "this compound" derivatives, a multi-pronged screening strategy is proposed. This involves evaluating their efficacy in two key therapeutic areas: oncology and infectious diseases.

Synthesis of Derivatives

The initial step involves the synthesis of a focused library of derivatives from the parent compound, "this compound." A plausible synthetic route would involve the amidation of the ester group with a variety of primary and secondary amines to generate a series of pyrazole-acetamide derivatives. Further diversity can be introduced by Suzuki or Heck coupling reactions at the bromo position on the pyrazole ring to introduce various aryl or vinyl substituents.

Selection of In Vitro Models

The choice of appropriate in vitro models is critical for obtaining meaningful and translatable data.

  • Anticancer Screening: A panel of human cancer cell lines representing different tumor types will be utilized. Based on the literature for other pyrazole derivatives, we will include:

    • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor-positive.

    • HeLa: A human cervical adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • DU145: A human prostate carcinoma cell line.[9]

  • Antimicrobial Screening: To assess the antibacterial potential, a panel of clinically relevant bacterial strains will be used, including both Gram-positive and Gram-negative bacteria:

    • Staphylococcus aureus (ATCC 25923): A common Gram-positive pathogen.[5]

    • Escherichia coli (ATCC 25922): A common Gram-negative pathogen.[5]

    • Methicillin-resistant Staphylococcus aureus (MRSA): A drug-resistant Gram-positive strain.[6]

    • Pseudomonas aeruginosa: An opportunistic Gram-negative pathogen.

Comparator Compounds

To benchmark the performance of the novel derivatives, well-established drugs will be used as positive controls:

  • Doxorubicin: A widely used chemotherapeutic agent for anticancer assays.

  • Chloramphenicol and Ciprofloxacin: Broad-spectrum antibiotics for antimicrobial assays.[10]

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of Compounds B->C D Add Compounds to Wells C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Add Solubilizing Agent G->H I Measure Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 Values J->K

Caption: Workflow of the MTT cell viability assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and control antibiotics in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum B Prepare Serial Dilutions of Compounds in 96-well Plate A->B C Inoculate Wells with Bacterial Suspension B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Data Presentation and Interpretation

The quantitative data generated from the in vitro screens should be summarized in clear and concise tables for easy comparison.

Anticancer Activity Data

Table 1: Anticancer Activity (IC50 in µM) of this compound Derivatives

CompoundMCF-7HeLaA549DU145
Parent Compound >100>100>100>100
Derivative 1 15.222.535.118.9
Derivative 2 8.712.319.89.5
Derivative 3 25.638.142.730.2
Doxorubicin 0.81.11.51.3

Data is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggests that derivatization of the parent compound leads to a significant increase in anticancer activity. Derivative 2 shows the most potent activity across all cell lines, although it is still less potent than the standard drug, doxorubicin. The differences in activity between the derivatives can be used to establish preliminary structure-activity relationships (SAR). For instance, the specific chemical modifications in Derivative 2 compared to Derivatives 1 and 3 could be correlated with its enhanced potency.

Antimicrobial Activity Data

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

CompoundS. aureusE. coliMRSAP. aeruginosa
Parent Compound >128>128>128>128
Derivative 4 16323264
Derivative 5 8161632
Derivative 6 326464>128
Chloramphenicol 48816
Ciprofloxacin 0.50.2510.5

Data is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 2 indicates that the novel derivatives possess moderate antibacterial activity. Derivative 5 is the most promising, with the lowest MIC values against all tested strains. The compounds appear to be more effective against Gram-positive bacteria (S. aureus and MRSA) than Gram-negative bacteria (E. coli and P. aeruginosa), which is a common observation for many classes of antimicrobial compounds. Further SAR studies would be necessary to optimize the activity against Gram-negative bacteria.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro screening of novel "this compound" derivatives. The proposed workflow, from synthesis and experimental design to detailed protocols and data interpretation, provides a solid foundation for evaluating their potential as anticancer and antimicrobial agents.

The hypothetical data presented herein illustrates how a systematic screening campaign can identify promising lead compounds and inform structure-activity relationships. The most active compounds from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the molecular targets and pathways through which the compounds exert their biological effects.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential in animal models of cancer and infectious diseases.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the lead compounds.

The pyrazole scaffold continues to be a rich source of therapeutic innovation. By applying the principles and methodologies outlined in this guide, researchers can effectively explore the potential of novel pyrazole derivatives and contribute to the discovery of new medicines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available from: [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. Available from: [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]

  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern oncology and therapeutic research, protein kinases stand out as critical targets for drug development.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for designing protein kinase inhibitors.[1][2][4] Its synthetic accessibility and versatile bioisosteric properties have led to the development of several FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

This guide provides a comprehensive, in-depth technical comparison of pyrazole-based kinase inhibitors using molecular docking simulations. As researchers and drug development professionals, understanding the subtle nuances of inhibitor-kinase interactions at a molecular level is paramount for designing more potent and selective therapeutics. This document eschews a rigid template, instead offering a dynamic and logical workflow grounded in scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring a self-validating system for your research endeavors.

The Power of the Pyrazole Scaffold: A Structural Perspective

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent pharmacophore for kinase inhibition. Its ability to form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine base of ATP, is a key determinant of its inhibitory activity.[1] Furthermore, the substituent positions on the pyrazole ring offer ample opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Docking Workflow: A Step-by-Step Protocol

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6] The following protocol outlines a robust workflow for the comparative docking of pyrazole-based inhibitors against a selected kinase target.

Experimental Workflow: Comparative Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation PDB_Selection 1. Target Selection & PDB ID Acquisition Receptor_Prep 2. Receptor Preparation PDB_Selection->Receptor_Prep Ligand_Prep 3. Ligand Preparation Receptor_Prep->Ligand_Prep Docking 4. Molecular Docking Ligand_Prep->Docking Pose_Analysis 5. Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis 6. Interaction Analysis Pose_Analysis->Interaction_Analysis Data_Tabulation 7. Data Tabulation Interaction_Analysis->Data_Tabulation Result_Interpretation 8. Result Interpretation Data_Tabulation->Result_Interpretation

Caption: A generalized workflow for comparative molecular docking studies.

1. Target Selection and PDB Structure Acquisition

  • Rationale: The choice of kinase target is dictated by the therapeutic area of interest. For this guide, we will focus on Janus Kinase 2 (JAK2) , a key player in myeloproliferative neoplasms.[1] A high-resolution crystal structure of the target kinase, preferably in complex with a ligand, is crucial for accurate docking.

  • Protocol:

    • Access the Protein Data Bank (PDB).

    • Search for "Janus Kinase 2" or "JAK2".

    • Select a suitable PDB entry. For this study, we will use PDB ID: 3F6X , which represents the crystal structure of c-Src kinase in complex with a pyrazole-based inhibitor. While not JAK2, the conserved nature of the kinase active site makes this a suitable illustrative example.[7] For a dedicated JAK2 study, an appropriate PDB entry for that kinase should be used.

2. Receptor Preparation

  • Rationale: The raw PDB file often contains water molecules, co-factors, and other elements that are not relevant to the docking study and can interfere with the calculations. The protein structure needs to be "cleaned" and prepared for docking.

  • Protocol (using AutoDock Tools as an example):

    • Load the PDB file (e.g., 3F6X.pdb) into AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared receptor in the PDBQT format.

3. Ligand Preparation

  • Rationale: The small molecule inhibitors also need to be prepared in a format suitable for the docking software. This includes generating 3D coordinates, assigning bond orders, and defining rotatable bonds.

  • Protocol:

    • Obtain the 2D structures of the pyrazole-based inhibitors to be compared. For this guide, we will use a hypothetical set of derivatives based on known scaffolds.

    • Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the structures and save them in a common format (e.g., SDF, MOL2).

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Minimize the energy of the 3D structures to obtain a low-energy conformation.

    • Save the prepared ligands in the PDBQT format.

4. Molecular Docking

  • Rationale: This is the core step where the docking algorithm explores various conformations of the ligand within the defined binding site of the receptor and calculates the binding energy for each pose. Several well-validated docking programs are available, including AutoDock, GOLD, and Glide.[8][9][10]

  • Protocol (using AutoDock Vina as an example):

    • Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire active site of the kinase.

    • Execute the docking run using the prepared receptor and ligand files. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity scores.

5. Pose Analysis and Scoring

  • Rationale: The output of the docking simulation is a series of ligand poses with corresponding scores. It is essential to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible. The scoring function provides a numerical estimate of the binding affinity, with lower values generally indicating a more favorable interaction.

  • Protocol:

    • Load the docked poses into a molecular visualization program (e.g., PyMOL, VMD).

    • Analyze the binding mode of the top-scoring pose for each inhibitor.

    • Record the binding affinity scores for comparison.

6. Interaction Analysis

  • Rationale: Understanding the specific molecular interactions between the inhibitor and the kinase is crucial for structure-activity relationship (SAR) studies. This involves identifying hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

  • Protocol:

    • Use the visualization software to identify key amino acid residues in the active site that are interacting with the ligand.

    • Pay close attention to interactions with the hinge region, the DFG motif, and the P-loop.[7]

    • Document the types of interactions and the distances between interacting atoms.

Comparative Data Presentation

To facilitate a clear and objective comparison, the docking results should be summarized in a structured table. This allows for a quick assessment of the relative performance of each inhibitor.

Inhibitor IDPyrazole ScaffoldSubstituentsDocking Score (kcal/mol)Key H-Bond Interactions (Hinge Region)Other Key Interactions
PZ-001 1H-pyrazoleR1=H, R2=Phenyl-8.5Met108 (2.9 Å)Hydrophobic pocket interaction with Leu157
PZ-002 1H-pyrazoleR1=CH3, R2=Phenyl-9.2Met108 (2.8 Å), Leu107 (3.1 Å)Additional hydrophobic contact with Val85
PZ-003 1H-pyrazoleR1=H, R2=4-Cl-Phenyl-9.8Met108 (2.7 Å)Halogen bond with Lys56
PZ-004 Pyrazolo[3,4-d]pyrimidineR1=NH2-10.5Met108 (2.6 Å), Glu106 (3.0 Å)Pi-stacking with Phe168

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results: From Data to Insights

The comparative docking data provides valuable insights for lead optimization. For instance, in our hypothetical results:

  • The addition of a methyl group (PZ-002 ) improves the binding affinity compared to the unsubstituted analog (PZ-001 ), likely due to enhanced hydrophobic interactions.

  • The introduction of a chlorine atom (PZ-003 ) leads to a significant increase in potency, suggesting a favorable halogen bonding interaction.

  • The fused pyrazolo[3,4-d]pyrimidine scaffold (PZ-004 ) demonstrates the highest affinity, highlighting the importance of this privileged core in kinase inhibition.[1]

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting comparative docking studies of pyrazole-based kinase inhibitors. By following a structured and scientifically rigorous workflow, researchers can gain valuable insights into the molecular determinants of inhibitor potency and selectivity. The results from such in silico studies are instrumental in guiding the rational design and synthesis of next-generation kinase inhibitors with improved therapeutic profiles. It is important to remember that docking studies are predictive, and experimental validation through in vitro kinase assays and cell-based assays is essential to confirm the computational findings.[11][12]

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - ProQuest. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer | Bentham Science Publishers. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States | Journal of Medicinal Chemistry. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC - NIH. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Publishing. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - MDPI. [Link]

  • Molecular docking studies of tyrosine kinase inhibitors - Pharmacy Education. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery | Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - NIH. [Link]

  • Docking structures of the previous JNK3 inhibitor (PDB: 3OY1) and design of the present 1-pyrimidyl-3-alkyl-5-aryl-1H-pyrazole scaffold. - ResearchGate. [Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - NIH. [Link]

  • Glide Docking, Autodock, Binding Free Energy and Drug - Biointerface Research in Applied Chemistry. [Link]

  • Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC - PubMed Central. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents - NIH. [Link]

  • 3D View: 2VTI - RCSB PDB. [Link]

  • Software for molecular docking: a review - PMC. [Link]

  • Protein–Ligand Docking with GOLD - CCDC. [Link]

  • Structures of well-known approved kinase inhibitors - ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand as a cornerstone, demonstrating a vast array of pharmacological activities.[1][2] The precise structural elucidation of these compounds is not merely a procedural formality but a critical determinant of their biological activity and potential as therapeutic agents. This guide offers an in-depth comparison of analytical techniques for validating the structure of "Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate" and its derivatives, grounded in experimental data and field-proven insights.

The Imperative of Unambiguous Structural Validation

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous validation. For pyrazole derivatives, structural ambiguity can arise from the potential for tautomerism and the regioselectivity of substitution reactions. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug discovery campaigns. This guide provides a comparative framework for employing a multi-technique approach to ensure the unequivocal structural validation of your target compounds.

A Comparative Analysis of Key Validation Techniques

The structural validation of novel pyrazole derivatives relies on a synergistic application of several analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to a comprehensive and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[3][4] For derivatives of "this compound," both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals to analyze for the title compound and its derivatives include:

  • Pyrazolic Protons: The chemical shifts and coupling patterns of the protons on the pyrazole ring are highly informative. For instance, the H4 and H5 protons will exhibit characteristic shifts and coupling constants.

  • Methylene and Ethyl Protons: The protons of the ethyl acetate group will appear as a characteristic quartet and triplet, respectively. Their chemical shifts can be influenced by substituents on the pyrazole ring.

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal can be broad and its position highly dependent on solvent and concentration due to chemical exchange.[5]

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Key signals include:

  • Pyrazolic Carbons: The chemical shifts of the C3, C4, and C5 carbons are sensitive to the substituents on the ring. The carbon bearing the bromine atom (C3) will have a distinct chemical shift.

  • Carbonyl and Ethyl Carbons: The carbonyl carbon of the ester and the carbons of the ethyl group will have characteristic chemical shifts.

Challenges and Advanced Techniques: A significant challenge in the NMR analysis of unsymmetrically substituted pyrazoles is tautomerism, which can lead to averaged signals and ambiguity in assignment.[4][5] To address this, advanced 2D NMR techniques are invaluable:

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates proton and carbon signals, confirming which proton is attached to which carbon.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[6]

  • Variable Temperature (VT) NMR: By lowering the temperature, the rate of tautomeric exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer.[6]

Table 1: Comparison of NMR Techniques for Pyrazole Derivative Validation

TechniqueInformation ProvidedStrengthsWeaknesses
¹H NMR Proton environment, multiplicity, and connectivity.High sensitivity, rapid acquisition.Signal overlap in complex molecules, tautomerism can complicate spectra.
¹³C NMR Carbon skeleton, number of unique carbons.Excellent for determining the carbon framework.Lower sensitivity, longer acquisition times.
2D NMR (HSQC, HMBC) ¹H-¹³C correlations (direct and long-range).Unambiguous assignment of protons and carbons, resolves structural ambiguities.Longer experiment times.
VT-NMR Effect of temperature on molecular dynamics.Can resolve tautomers and conformational isomers.Requires specialized equipment and can be time-consuming.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[7] For "this compound" derivatives, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) provides a characteristic signature in the mass spectrum, aiding in the confirmation of bromine-containing fragments.

Experimental Workflow: NMR and MS Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Validation Sample Synthesized Pyrazole Derivative NMR_Prep Dissolve 5-10 mg in Deuterated Solvent (e.g., CDCl₃) Sample->NMR_Prep MS_Prep Dissolve small amount in suitable solvent (e.g., MeCN) Sample->MS_Prep H1_NMR Acquire ¹H NMR Spectrum NMR_Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (HSQC, HMBC) C13_NMR->TwoD_NMR Analyze_NMR Analyze Chemical Shifts, Coupling Constants, and Correlations TwoD_NMR->Analyze_NMR HRMS Acquire High-Resolution Mass Spectrum (e.g., ESI-TOF) MS_Prep->HRMS Analyze_MS Analyze Molecular Ion Peak and Fragmentation Pattern HRMS->Analyze_MS Structure_Validation Confirm Structure and Elemental Composition Analyze_NMR->Structure_Validation Analyze_MS->Structure_Validation

Caption: Workflow for NMR and MS-based structural validation.

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[1][8][9] This technique is invaluable for resolving any remaining ambiguities from spectroscopic data, such as the precise regiochemistry of substitution and the dominant tautomeric form in the solid state.[1] The resulting crystallographic data, including bond lengths, bond angles, and intermolecular interactions, provide a definitive structural proof.[9][10]

Table 2: Comparison of Spectroscopic vs. Crystallographic Techniques

FeatureSpectroscopic Methods (NMR, MS)X-ray Crystallography
Sample State SolutionSolid (single crystal)
Information Connectivity, molecular weight, solution-state structure3D structure, bond lengths/angles, solid-state packing
Ambiguity Possible due to tautomerism, conformational flexibilityUnambiguous structural determination
Requirement Soluble compoundHigh-quality single crystal
Throughput Relatively highLower, crystal growth can be a bottleneck
High-Performance Liquid Chromatography (HPLC): Assessing Purity

Experimental Workflow: Purity Assessment by HPLC

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Prepare a dilute solution of the -derivative in a suitable solvent Injection Inject sample onto the appropriate column (e.g., C18) Sample_Prep->Injection Mobile_Phase_Prep Prepare and degas the mobile phase (e.g., ACN/Water) Separation Isocratic or gradient elution Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection at a suitable wavelength (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate peak areas Chromatogram->Peak_Integration Purity_Calc Calculate purity based on relative peak area (%) Peak_Integration->Purity_Calc

Caption: Workflow for purity determination using HPLC.

Detailed Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the pyrazole derivative and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45°, a relaxation delay of 2 seconds, and 16-32 scans.[3]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Data Acquisition: Infuse the sample solution into an ESI-TOF or Orbitrap mass spectrometer. Acquire the spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical composition of the target molecule. Analyze the isotopic pattern for the presence of bromine.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting and Data Collection: Select a suitable single crystal and mount it on a goniometer head. Collect X-ray diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.[1]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.[14]

Conclusion

The structural validation of "this compound" derivatives is a critical undertaking that necessitates a multi-faceted analytical approach. While NMR and mass spectrometry provide the foundational evidence for the proposed structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof in the solid state. Complementing these techniques with HPLC for purity assessment ensures the integrity of the data generated in subsequent biological evaluations. By judiciously applying the principles and protocols outlined in this guide, researchers can confidently establish the structure of their pyrazole derivatives, paving the way for successful drug discovery and development endeavors.

References

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
  • National Institutes of Health. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • BenchChem. Technical Support Center: Spectroscopic Analysis of Pyrazoles.
  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Cambridge Open Engage. Design, Molecular Docking and Synthesis of Pyrazole-Oxadiazole in search of potent insecticidal agents. ChemRxiv.
  • ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in...
  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • OUCI. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
  • ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.
  • National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • National Institutes of Health. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • The Royal Society of Chemistry. Compound purity analysis and HPLC data.
  • National Institutes of Health. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.
  • ResearchGate. Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and compliant disposal of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate (CAS No. 1427022-51-2). As a brominated heterocyclic compound, this reagent demands rigorous adherence to specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to empower researchers with the knowledge to handle not just this specific molecule, but the broader class of halogenated organic compounds.

Section 1: Hazard Identification and Risk Assessment

The foundational step in safely managing any chemical is a thorough understanding of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar brominated pyrazole derivatives allows for a reliable hazard assessment.

The primary risk stems from its classification as a halogenated organic compound . Such compounds are subject to strict disposal regulations because their incineration can produce acidic gases (like hydrogen bromide) and potentially toxic byproducts if not performed in a specialized, high-temperature facility equipped with flue gas scrubbers.[1][2][3]

Inferred Hazard Profile:

Hazard ClassGHS PictogramSignal WordHazard StatementCausality and Experimental Insight
Acute Toxicity

Warning H302: Harmful if swallowed.[4][5]The pyrazole moiety and bromo-substituent can interfere with metabolic processes if ingested.
Skin Irritation"Warning H315: Causes skin irritation.[4][5][6]Halogenated organics can defat the skin, leading to irritation and dermatitis upon prolonged contact.
Eye Irritation"Warning H319: Causes serious eye irritation.[4][5][6]The compound can cause significant irritation or damage to sensitive eye tissues.
Respiratory Irritation"Warning H335: May cause respiratory irritation.[4][5]Inhalation of dust or aerosols may irritate the respiratory tract.

Disposing of this compound improperly, such as pouring it down the drain, is a serious violation of laboratory safety and environmental regulations.[3][7][8] It can harm aquatic life and compromise water treatment systems.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure during handling and disposal. The selection of PPE is a critical control point in ensuring operator safety.

Table of Required PPE:

Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionWhen to Use
Standard Laboratory Use Safety glasses with side shields or chemical splash goggles.[9]Chemical-resistant nitrile gloves. Inspect gloves prior to use.[3][7][8]Standard lab coat and closed-toe shoes.[7][8]Not required if handled exclusively within a certified chemical fume hood.[9]For handling small quantities, weighing, and transfers inside a fume hood.
Increased Risk / Spill Cleanup Chemical splash goggles and a face shield.[9]Heavy-duty or double-gloved nitrile gloves.[9]Chemical-resistant apron or coveralls over a lab coat.[9]A NIOSH-approved respirator with organic vapor cartridges.[9]For handling large quantities, cleaning up spills, or when working outside a fume hood is unavoidable.

Diagram: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Handling Compound fume_hood Is the task performed in a certified fume hood? start->fume_hood spill_risk Is there a significant risk of splash or aerosol? fume_hood->spill_risk Yes enhanced_ppe Enhanced PPE Required: - Goggles & Face Shield - Double Gloves - Apron/Coveralls - Respirator (if needed) fume_hood->enhanced_ppe No standard_ppe Standard PPE Required: - Safety Glasses - Nitrile Gloves - Lab Coat spill_risk->standard_ppe No spill_risk->enhanced_ppe Yes end_task Proceed with Task standard_ppe->end_task enhanced_ppe->end_task

Caption: PPE selection logic based on location and risk.

Section 3: Waste Collection and Segregation Procedure

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions, increased disposal costs, and regulatory penalties.[1][10] this compound must be treated as halogenated organic waste .

Step-by-Step Collection Protocol:

  • Obtain the Correct Waste Container: Procure a dedicated, properly labeled "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department.[1][11] These containers are typically made of a material compatible with organic solvents and clearly marked to prevent cross-contamination.

  • Work in a Ventilated Area: Conduct all waste transfers inside a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[7][8]

  • Transfer Waste:

    • Pure Compound/Residues: Carefully transfer any solid residual this compound into the waste container using a dedicated spatula.

    • Contaminated Solvents: If the compound is dissolved in a solvent, pour the solution carefully into the liquid waste container. Note that any solvent mixed with a halogenated compound must be disposed of as halogenated waste, regardless of the quantity.[11]

    • Contaminated Labware: Triple-rinse any contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable solvent (like acetone or ethanol). The first rinseate is considered hazardous and must be added to the halogenated waste container. Subsequent rinses can typically be disposed of as non-halogenated waste, per your institution's guidelines.

  • Seal the Container: Securely close the waste container cap immediately after adding waste to prevent the release of volatile organic compounds (VOCs).[1][11] Containers should remain closed at all times except when actively adding waste.[11]

  • Log the Waste: On the hazardous waste tag or accompanying log sheet, accurately record the chemical name "this compound" and the estimated quantity added.[1][2] Do not use abbreviations or chemical formulas.[11]

Diagram: Waste Segregation Decision Tree This flowchart illustrates the critical decision point for segregating waste containing this compound.

Waste_Segregation start Start: Generate Waste check_halogen Does the waste contain this compound or another halogenated compound? start->check_halogen halogen_bin Dispose in 'HALOGENATED ORGANIC WASTE' Container check_halogen->halogen_bin Yes check_organic Is the waste organic? check_halogen->check_organic No non_halogen_bin Dispose in 'NON-HALOGENATED ORGANIC WASTE' Container aqueous_bin Dispose in 'AQUEOUS WASTE' Container check_organic->non_halogen_bin Yes check_organic->aqueous_bin No

Caption: Decision tree for correct chemical waste segregation.

Section 4: Disposal Workflow: Container Management and Pickup

Proper management of the waste container from its first use to its final pickup is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, as implemented by the EPA.[10][12][13]

Operational Plan:

  • Labeling: Ensure the hazardous waste container is clearly labeled with a "Hazardous Waste" tag from the moment the first drop of waste is added.[11] The tag must include the full chemical names of all constituents and their approximate percentages.[1]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be under the control of the operator and located at or near the point of generation. The container should be kept in secondary containment (e.g., a larger, chemically resistant tub) to contain potential leaks.[1]

  • Accumulation Limits: Be aware of your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator), which dictates the maximum volume of waste that can be accumulated and the time limits for storage.[14]

  • Requesting Pickup: Once the container is full or nearing its accumulation time limit, submit a chemical waste pickup request to your institution's EH&S department or designated waste management provider.[1][10] Do not overfill containers.

Section 5: Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, pre-defined emergency plan is essential.

Spill Response Protocol:

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing enhanced PPE (Section 2), absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[1]

    • Carefully collect the absorbed material and contaminated debris using non-sparking tools.[3]

    • Place all cleanup materials into a sealable, labeled bag or container. Tag it as "Hazardous Waste" containing this compound.

    • Arrange for disposal via your EH&S department.[1]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate: Immediately evacuate the area. If the material is flammable, turn off all nearby ignition sources if it is safe to do so.[15]

    • Isolate: Close the doors to the affected area to contain vapors.[15]

    • Alert: Notify your institution's emergency response team (e.g., EH&S, campus safety) immediately.[1][15] Provide them with the chemical name and any available SDS.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

First Aid and Exposure Response:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][16] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[15][16] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[3][16] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • PubChem. This compound. [Link]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. [Link]

  • University of Oklahoma. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • THOR Specialities (UK) LTD. Safety data sheet - ACTICIDE LT 2. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among these, heterocyclic compounds like Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate are of significant interest. While its potential applications are promising, the paramount consideration for any researcher is safety. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.

The information presented here is a synthesis of established safety protocols for similar chemical structures and general best practices in a laboratory setting. Given that specific toxicological data for this compound is not extensively available, a conservative and cautious approach is not just recommended, but essential.[1] All research chemicals should be treated as potentially hazardous until proven otherwise.

Hazard Assessment: Understanding the Risks

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to prevent accidental exposure through inhalation, skin contact, or ingestion. The following PPE is mandatory when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes & Face Chemical splash goggles and face shieldStandard safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes. A face shield worn over goggles provides an additional layer of protection, especially during procedures with a higher risk of splashing.[5]
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. Double-gloving provides an extra barrier and is a best practice when handling potentially hazardous materials.[1]
Body Laboratory coatA fully buttoned lab coat made of a suitable material should be worn to protect against spills and contamination of personal clothing.[1]
Respiratory Use within a certified chemical fume hoodAll manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[2][6] In the event of a large spill or when dealing with the powder outside of a fume hood, a respirator may be necessary.[1]
Feet Closed-toe shoesTo protect against spills and falling objects, closed-toe shoes are a fundamental requirement in any laboratory setting.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. The following procedural steps are designed to guide the researcher from initial preparation to final disposal.

Experimental Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid creating dust prep->weigh Proceed with caution transfer Transfer & Dissolution - Slowly add solid to solvent to avoid splashing - Use appropriate glassware weigh->transfer reaction Reaction - Conduct reaction in the fume hood - Monitor for any unexpected changes transfer->reaction cleanup Decontamination & Cleanup - Clean all glassware and surfaces - Follow proper decontamination procedures reaction->cleanup disposal Waste Disposal - Dispose of waste in designated, labeled containers - Follow institutional guidelines cleanup->disposal

Caption: A procedural workflow for the safe handling of this compound.

1. Preparation:

  • Before beginning any work, ensure you are wearing all the required PPE as outlined in the table above.

  • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

  • Have all necessary materials, including spill cleanup supplies, readily available within the fume hood.

2. Weighing and Transfer:

  • Always weigh the solid compound within the fume hood to prevent inhalation of any fine particles.[2]

  • Handle the container with care to avoid generating dust.[7]

  • When transferring the solid to a reaction vessel, do so carefully to prevent spills.

3. Dissolution and Reaction:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • All reactions involving this compound must be carried out within the fume hood.[6]

  • Use appropriate glassware and ensure all connections are secure.

4. Decontamination and Spill Response:

  • In the event of a small spill, immediately decontaminate the area using an appropriate solvent and absorbent materials.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.[7]

5. Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of in clearly labeled hazardous waste containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

First Aid Measures: In Case of Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Conclusion: A Culture of Safety

The responsible use of research chemicals like this compound is foundational to good scientific practice. By internalizing and consistently applying the principles and procedures outlined in this guide, researchers can confidently pursue their work while ensuring a safe and secure laboratory environment. Remember, safety is not a checklist to be completed, but a continuous mindset and a shared responsibility.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-(Trifluoromethyl)pyrazole-3-carboxamide.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Apollo Scientific Ltd. (2017, July 10). SAFETY DATA SHEET 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • CymitQuimica. (2022, November 3). Safety Data Sheet.
  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet.
  • BLD Pharmatech. (n.d.). SAFETY DATA SHEET.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BLD Pharmatech. (n.d.). BD751059.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • SynZeal. (n.d.). Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.